Fluorescein-5-thiosemicarbazide
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5-(aminocarbamothioylamino)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S/c22-24-21(30)23-10-1-4-13(16(7-10)20(27)28)19-14-5-2-11(25)8-17(14)29-18-9-12(26)3-6-15(18)19/h1-9,25H,22H2,(H,27,28)(H2,23,24,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUCHQDLZYLNQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NN)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397968 | |
| Record name | Fluorescein-5-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76863-28-0 | |
| Record name | Fluorescein-5-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fluorescein-5-thiosemicarbazide: A Versatile Fluorescent Probe in Cellular Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Fluorescein-5-thiosemicarbazide (FTSC) is a highly versatile fluorescent probe with significant applications in cellular biology. Its utility stems from the presence of a thiosemicarbazide (B42300) group, which can selectively react with aldehyde and ketone functionalities on various biomolecules, and a fluorescein (B123965) moiety that provides a strong, stable fluorescent signal. This guide details the core uses of FTSC, its chemical properties, and provides exemplary experimental protocols for its application in cellular imaging and analysis.
Core Applications in Cellular Biology
FTSC's primary role in cellular biology is as a fluorescent labeling agent, enabling the visualization and quantification of specific cellular components and processes. Its key applications include the study of carbohydrates, detection of oxidative stress, and labeling of various other biomolecules.
1. Fluorescent Labeling of Saccharides and Glycoproteins:
A significant application of FTSC is in the fluorescent tagging of carbohydrates, including polysaccharides and glycoproteins.[1][2][3] The thiosemicarbazide group of FTSC reacts with the aldehyde or ketone groups present in the reducing ends of sugars or those introduced through metabolic or chemical means.[2] This labeling occurs under mild and neutral reaction conditions, which is advantageous as it prevents the formation of undesirable byproducts like lactones.[1]
This technique has been successfully employed for:
-
Imaging pectin-derived oligogalacturonic acid transport: FTSC has been used to quantitatively label pectin-derived pentagalacturonic acid, allowing for the fluorescent imaging of its transport in living cells.[1] The resulting FTSC-thiosemicarbazone conjugate is stable, exhibits desirable fluorescence characteristics, and has low cytotoxicity.[1]
-
Visualizing mucin-type O-linked glycoproteins: A powerful strategy combines metabolic engineering with FTSC labeling.[2][4] Cells are treated with an unnatural sugar analog containing a ketone group, which is incorporated into mucin-type O-linked glycoproteins.[2][4] Subsequent labeling with FTSC allows for the direct imaging of these glycoproteins on living cells.[2][4] This method has been shown to maintain high cell viability (around 84.3%).[2][4]
-
Tagging sialylated glycoproteins: FTSC is also utilized for the selective imaging and quantification of sialylated glycoproteins on living cells.[3]
2. Detection of Protein Carbonylation:
FTSC serves as a sensitive probe for the detection of protein carbonyl derivatives.[3] Protein carbonylation is a hallmark of protein oxidation and is widely used as a biomarker for oxidative stress. The thiosemicarbazide group of FTSC reacts with the carbonyl groups on oxidized proteins, allowing for their fluorescent detection and quantification.[3]
3. Labeling of Other Biomolecules:
The reactivity of FTSC with aldehydes and ketones makes it a versatile tool for labeling other biomolecules, including:
-
RNA: FTSC has been used in a fluorescence-labeling method for sequencing small RNA on polyacrylamide gels.[3]
-
N-acetylneuraminic acid: This sialic acid can also be tagged with FTSC for analysis.[3]
Chemical and Spectroscopic Properties
FTSC is an amine-containing fluorescent probe.[3] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₅N₃O₅S | [3] |
| Molecular Weight | 421.4 g/mol | [3] |
| Excitation Maximum (λex) | ~492 - 495 nm | [3][5] |
| Emission Maximum (λem) | ~516 - 517 nm | [3][5] |
| Solubility | Soluble in DMF, DMSO, and water | [3] |
| Purity | >97% |
Mechanism of Action: The Thiosemicarbazide Reaction
The core of FTSC's labeling capability lies in the reaction of its thiosemicarbazide group with an aldehyde or ketone on a target biomolecule to form a thiosemicarbazone. This reaction is reversible.[3] To create a more stable linkage, the resulting Schiff base can be reduced using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃).[5]
Caption: General reaction scheme of FTSC with a target biomolecule.
Experimental Protocols
Below are detailed methodologies for key experiments using FTSC.
1. Protocol for Fluorescent Labeling of Pectin-Derived Oligogalacturonic Acid
This protocol is adapted from the study on imaging pectin-derived oligogalacturonic acid in living cells.[1]
-
Materials:
-
Pectin-derived oligogalacturonic acid (GalA)
-
This compound (FTSC)
-
Anhydrous methanol
-
Acetic acid
-
Deionized water
-
-
Procedure:
-
Dissolve GalA in deionized water.
-
Dissolve FTSC in anhydrous methanol.
-
Mix the GalA and FTSC solutions.
-
Add acetic acid to the mixture to catalyze the reaction.
-
Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 2-4 hours).
-
The resulting GalA-FTSC thiosemicarbazone conjugate can be purified, for example, by size-exclusion chromatography.
-
Confirm labeling efficiency using techniques like ESI-MS and LC-MS.[1]
-
2. Protocol for Imaging Mucin-Type O-Linked Glycoproteins on Living Cells
This protocol is based on the strategy combining metabolic engineering and FTSC labeling.[2][4]
-
Materials:
-
Cell line of interest (e.g., CHO, HeLa)[2]
-
Cell culture medium
-
Unnatural sugar analog with a ketone group (e.g., 2-keto Ac₄GalNAc)
-
This compound (FTSC)
-
Phosphate-buffered saline (PBS)
-
Aniline (B41778) (as a catalyst)
-
-
Experimental Workflow:
Caption: Workflow for labeling and imaging glycoproteins on living cells.
-
Procedure:
-
Metabolic Labeling: Culture the cells in a suitable medium. Introduce the unnatural keto-sugar analog into the culture medium and incubate for a period (e.g., 48 hours) to allow for its incorporation into cellular glycoproteins.
-
Washing: After incubation, wash the cells with PBS to remove any unincorporated keto-sugar.[4]
-
FTSC Labeling: Prepare a labeling solution containing FTSC and aniline in PBS. Incubate the cells with this solution in the dark at a controlled temperature (e.g., 37°C) for a defined time (e.g., 1-2 hours).
-
Final Wash: Wash the cells again with PBS to remove unbound FTSC.
-
Imaging: The cells are now ready for visualization of the fluorescently labeled glycoproteins using a fluorescence microscope, typically a confocal microscope.
-
Conclusion
This compound is a robust and versatile tool for researchers in cellular biology. Its ability to specifically label aldehydes and ketones under mild conditions makes it particularly valuable for studying carbohydrates and protein oxidation. The straightforward labeling protocols and the strong, stable fluorescence of the fluorescein tag ensure its continued use in a wide array of applications, from basic cell imaging to more complex studies of molecular transport and cellular stress.
References
Fluorescein-5-thiosemicarbazide (FTSC): A Technical Guide to its Principle of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluorescein-5-thiosemicarbazide (FTSC) is a highly effective fluorescent probe renowned for its ability to selectively label molecules containing aldehyde or ketone functionalities. Its principle of action is rooted in the chemoselective reaction between its thiosemicarbazide (B42300) group and carbonyl groups, forming a stable thiosemicarbazone covalent bond. This reaction provides a robust method for attaching the intensely fluorescent fluorescein (B123965) moiety onto a wide range of biomolecules, including glycoproteins, carbonylated proteins, and nucleic acids. This guide details the core mechanism of FTSC, presents its key chemical and spectroscopic properties, outlines detailed experimental protocols for its primary applications, and provides visual representations of its reaction mechanism and experimental workflows.
Core Principle of Action: Chemoselective Ligation
The fundamental principle behind FTSC's utility is the specific and efficient reaction of its terminal thiosemicarbazide (-NH-NH-C(=S)-NH₂) group with aldehydes and ketones.[1][2] This reaction, known as a condensation or chemoselective ligation, forms a stable thiosemicarbazone linkage.
The key features of this reaction are:
-
Specificity: The reaction is highly selective for carbonyl groups under physiological or mildly acidic conditions, minimizing off-target labeling of other functional groups like amines or hydroxyls.[3]
-
Stability: FTSC reacts with ketones to form relatively stable hydrazones and with aldehydes to form slightly less stable, though more rapidly formed, hydrazones. The stability of these linkages can be further enhanced by reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a more stable secondary amine bond.[4][5]
-
Fluorescent Reporter: The fluorescein component of the molecule serves as a robust fluorescent reporter, exhibiting bright green fluorescence with spectral properties similar to the widely used Fluorescein isothiocyanate (FITC), ensuring compatibility with standard fluorescence instrumentation, including flow cytometers and fluorescence microscopes.[6][7][8]
Physicochemical and Spectroscopic Data
The utility of FTSC in quantitative biological assays is underpinned by its well-defined chemical and fluorescent properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₅N₃O₅S | [2] |
| Molecular Weight | 421.4 g/mol | [1][2] |
| Purity | ~80% (HPCE) | [7] |
| Appearance | Solid | |
| Storage | -20°C | [1] |
Table 2: Spectroscopic and Solubility Properties
| Property | Value | Source |
| Excitation Max (λex) | 492 - 495 nm | [2] |
| Emission Max (λem) | 516 - 517 nm | [2] |
| Solubility | DMF: 0.5 mg/mlDMSO: 2 mg/mlDMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | [2] |
| Quantum Yield | 0.06% (for HCl salt) | [9] |
Key Applications and Experimental Protocols
FTSC's specific reactivity makes it an invaluable tool for a variety of applications, primarily focused on the detection and quantification of biomolecules that either naturally possess or can be modified to contain aldehyde or ketone groups.
Labeling of Glycoproteins and Saccharides
FTSC is widely used for fluorescently tagging saccharides for imaging and analysis. This can be achieved through two primary strategies: direct labeling of reducing ends or indirect labeling following chemical or metabolic engineering.[6][7]
Protocol 4.1.1: Labeling of Cell-Surface Sialylated Glycoproteins
This protocol describes the labeling of sialic acid residues on living cells by mild periodate (B1199274) oxidation to generate aldehydes, followed by FTSC ligation.[3]
-
Cell Preparation: Culture cells (e.g., CHO or HeLa) to the desired confluency in a suitable plate or dish. Wash the cells twice with cold, sterile PBS (pH 7.4).
-
Periodate Oxidation: Treat the cells with a freshly prepared solution of sodium periodate (NaIO₄) in PBS (e.g., 1 mM) for 15-20 minutes at 4°C in the dark. This reaction selectively cleaves the diol on sialic acid residues to generate aldehydes.
-
Quenching: Quench the reaction by adding glycerol (B35011) to a final concentration of 1 mM and incubating for 5 minutes at 4°C. Wash the cells three times with PBS.
-
FTSC Labeling: Incubate the cells with a solution of FTSC (e.g., 50-100 µM) in a suitable buffer (e.g., 0.1 M sodium acetate (B1210297), pH 5.5) for 1-2 hours at room temperature in the dark.
-
Washing: Wash the cells three times with PBS to remove unbound FTSC.
-
Analysis: The cells are now fluorescently labeled and can be analyzed by fluorescence microscopy or flow cytometry. A study using this method on CHO cells noted cell viability remained high at 84.3%.[8]
Detection of Protein Carbonylation
Protein carbonylation is a hallmark of oxidative stress. FTSC can be used to label these carbonyl groups, providing a fluorescent readout for protein damage.[2][10]
Protocol 4.2.1: Fluorimetric Assay of Protein Carbonyls in Plasma
This protocol is adapted from methods used to quantify protein carbonyls in biological samples.
-
Sample Preparation: Dilute plasma samples in a suitable buffer.
-
Derivatization: Incubate the protein sample with a working solution of FTSC (e.g., 0.05 mM) in 100 mM MES buffer (pH 5.5) for 1 hour at room temperature in the dark.[10]
-
Protein Precipitation: Precipitate the protein by adding an equal volume of 20% trichloroacetic acid (TCA). Incubate on ice for 10 minutes and then centrifuge to pellet the protein.
-
Washing: Wash the protein pellet three times with ethanol (B145695):ethyl acetate (1:1) to remove excess, unbound FTSC.
-
Resuspension: Resuspend the final pellet in a denaturing buffer (e.g., 6 M guanidine (B92328) hydrochloride in 20 mM phosphate (B84403) buffer, pH 6.5).
-
Quantification: Measure the fluorescence in a microplate reader using excitation at ~492 nm and emission at ~516 nm. The fluorescence intensity is directly proportional to the amount of protein carbonylation.[10]
3'-End Labeling of RNA
FTSC can be used for non-radioactive labeling of RNA for applications such as gel-based sequencing. The 3'-terminal ribose of the RNA is first oxidized to a dialdehyde, which is then labeled with FTSC.[11][12]
Protocol 4.3.1: FTSC Labeling of RNA
-
RNA Oxidation: In a microcentrifuge tube, mix the RNA sample (e.g., 200-250 µg) with sodium acetate (pH 5.2) and freshly prepared sodium periodate (NaIO₄) to a final concentration of ~40 mM. Incubate in the dark for 90 minutes at room temperature.[12]
-
Precipitation: Precipitate the oxidized RNA by adding a salt (e.g., KCl) and cold ethanol. Centrifuge to pellet the RNA and wash with 70% ethanol.
-
Dye Labeling: Resuspend the RNA pellet in a labeling buffer (e.g., 0.1 M sodium acetate, pH 5.2) containing 5-100 mM FTSC. Incubate in the dark for 4 hours at room temperature with shaking.[12]
-
Purification: Remove excess FTSC by phenol-chloroform extraction followed by purification using a size-exclusion column (e.g., G-25) and subsequent ethanol precipitation.[12]
-
Final Preparation: Resuspend the labeled RNA in a suitable buffer for downstream applications. The labeled RNA is stable when stored at -80°C.
Conclusion
This compound is a versatile and powerful fluorescent probe whose principle of action relies on the specific and efficient covalent labeling of aldehydes and ketones. Its bright, stable fluorescence and compatibility with standard instrumentation make it an indispensable tool in proteomics, glycobiology, and molecular biology. The detailed protocols provided in this guide offer a framework for researchers to effectively utilize FTSC for the sensitive detection and quantification of a wide array of biomolecules in both in vitro and in situ contexts.
References
- 1. moleculardepot.com [moleculardepot.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-FTSC [this compound] - 25 mg [eurogentec.com]
- 5. 2023.igem.wiki [2023.igem.wiki]
- 6. This compound as a probe for directly imaging of mucin-type O-linked glycoprotein within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. This compound hydrochloride | 76863-28-0 | FF04414 [biosynth.com]
- 10. merckgroup.com.cn [merckgroup.com.cn]
- 11. A fluorescence-labeling method for sequencing small RNA on polyacrylamide gel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Establishment and Application of a High Throughput Screening System Targeting the Interaction between HCV Internal Ribosome Entry Site and Human Eukaryotic Translation Initiation Factor 3 [frontiersin.org]
An In-Depth Technical Guide to the Reaction of Fluorescein-5-thiosemicarbazide with Carbonyls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical mechanism, experimental protocols, and practical considerations for the reaction between Fluorescein-5-thiosemicarbazide (FTSC) and carbonyl compounds (aldehydes and ketones). This reaction is a cornerstone for the fluorescent labeling of biomolecules, enabling their detection and quantification in various biological and pharmaceutical research applications.
Introduction
This compound is a highly fluorescent probe that selectively reacts with aldehydes and ketones to form a stable thiosemicarbazone linkage.[1][2] This specific reactivity makes FTSC an invaluable tool for tagging and visualizing biomolecules that contain or can be modified to contain carbonyl groups, such as oxidized proteins, glycans, and certain small molecule drugs. The bright green fluorescence of the fluorescein (B123965) moiety allows for sensitive detection in techniques like fluorescence microscopy, flow cytometry, and microplate assays.[3][4]
The Core Reaction: Thiosemicarbazone Formation
The fundamental reaction between FTSC and a carbonyl group is a condensation reaction that results in the formation of a thiosemicarbazone. This process is analogous to the formation of an imine (Schiff base) and is typically carried out under mildly acidic conditions, which catalyze the reaction.[5]
The Reaction Scheme
The overall reaction can be depicted as follows:
This compound + Aldehyde/Ketone ⇌ Fluorescein-5-thiosemicarbazone + Water
The Reaction Mechanism
The formation of the thiosemicarbazone proceeds through a two-step mechanism involving a nucleophilic addition followed by a dehydration step. The reaction is reversible and its rate is pH-dependent.
Step 1: Nucleophilic Attack
The terminal primary amine of the thiosemicarbazide (B42300) moiety of FTSC acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is reversible.
Step 2: Acid-Catalyzed Dehydration
Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequently, the lone pair of electrons on the adjacent nitrogen atom pushes out the water molecule, forming a C=N double bond. A final deprotonation step yields the stable thiosemicarbazone conjugate. The ideal pH for this reaction is typically between 4.5 and 5.5, as a lower pH would lead to excessive protonation of the amine nucleophile, rendering it unreactive, while a higher pH would not sufficiently catalyze the dehydration step.[1]
Quantitative Data
While the reaction of FTSC with carbonyls is widely used, specific quantitative data such as reaction rate constants (k) and equilibrium constants (Keq) for FTSC with a broad range of aldehydes and ketones are not extensively tabulated in publicly available literature. However, some key photophysical properties of FTSC are well-documented.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~495 nm | |
| Emission Maximum (λem) | ~517 nm | |
| Molar Mass | 421.43 g/mol | |
| Optimal Reaction pH | ~4.5 - 7.0 | [6] |
Experimental Protocols
The following are detailed methodologies for the labeling of carbonyl groups in proteins and other biomolecules using FTSC. These protocols are a synthesis of procedures described in the scientific literature.[2][6][7]
Labeling of Carbonylated Proteins in Solution
This protocol is suitable for the bulk labeling of proteins that have been previously oxidized to generate carbonyl groups.
Materials:
-
This compound (FTSC)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Protein sample containing carbonyl groups
-
Reaction Buffer: 0.1 M Sodium acetate (B1210297) buffer, pH 5.5
-
Quenching solution (optional): e.g., acetone (B3395972) or trichloroacetic acid (TCA)
-
Purification column (e.g., Sephadex G-25) or dialysis tubing
Procedure:
-
Prepare FTSC Stock Solution: Dissolve FTSC in DMSO or DMF to a final concentration of 10 mM. Store protected from light at -20°C.
-
Prepare Protein Sample: Dissolve the carbonylated protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
Labeling Reaction: Add the FTSC stock solution to the protein sample to a final FTSC concentration of 1 mM. The optimal molar ratio of FTSC to protein may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 to 4 hours at 37°C or overnight at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, the protein can be precipitated by adding 4 volumes of cold acetone or an equal volume of 20% TCA. Incubate on ice for 10 minutes and then centrifuge to pellet the protein.
-
Purification: To remove unreacted FTSC, the labeled protein can be purified by:
-
Gel Filtration Chromatography: Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Dialysis: Dialyze the sample against a suitable buffer extensively.
-
In-gel Staining of Carbonylated Proteins
This method is used to detect carbonylated proteins directly in a polyacrylamide gel after electrophoresis.
Materials:
-
Polyacrylamide gel with separated proteins
-
Fixing Solution: 50% methanol, 10% acetic acid
-
FTSC Staining Solution: 0.02 mM FTSC in 0.1 M MES buffer, pH 5.5, containing 20% glycerol.
-
Washing Solution: 0.1 M MES buffer, pH 5.5, containing 20% glycerol.
-
Destaining Solution: 50% methanol, 10% acetic acid
Procedure:
-
Fixation: After electrophoresis, fix the gel in the fixing solution for at least 1 hour.
-
Washing: Wash the gel several times with deionized water to remove the fixing solution.
-
Staining: Incubate the gel in the FTSC staining solution overnight at room temperature in the dark with gentle agitation.
-
Washing: Briefly wash the gel with the washing solution to remove excess FTSC.
-
Destaining: Destain the gel with the destaining solution until the background is clear and fluorescent bands are visible.
-
Visualization: Visualize the fluorescently labeled protein bands using a gel documentation system with an appropriate excitation light source and emission filter for fluorescein.
Conclusion
The reaction of this compound with carbonyls provides a robust and sensitive method for the fluorescent labeling of a wide range of biomolecules. Understanding the underlying chemical mechanism and optimizing the experimental conditions are crucial for achieving efficient and specific labeling. This guide serves as a foundational resource for researchers and professionals in the fields of life sciences and drug development to effectively utilize FTSC in their research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. FTSC-Labeling Coupled with 2DE-LC–MS/MS Analysis of Complex Protein Mixtures for Identification and Relative Quantification of Tissue Carbonylome | Springer Nature Experiments [experiments.springernature.com]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. FTSC-Labeling Coupled with 2DE-LC-MS/MS Analysis of Complex Protein Mixtures for Identification and Relative Quantification of Tissue Carbonylome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckgroup.com.cn [merckgroup.com.cn]
FTSC: A High-Sensitivity Probe for Advanced Glycoprotein Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of biopharmaceutical development and glycobiology research, the precise analysis of glycoproteins is paramount. Glycosylation, the enzymatic attachment of oligosaccharides (glycans) to proteins, is a critical post-translational modification that significantly influences protein folding, stability, immunogenicity, and function. Consequently, detailed characterization of glycoprotein (B1211001) structure, particularly the glycan profile, is a regulatory expectation and a scientific necessity. Fluorescein-5-thiosemicarbazide (FTSC) has emerged as a highly sensitive fluorescent probe for the derivatization of glycans, offering researchers a powerful tool for in-depth glycoprotein analysis. This guide provides a comprehensive overview of FTSC, including its mechanism of action, detailed experimental protocols for its use, and a comparative analysis of its performance against other common labeling reagents.
FTSC is an amine-containing fluorescent probe that can be used for labeling saccharides and protein carbonyl derivatives.[1] It possesses favorable fluorescence properties, with excitation and emission maxima (λex/λem) at approximately 495/517 nm, making it compatible with standard fluorescence detection instrumentation.[2][3] The primary application of FTSC in glycoprotein analysis involves the covalent labeling of the reducing end of glycans that have been enzymatically or chemically released from the protein backbone. This derivatization enhances the sensitivity of detection, enabling the analysis of low-abundance glycoforms.
Core Principles of FTSC-Based Glycan Analysis
The fundamental workflow for FTSC-based glycoprotein analysis involves a series of sequential steps, each critical for obtaining high-quality, reproducible data. The process begins with the release of N-glycans from the glycoprotein, followed by fluorescent labeling with FTSC, purification of the labeled glycans, and finally, separation and analysis by high-resolution techniques such as capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) or hydrophilic interaction liquid chromatography (HILIC) with fluorescence detection.
The labeling reaction itself is a reductive amination process where the aldehyde group of the open-ring form of the reducing-end monosaccharide reacts with the primary amine of FTSC to form a Schiff base. This intermediate is then reduced to a stable secondary amine, resulting in a covalently labeled glycan.
Quantitative Performance of FTSC
A critical aspect of selecting a fluorescent probe for glycan analysis is its quantitative performance, including labeling efficiency, sensitivity (limit of detection and quantification), and comparability to established reagents. While direct, head-to-head comparisons of FTSC with other dyes for N-glycan analysis are not extensively documented in the literature, data from studies on similar fluorescent labels provide valuable benchmarks.
| Parameter | 2-Aminobenzamide (B116534) (2-AB) | Procainamide (B1213733) (ProA) | RapiFluor-MS (RF-MS) | FTSC (Expected) |
| Relative FLR Sensitivity | Baseline | ~3-15x higher than 2-AB[4][5][6] | ~4x higher than 2-AB[4] | High, comparable to ProA |
| Relative MS Sensitivity | Low | ~30x higher than 2-AB[5][6] | ~68x higher than 2-AB[4] | Moderate |
| Labeling Efficiency | High | High, similar to 2-AB[4] | High, similar to 2-AB[4] | High |
| Detection Limit (CE-LIF) | Nanomolar range | Picomolar to nanomolar range | Picomolar to nanomolar range | Expected in the low nanomolar to picomolar range |
Table 1. Comparative Performance of Common Fluorescent Labels for N-Glycan Analysis. Data for 2-AB, Procainamide, and RapiFluor-MS are based on published studies.[4][5][6] The expected performance of FTSC is inferred from its chemical structure and fluorescence properties.
Experimental Protocols
I. Enzymatic Release of N-Glycans from Glycoproteins
This protocol is adapted from standard procedures for N-glycan release using PNGase F.
Materials:
-
Glycoprotein sample (e.g., monoclonal antibody)
-
Denaturation solution (e.g., 5% SDS)
-
NP-40 (10% solution)
-
PNGase F
-
Phosphate buffered saline (PBS), pH 7.4
Procedure:
-
To a microcentrifuge tube, add a sufficient amount of glycoprotein to yield approximately 10-50 µg of N-glycans.
-
Add denaturation solution to a final concentration of 0.5% SDS and heat at 95°C for 5 minutes.
-
Allow the sample to cool to room temperature.
-
Add NP-40 to a final concentration of 1% to sequester the SDS.
-
Add PNGase F (typically 1-5 units per 10 µg of glycoprotein) and incubate at 37°C for 12-18 hours.
II. FTSC Labeling of Released N-Glycans
This protocol is based on a one-pot labeling strategy for saccharides with FTSC.[2]
Materials:
-
Dried, released N-glycans
-
FTSC solution (10 mg/mL in DMSO)
-
Sodium cyanoborohydride (NaCNBH₃) solution (20 mg/mL in DMSO)
-
Acetic acid
Procedure:
-
To the dried N-glycans, add 10 µL of FTSC solution.
-
Add 5 µL of NaCNBH₃ solution.
-
Add glacial acetic acid to a final concentration of 7.5% (v/v).
-
Vortex the mixture thoroughly.
-
Incubate the reaction at 75°C for 1 hour.[2]
-
After incubation, cool the reaction mixture to room temperature.
III. Purification of FTSC-Labeled N-Glycans using HILIC-SPE
This protocol is a generalized procedure for the purification of fluorescently labeled glycans.
Materials:
-
HILIC solid-phase extraction (SPE) cartridges
-
Acetonitrile (ACN)
-
Deionized water
-
0.1% Trifluoroacetic acid (TFA) in ACN
-
Elution buffer (e.g., 200 mM ammonium (B1175870) acetate (B1210297) in 5% ACN)
Procedure:
-
Condition the HILIC-SPE cartridge:
-
Wash with 1 mL of deionized water.
-
Equilibrate with 1 mL of 85% ACN.
-
-
Load the sample:
-
Dilute the FTSC labeling reaction mixture with ACN to a final concentration of at least 85% ACN.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
-
Wash the cartridge:
-
Wash the cartridge with 3 x 1 mL of 85% ACN containing 0.1% TFA to remove excess FTSC and other reaction components.
-
-
Elute the labeled glycans:
-
Elute the FTSC-labeled glycans with 2 x 200 µL of elution buffer.
-
-
Dry and reconstitute:
-
Dry the eluted sample in a vacuum centrifuge.
-
Reconstitute the dried, labeled glycans in an appropriate solvent for analysis (e.g., water or CE running buffer).
-
Analysis of FTSC-Labeled Glycans by CE-LIF
Instrumentation and Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 50 cm total length, 40 cm effective length).
-
Running Buffer: Borate buffer (e.g., 50 mM, pH 10.2).
-
Injection: Electrokinetic injection (e.g., -5 kV for 10 seconds).
-
Separation Voltage: -20 to -30 kV.
-
Detection: Laser-induced fluorescence with an excitation wavelength of 488 nm and an emission filter centered at 520 nm.
Conclusion
FTSC presents a compelling option for the fluorescent labeling of glycans in glycoprotein analysis. Its high fluorescence quantum yield and compatibility with common excitation sources translate to high sensitivity, which is crucial for the detection of low-abundance glycoforms. The straightforward, one-pot labeling procedure simplifies the sample preparation workflow. While more direct comparative studies with other popular glycan labels are needed to fully delineate its performance characteristics, the available data and the fundamental properties of FTSC suggest that it is a valuable tool for researchers and scientists in the field of glycobiology and biopharmaceutical development. The detailed protocols provided in this guide offer a solid foundation for the successful implementation of FTSC-based glycan analysis in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. One-pot fluorescent labeling of saccharides with this compound for imaging polysaccharides transported in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 5. ludger.com [ludger.com]
- 6. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Excitation and Emission Spectra of Fluorescein-5-thiosemicarbazide (FTSC)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties of Fluorescein-5-thiosemicarbazide (FTSC), a key fluorescent probe for the sensitive detection and imaging of biomolecules. This document details the core spectral characteristics, provides standardized experimental protocols for its use, and illustrates the workflows for labeling saccharides and glycoproteins.
Core Spectral Properties of this compound
This compound is a derivative of fluorescein (B123965) that is widely utilized for labeling biomolecules containing aldehyde or ketone groups. Its thiosemicarbazide (B42300) group reacts with these carbonyls to form stable thiosemicarbazone linkages. The spectral properties of FTSC are very similar to those of its well-known counterpart, Fluorescein isothiocyanate (FITC), making it compatible with common fluorescence instrumentation.
The fluorescence of FTSC is characterized by a distinct excitation and emission profile, with the peak wavelengths summarized in the table below. It is important to note that while the core spectral characteristics remain consistent, the exact excitation and emission maxima can be influenced by environmental factors such as solvent polarity and pH.
| Property | Wavelength (nm) | Conditions |
| Excitation Maximum (λex) | 492 - 495 | 0.1 M Tris pH 9.0; various buffers |
| Emission Maximum (λem) | 516 - 519 | 0.1 M Tris pH 9.0; various buffers |
Experimental Protocols
Measurement of this compound Excitation and Emission Spectra
This protocol outlines the general procedure for determining the fluorescence excitation and emission spectra of FTSC using a spectrofluorometer.
Materials:
-
This compound (FTSC)
-
Solvent (e.g., 0.1 M Tris buffer, pH 9.0, Dimethyl sulfoxide (B87167) (DMSO), or Phosphate-buffered saline (PBS))
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of FTSC in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in the desired measurement buffer (e.g., 0.1 M Tris, pH 9.0) to a final concentration that yields an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer's recommended time.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum (e.g., 517 nm).
-
Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm).
-
Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum represents the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (e.g., 495 nm).
-
Scan a range of emission wavelengths (e.g., 500 nm to 600 nm).
-
Record the fluorescence intensity at each emission wavelength. The peak of this spectrum represents the emission maximum (λem).
-
-
Data Analysis:
-
Correct the spectra for instrument-specific variations in lamp intensity and detector response, if required by the instrument software.
-
Plot the normalized fluorescence intensity versus wavelength for both the excitation and emission spectra.
-
Fluorescent Labeling of Saccharides with FTSC
This protocol is adapted from the one-pot labeling strategy described by Zhang et al. (2011) for the fluorescent labeling of saccharides.[1]
Materials:
-
Saccharide sample with a reducing end
-
This compound (FTSC)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Anhydrous DMSO
-
Acetic acid
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reaction Mixture Preparation:
-
Dissolve the saccharide sample in the reaction buffer.
-
Prepare a stock solution of FTSC in anhydrous DMSO.
-
Prepare a fresh solution of sodium cyanoborohydride in the reaction buffer.
-
-
Labeling Reaction:
-
To the saccharide solution, add the FTSC stock solution.
-
Add a small amount of acetic acid to catalyze the reaction.
-
Initiate the reductive amination by adding the sodium cyanoborohydride solution.
-
Incubate the reaction mixture at an elevated temperature (e.g., 75°C) for a defined period (e.g., 1 hour).[1]
-
-
Purification of Labeled Saccharide:
-
Remove unreacted FTSC and byproducts by methods such as dialysis, size-exclusion chromatography, or solid-phase extraction.
-
-
Characterization:
-
Confirm the successful labeling of the saccharide using techniques like HPLC-MS, HRESIMS, and NMR spectroscopy.[1]
-
Measure the fluorescence of the labeled saccharide to ensure the fluorescent properties are retained.
-
Imaging of Mucin-Type O-Linked Glycoproteins using FTSC
This protocol is based on the metabolic labeling and chemical probing strategy for visualizing mucin-type O-linked glycoproteins in living cells.[2][3]
Materials:
-
Cell line of interest (e.g., CHO or HeLa cells)
-
Cell culture medium
-
Unnatural sugar analogue with a keto group (e.g., 2-keto Ac₄GalNAc)
-
This compound (FTSC)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture the cells in a medium supplemented with the unnatural keto-sugar analogue for a period that allows for its incorporation into cellular glycoproteins (e.g., 48 hours).
-
-
Chemoselective Ligation:
-
Wash the cells with PBS to remove any unincorporated unnatural sugar.
-
Incubate the cells with a solution of FTSC in a biocompatible buffer (e.g., PBS, pH 7.0) at 37°C for approximately 1 hour.[4] This allows the thiosemicarbazide group of FTSC to react with the keto group introduced into the glycoproteins.
-
-
Cell Staining and Imaging:
-
Wash the cells again with PBS to remove unbound FTSC.
-
If desired, counterstain the cell nuclei with a suitable dye (e.g., DAPI).
-
Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein fluorescence (excitation ~495 nm, emission ~517 nm).
-
Visualizations
The following diagrams illustrate the logical workflows of the experimental protocols described above.
Caption: Workflow for the fluorescent labeling of saccharides with FTSC.
Caption: Workflow for imaging mucin-type O-linked glycoproteins using FTSC.
References
- 1. One-pot fluorescent labeling of saccharides with this compound for imaging polysaccharides transported in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a probe for directly imaging of mucin-type O-linked glycoprotein within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
FTSC (Fluorescein-5-thiosemicarbazide): A Technical Guide to Aqueous Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of Fluorescein-5-thiosemicarbazide (FTSC) in aqueous buffers. FTSC is a vital fluorescent probe utilized in various biological and pharmaceutical research applications, including the detection of reactive nitrogen species and the labeling of biomolecules. Understanding its behavior in aqueous environments is critical for the design and interpretation of experiments. This document summarizes available quantitative data, presents detailed experimental protocols for characterization, and visualizes relevant pathways and workflows.
FTSC: Physicochemical Properties
FTSC is a derivative of fluorescein (B123965), featuring a thiosemicarbazide (B42300) group that enables its use as a reactive probe.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₅N₃O₅S | [1] |
| Molecular Weight | 421.43 g/mol | |
| Excitation Maximum (λex) | ~492 nm | [2] |
| Emission Maximum (λem) | ~516 nm | [2] |
Aqueous Solubility of FTSC
The solubility of FTSC in aqueous buffers is a critical parameter for its application in biological assays. While comprehensive quantitative data across a wide range of aqueous buffers is limited in publicly available literature, some solubility information has been reported.
Table 1: Reported Solubility of FTSC
| Solvent | Concentration | pH |
| Dimethylformamide (DMF) | Soluble | Not Applicable |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Not Applicable |
| DMSO:PBS (1:1) | 0.5 mg/mL | 7.2 |
| Water | Soluble | Not Specified |
Note: The term "soluble" is as reported by the source and may not represent the upper limit of solubility.
The fluorescence of fluorescein derivatives is known to be pH-dependent.[][4] This property can also influence the solubility of FTSC in aqueous solutions. Generally, the solubility of ionizable compounds is affected by the pH of the medium.[5]
Experimental Protocol: Determination of FTSC Solubility (Shake-Flask Method)
The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[6][7][8]
Objective: To determine the equilibrium solubility of FTSC in various aqueous buffers at different pH values.
Materials:
-
FTSC powder
-
Aqueous buffers (e.g., Phosphate, TRIS, Citrate) at desired pH values (e.g., 5.0, 7.4, 9.0)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)
-
UV-Vis spectrophotometer or a validated HPLC-UV system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of FTSC powder to a series of vials, each containing a known volume of a specific aqueous buffer. A common starting point is to add more FTSC than is expected to dissolve.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration of FTSC until it remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Separate the saturated supernatant from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 x g) for a sufficient time to pellet the excess solid. Carefully collect the supernatant.
-
Filtration: Withdraw the supernatant using a syringe and filter it through a chemically compatible, low-binding syringe filter (e.g., PVDF or PTFE) to remove any undissolved particles. It is important to discard the initial portion of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.
-
-
-
Quantification:
-
Prepare a series of standard solutions of FTSC of known concentrations in the same buffer used for the solubility experiment.
-
Analyze the standard solutions and the saturated supernatant samples using a suitable analytical method, such as UV-Vis spectrophotometry at the maximum absorbance wavelength of FTSC or a validated stability-indicating HPLC-UV method.
-
Construct a calibration curve by plotting the analytical response (e.g., absorbance or peak area) versus the concentration of the standard solutions.
-
Determine the concentration of FTSC in the saturated samples by interpolating their analytical response on the calibration curve.
-
Data Presentation: The results should be presented in a table summarizing the solubility of FTSC (e.g., in mg/mL or µM) in each buffer at each pH and temperature tested.
Figure 1. Workflow for the shake-flask solubility determination of FTSC.
Aqueous Stability of FTSC
The stability of FTSC in aqueous solutions is crucial for its use in time-course experiments and for determining its shelf-life in solution. Fluorescein and its derivatives are known to be susceptible to photodegradation.[][9] Additionally, the thiosemicarbazide moiety can undergo hydrolysis or oxidation, particularly at non-neutral pH and elevated temperatures.
Experimental Protocol: Determination of FTSC Stability by HPLC
A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) and the increase in the concentration of its degradation products over time.[10][11][12]
Objective: To evaluate the stability of FTSC in different aqueous buffers under various conditions (e.g., pH, temperature, light exposure) and to identify potential degradation products.
Materials:
-
FTSC
-
Aqueous buffers (e.g., Phosphate, TRIS, Citrate) at various pH values
-
HPLC system with a UV or photodiode array (PDA) detector
-
A suitable reversed-phase HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)
-
Temperature-controlled incubator or water bath
-
Photostability chamber
Procedure:
-
Method Development and Validation:
-
Develop a reversed-phase HPLC method capable of separating FTSC from its potential degradation products. This typically involves optimizing the mobile phase composition (e.g., a gradient of acetonitrile and an aqueous buffer), flow rate, column temperature, and detection wavelength.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[12]
-
-
Forced Degradation Studies:
-
To ensure the method is stability-indicating, perform forced degradation studies. This involves subjecting FTSC solutions to harsh conditions to generate degradation products.
-
Acid Hydrolysis: Incubate FTSC in an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate FTSC in a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidation: Treat FTSC with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose a solid sample or a solution of FTSC to high temperatures.
-
Photodegradation: Expose a solution of FTSC to light according to ICH Q1B guidelines.
-
Analyze the stressed samples by the developed HPLC method to demonstrate that the degradation products are resolved from the parent FTSC peak. A PDA detector is useful for assessing peak purity.
-
-
Stability Study:
-
Prepare solutions of FTSC of a known concentration in the desired aqueous buffers.
-
Divide the solutions into aliquots and store them under different conditions (e.g., 4°C, 25°C, 40°C) in the dark. For photostability, expose a set of samples to a controlled light source.
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot from each condition and analyze it by the validated HPLC method.
-
Quantify the remaining concentration of FTSC and the formation of any major degradation products.
-
Data Analysis:
-
Plot the concentration of FTSC versus time for each condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) by fitting the data to the appropriate kinetic models.
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) of FTSC under each condition.
Figure 2. Workflow for an HPLC-based stability study of FTSC.
FTSC in Cellular Signaling: Detection of Nitric Oxide
FTSC is utilized as a fluorescent probe for the detection of various analytes, including reactive nitrogen species (RNS) such as nitric oxide (NO).[13][14] NO is a critical signaling molecule involved in numerous physiological and pathological processes.
The detection mechanism of many fluorescent probes for NO involves the reaction of the probe with an oxidation product of NO, leading to a change in fluorescence.[15] While the precise reaction of FTSC with NO or its metabolites is not extensively detailed in the literature, a general pathway for NO detection by fluorescent probes can be illustrated.
In many biological systems, nitric oxide synthase (NOS) enzymes produce NO from L-arginine. This NO can then be oxidized to form dinitrogen trioxide (N₂O₃), which can subsequently react with a fluorescent probe to yield a highly fluorescent product.
Figure 3. A representative signaling pathway for nitric oxide detection using a fluorescent probe like FTSC.
Conclusion
This technical guide provides a summary of the available information on the aqueous solubility and stability of FTSC. While specific quantitative data is limited, the provided protocols for solubility and stability determination offer a robust framework for researchers to characterize FTSC in their specific experimental systems. A deeper understanding of these properties will enable more reliable and reproducible results in studies utilizing this versatile fluorescent probe. Further research is encouraged to generate and publish comprehensive solubility and stability profiles of FTSC in a variety of aqueous buffers and conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 荧光素-5-氨基硫脲 suitable for fluorescence, ~80% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. enamine.net [enamine.net]
- 8. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Characterization of a Fluorescent Probe for Imaging Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Shear stress activation of nitric oxide synthase and increased nitric oxide levels in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
Fluorescein-5-thiosemicarbazide (FTSC): A Technical Guide for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-5-thiosemicarbazide (FTSC) is a versatile fluorescent probe belonging to the widely utilized fluorescein (B123965) family of dyes. Its key feature is the presence of a thiosemicarbazide (B42300) group, which imparts a chemoselective reactivity towards aldehydes and ketones. This property makes FTSC an invaluable tool for the fluorescent labeling and subsequent visualization of a variety of biomolecules in fluorescence microscopy. This technical guide provides an in-depth overview of the core properties of FTSC, detailed experimental protocols for its application, and visualizations of the experimental workflow.
Core Properties of this compound
FTSC is an amine-containing derivative of fluorescein, enabling it to be coupled to various molecules.[1][2] Its primary application lies in its ability to covalently bind to aldehydes and ketones, forming stable thiosemicarbazone linkages.[2] This reactivity is particularly useful for targeting specific functional groups within biological systems, such as those on saccharides, glycoproteins, and carbonylated proteins.[1][2]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₁H₁₅N₃O₅S | [2] |
| Molecular Weight | 421.43 g/mol | |
| CAS Number | 76863-28-0 | [2] |
| Appearance | Yellow to orange crystalline solid | |
| Solubility | Soluble in DMSO and DMF | [2] |
Spectroscopic Properties
The fluorescence of FTSC is characterized by excitation and emission spectra in the visible range, making it compatible with standard fluorescence microscopy setups.
| Property | Value | Conditions | Reference |
| Excitation Maximum (λex) | ~495 nm | Varies slightly with solvent and conjugation | [2] |
| Emission Maximum (λem) | ~517 nm | Varies slightly with solvent and conjugation | [2] |
| Molar Absorptivity (ε) | Data not readily available for FTSC. For parent fluorescein: ~70,000 cm⁻¹M⁻¹ | at ~490 nm in aqueous buffer (pH > 8) | |
| Quantum Yield (Φ) | Data not readily available for FTSC. For parent fluorescein: >0.9 | in aqueous buffer (pH > 8) |
Note: The molar absorptivity and quantum yield for FTSC are not well-documented in publicly available literature. The provided values are for the parent compound, fluorescein, and should be used as a reference. These properties can be influenced by conjugation to biomolecules and the local microenvironment.
Reaction Mechanism and Labeling Chemistry
The core of FTSC's utility lies in the reaction between its thiosemicarbazide moiety and carbonyl groups (aldehydes and ketones) on target biomolecules. This reaction forms a thiosemicarbazone bond. For enhanced stability, this bond can be further reduced to a more stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).
References
FTSC as a Fluorescent Marker for Aldehydes and Ketones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fluorescein-5-thiosemicarbazide (FTSC) as a fluorescent probe for the detection and quantification of aldehydes and ketones. FTSC is a valuable tool in various research fields, particularly for studying oxidative stress, protein carbonylation, and glycation.
Introduction to FTSC
This compound (FTSC) is a derivative of the widely used fluorescent dye, fluorescein (B123965). It contains a thiosemicarbazide (B42300) group, which selectively reacts with aldehyde and ketone moieties to form a stable thiosemicarbazone linkage. This reaction results in the covalent attachment of the fluorescent fluorescein tag to the target molecule, enabling its detection and quantification through fluorescence-based methods.[1][2][3][4][5] FTSC is particularly useful for labeling biomolecules that have undergone oxidative damage, leading to the formation of carbonyl groups on proteins and lipids, as well as for labeling the reducing ends of sugars.[1][6]
Physicochemical and Spectroscopic Properties
| Property | Value (FTSC) | Value (Fluorescein - for reference) | Reference |
| Molecular Formula | C₂₁H₁₅N₃O₅S | C₂₀H₁₂O₅ | [1] |
| Molecular Weight | 421.43 g/mol | 332.31 g/mol | [3][7] |
| Excitation Maximum (λex) | ~492-495 nm | ~494 nm | [1][2][7][8] |
| Emission Maximum (λem) | ~516-517 nm | ~518 nm | [1][2][7][8] |
| Molar Absorptivity (ε) | Not Found | ~92,300 cm⁻¹M⁻¹ in ethanol (B145695) at 482.5 nm | |
| Quantum Yield (Φ) | Not Found | ~0.79 in ethanol |
Reaction Mechanism
The fundamental reaction of FTSC with aldehydes and ketones is a nucleophilic addition of the terminal hydrazine (B178648) nitrogen of the thiosemicarbazide to the electrophilic carbonyl carbon. This is followed by dehydration to form a stable thiosemicarbazone conjugate. The reaction is typically carried out under mild acidic to neutral conditions. The stability of the resulting linkage can be further enhanced by reduction of the thiosemicarbazone using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to form a more stable secondary amine linkage.[2]
Caption: Reaction of FTSC with an aldehyde or ketone.
Key Applications and Signaling Pathways
FTSC is a versatile tool for detecting and quantifying aldehydes and ketones in a variety of biological contexts.
Detection of Protein Carbonylation in Oxidative Stress
A major application of FTSC is the detection of protein carbonylation, a hallmark of oxidative stress. Reactive oxygen species (ROS) can lead to the oxidation of amino acid side chains (proline, arginine, lysine, and threonine) to form aldehyde and ketone groups. These carbonylated proteins can be specifically labeled with FTSC, allowing for their detection and quantification.
Caption: Oxidative stress-induced protein carbonylation and FTSC detection.
Detection of Lipid Peroxidation Products
Oxidative stress also leads to the peroxidation of polyunsaturated fatty acids in cellular membranes, generating reactive aldehydes such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE).[3][6] These lipid-derived aldehydes can be detected using FTSC, providing a measure of lipid peroxidation.
Caption: Lipid peroxidation pathway leading to aldehyde generation and FTSC detection.
Labeling of Carbohydrates
FTSC can be used to label the reducing ends of carbohydrates, which exist in equilibrium with an open-chain form containing an aldehyde group. This is useful for tracking and quantifying carbohydrates in various biological samples.
Experimental Protocols
The following are generalized protocols for the use of FTSC. Optimization may be required for specific applications.
Labeling of Carbonylated Proteins
This protocol is adapted for the detection of carbonylated proteins in a complex mixture, such as a cell lysate.
Caption: Workflow for labeling carbonylated proteins with FTSC.
Methodology:
-
Sample Preparation: Prepare the protein sample (e.g., cell lysate, tissue homogenate, or purified protein) in a suitable buffer. The buffer should be free of primary amines if a subsequent reduction step with NaBH₄ is planned.
-
FTSC Solution: Prepare a stock solution of FTSC in an organic solvent like DMSO or DMF (e.g., 10 mM).
-
Labeling Reaction: Add the FTSC stock solution to the protein sample to a final concentration of 1 mM. Incubate the reaction mixture at 37°C for 2.5 hours in the dark with gentle agitation.
-
Purification: Remove the unreacted FTSC from the labeled protein.
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the larger labeled proteins from the smaller, unreacted FTSC molecules. Equilibrate a suitable SEC column (e.g., Sephadex G-25) with the desired buffer and apply the reaction mixture. Collect the fractions containing the protein.
-
-
Analysis: The labeled proteins can be visualized and quantified using various techniques:
-
SDS-PAGE/2D-Gel Electrophoresis: Run the labeled protein sample on a polyacrylamide gel. The fluorescently labeled proteins can be visualized using a fluorescence gel scanner with appropriate excitation and emission filters.
-
Mass Spectrometry: For identification of carbonylated proteins, the fluorescent spots/bands from the gel can be excised and subjected to mass spectrometry analysis.
-
Labeling of Glycoproteins via Periodate (B1199274) Oxidation
This protocol enables the labeling of sialic acid residues on glycoproteins.
Caption: Workflow for labeling glycoproteins with FTSC after periodate oxidation.
Methodology:
-
Glycoprotein Preparation: Dissolve the glycoprotein in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Periodate Oxidation: Cool the glycoprotein solution on ice. Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 1 mM. Incubate on ice for 30 minutes in the dark. This reaction selectively oxidizes the vicinal diols of sialic acid residues to create aldehydes.
-
Quenching: Stop the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubate for 5-10 minutes on ice.
-
Buffer Exchange: Remove excess periodate and glycerol by buffer exchange into the labeling buffer (e.g., using a desalting column).
-
FTSC Labeling: Add FTSC to the oxidized glycoprotein solution and incubate as described in the protein labeling protocol.
-
Purification and Analysis: Purify and analyze the labeled glycoprotein as described for carbonylated proteins.
Labeling of Reducing Sugars
This protocol is suitable for labeling monosaccharides and oligosaccharides with a reducing end.
Caption: Workflow for labeling reducing sugars with FTSC.
Methodology:
-
Sample Preparation: Dissolve the carbohydrate sample in a mixture of DMSO and acetic acid (1:1 v/v).
-
Labeling Reaction: Add FTSC and a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to the carbohydrate solution. The reductive amination reaction directly forms a stable amine linkage. Incubate the reaction mixture.
-
Purification: Purify the labeled carbohydrate to remove excess FTSC and reaction byproducts.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Solid-Phase Extraction (SPE): This is an effective method for purifying labeled glycans. The labeled glycans will be retained on the HILIC stationary phase while the more hydrophobic unreacted FTSC can be washed away.
-
-
Analysis: The purified labeled carbohydrates can be analyzed by HPLC with a fluorescence detector or by mass spectrometry.
Conclusion
FTSC is a powerful and versatile fluorescent probe for the sensitive and specific detection of aldehydes and ketones in biological systems. Its application in studying protein carbonylation, lipid peroxidation, and carbohydrate analysis has provided valuable insights into the roles of these molecules in health and disease. The experimental protocols provided in this guide offer a starting point for researchers to utilize FTSC in their own studies. As with any labeling technique, optimization of reaction conditions and purification methods is crucial for obtaining reliable and reproducible results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 5-FTSC [this compound] - 25 mg [anaspec.com]
- 3. This compound (CAS: 76863-28-0) | フナコシ [funakoshi.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. This compound, Fluorescent tag (CAS 76863-28-0) | Abcam [abcam.com]
- 6. Fluorescein [omlc.org]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Fluorescein-5-thiosemicarbazide (FTSC) Labeling in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-5-thiosemicarbazide (FTSC) is a versatile fluorescent probe that serves as a powerful tool for the sensitive detection and visualization of aldehydes and ketones within living cells. Its utility stems from the specific and efficient reaction between the thiosemicarbazide (B42300) group of FTSC and carbonyl groups on various biomolecules. This covalent interaction forms a stable fluorescent hydrazone, enabling the real-time imaging of dynamic cellular processes. FTSC exhibits excitation and emission maxima of approximately 495 nm and 517 nm, respectively, making it compatible with standard fluorescence microscopy setups.[1]
These application notes provide detailed protocols for three primary methodologies for labeling live cells with FTSC:
-
Metabolic Labeling of Cell Surface Glycoproteins: This technique involves the metabolic incorporation of an unnatural sugar bearing a ketone group into the glycan structures of cell surface proteins.
-
Detection of Oxidative Stress-Induced Protein and Lipid Carbonylation: FTSC can be employed to visualize cellular damage by labeling carbonyl groups that arise on proteins and lipids as a consequence of oxidative stress.
-
Direct Labeling of Cell Surface Sialic Acids: This method utilizes mild chemical oxidation to generate aldehyde groups on sialic acid residues of cell surface glycans for subsequent FTSC labeling.
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 76863-28-0 | [1] |
| Molecular Formula | C₂₁H₁₅N₃O₅S | [1] |
| Molecular Weight | 421.4 g/mol | [1] |
| Excitation Maximum (λex) | ~495 nm | [1] |
| Emission Maximum (λem) | ~517 nm | [1] |
| Solubility | Soluble in DMF and DMSO | [1] |
| Storage | Store at -20°C, protected from light and moisture | |
| Reactivity | Reacts with aldehydes and ketones to form fluorescent hydrazones. |
Method 1: Metabolic Labeling of Cell Surface Glycoproteins
This protocol details the labeling of cell surface glycoproteins by first metabolically introducing a bioorthogonal ketone group into the cellular glycans.
Experimental Protocol
Materials:
-
Cells of interest (e.g., CHO, HeLa)
-
Complete cell culture medium
-
Peracetylated N-levulinoyl-D-mannosamine (ManNAc analog with a ketone group)
-
This compound (FTSC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell imaging medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.
-
Metabolic Incorporation of Ketone Groups:
-
Prepare a stock solution of the ManNAc analog in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a complete cell culture medium to a final concentration of 20-50 µM.
-
Replace the existing medium with the medium containing the ManNAc analog.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the unnatural sugar into cell surface glycoproteins.
-
-
FTSC Labeling:
-
Prepare a stock solution of FTSC in DMSO.
-
Dilute the FTSC stock solution in PBS (pH 7.4) to a final concentration of 50-100 µM.
-
Wash the cells twice with warm PBS to remove any unincorporated ManNAc analog.
-
Add the FTSC labeling solution to the cells.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove unbound FTSC.
-
Replace the PBS with a cell imaging medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for fluorescein (B123965) (Excitation: ~495 nm, Emission: ~517 nm).
-
Quantitative Data Summary
| Parameter | Cell Line | Concentration | Incubation Time | Cell Viability (%) | Reference |
| ManNAc Analog | CHO, HeLa | 50 µM | 2 days | - | |
| FTSC | CHO, HeLa | 100 µM | 1 hour | 84.3 |
Workflow Diagram
Caption: Workflow for metabolic labeling of cell surface glycoproteins with FTSC.
Method 2: Detection of Oxidative Stress-Induced Carbonylation
This protocol describes the use of FTSC to detect and visualize protein and lipid carbonyls, which are markers of oxidative stress.
Experimental Protocol
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), menadione)
-
This compound (FTSC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell imaging medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in an appropriate imaging dish or plate.
-
Induction of Oxidative Stress:
-
Treat the cells with an oxidative stress-inducing agent at a predetermined concentration and for a specific duration to induce protein and lipid carbonylation. For example, treat with 100-500 µM H₂O₂ for 1-4 hours. Include an untreated control group.
-
-
FTSC Labeling:
-
Prepare a stock solution of FTSC in DMSO.
-
Dilute the FTSC stock solution in PBS (pH 7.4) to a final concentration of 10-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the FTSC labeling solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS.
-
Add cell imaging medium.
-
Image the cells immediately using a fluorescence microscope.
-
Quantitative Data Summary
| Parameter | Cell Line | Concentration | Incubation Time | Effect | Reference |
| H₂O₂ | Various | 100-500 µM | 1-4 hours | Induces protein carbonylation | |
| FTSC | Various | 10-50 µM | 30-60 minutes | Labels carbonylated proteins and lipids |
Workflow Diagram
Caption: Workflow for detecting protein carbonylation using FTSC.
Method 3: Direct Labeling of Cell Surface Sialic Acids
This protocol enables the direct labeling of sialic acid residues on the cell surface by mild oxidation to generate aldehydes, which then react with FTSC.
Experimental Protocol
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Sodium periodate (B1199274) (NaIO₄)
-
This compound (FTSC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glycerol (B35011) (optional, to quench the oxidation reaction)
-
Cell imaging medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Seed cells and grow to the desired confluency.
-
Wash cells twice with cold PBS.
-
-
Mild Periodate Oxidation:
-
Prepare a fresh solution of 1-2 mM NaIO₄ in cold PBS.
-
Incubate the cells with the NaIO₄ solution on ice for 15-20 minutes in the dark. This step creates aldehyde groups on sialic acid residues.
-
To quench the reaction, wash the cells twice with PBS containing 1 mM glycerol (optional), followed by two washes with PBS alone.
-
-
FTSC Labeling:
-
Prepare a 50-100 µM solution of FTSC in PBS (pH 7.4).
-
Add the FTSC solution to the cells.
-
Incubate for 1 hour at room temperature or 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Add cell imaging medium.
-
Image the cells using a fluorescence microscope.
-
Quantitative Data Summary
| Parameter | Concentration | Incubation Time/Temp | Effect | Cell Viability (%) | Reference |
| NaIO₄ | 1-2 mM | 15-20 min on ice | Generates aldehydes on sialic acids | High (>90%) | [2][3] |
| FTSC | 50-100 µM | 1 hour at RT or 37°C | Labels aldehyde groups | Generally high |
Signaling Pathway Diagram
Caption: Mechanism of direct FTSC labeling of cell surface sialic acids.
Cell Viability Assays
It is crucial to assess cell viability after any labeling protocol to ensure that the observed fluorescence is not an artifact of cytotoxicity. Standard cell viability assays can be employed.
Recommended Protocol: Resazurin-Based Assay
Materials:
-
Labeled and control cells in a 96-well plate
-
Resazurin (B115843) sodium salt solution
-
Complete cell culture medium
-
Plate reader with fluorescence capabilities (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
After the FTSC labeling and final washing steps, replace the imaging medium with a complete cell culture medium.
-
Add resazurin solution to each well to a final concentration of 10-25 µg/mL.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change from blue to pink/purple is observed in the control wells.
-
Measure the fluorescence using a plate reader.
-
Calculate cell viability as the percentage of fluorescence in the treated wells relative to the untreated control wells.
Conclusion
This compound is a valuable fluorescent probe for live-cell imaging, offering multiple strategies to visualize specific cellular components and processes. The choice of labeling method will depend on the specific biological question being addressed. By following the detailed protocols and considering the quantitative data provided, researchers can effectively utilize FTSC to gain insights into glycoprotein trafficking, oxidative stress, and the organization of the cell surface glycocalyx. Always ensure to perform appropriate controls and assess cell viability to validate the experimental findings.
References
- 1. FTSC-Labeling Coupled with 2DE-LC-MS/MS Analysis of Complex Protein Mixtures for Identification and Relative Quantification of Tissue Carbonylome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FTSC Staining of Glycoproteins in Polyacrylamide Gels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-5-thiosemicarbazide (FTSC) is a fluorescent probe containing a hydrazide group that can be used for the sensitive detection of glycoproteins in polyacrylamide gels. The staining principle is based on the classic Periodic Acid-Schiff (PAS) reaction. In this method, the glycan moieties of glycoproteins are first oxidized with periodic acid to create aldehyde groups. FTSC then specifically reacts with these aldehyde groups, forming a stable fluorescent conjugate. This allows for the visualization of glycoproteins under UV or blue light excitation. FTSC staining offers a sensitive and specific alternative to traditional colorimetric methods like PAS staining for the analysis of glycoprotein (B1211001) profiles, which is of significant interest in various research areas, including drug development where glycosylation patterns can be critical indicators of efficacy and safety.
Principle of FTSC Staining
The FTSC staining method is a two-step process:
-
Oxidation: The vicinal diols present in the sugar residues of glycoproteins are oxidized by periodic acid. This oxidative cleavage results in the formation of reactive aldehyde groups.
-
Conjugation: The thiosemicarbazide (B42300) moiety of FTSC reacts with the newly formed aldehyde groups to form a stable thiosemicarbazone linkage, thereby covalently attaching the fluorescein (B123965) fluorophore to the glycoprotein.
The resulting fluorescently labeled glycoproteins can then be visualized using standard fluorescence imaging equipment.
Quantitative Data Summary
While specific quantitative data for FTSC staining of polyacrylamide gels is not extensively published, the performance is expected to be comparable to other fluorescent hydrazide-based glycoprotein stains. The following table summarizes typical performance characteristics based on analogous fluorescent staining methods.
| Parameter | Typical Value/Range | Notes |
| Detection Limit | 1 - 10 ng of glycoprotein per band | Sensitivity is dependent on the degree of glycosylation and the specific protein. |
| Linear Dynamic Range | 2 - 3 orders of magnitude | For accurate quantification, it is recommended to generate a standard curve with a known glycoprotein. |
| Excitation Wavelength (λex) | ~492 nm | Optimal excitation for fluorescein. |
| Emission Wavelength (λem) | ~516 nm | Optimal emission for fluorescein. |
| Protocol Duration | 2 - 4 hours | The entire staining procedure can be completed within a single workday. |
Experimental Protocol: Step-by-Step FTSC Staining of Polyacrylamide Gels
This protocol is designed for a standard mini-gel (e.g., 8 cm x 10 cm). Adjust volumes accordingly for different gel sizes.
Materials:
-
Polyacrylamide gel containing separated proteins
-
Fixing Solution: 50% (v/v) methanol, 5% (v/v) acetic acid in deionized water
-
Washing Solution: 3% (v/v) acetic acid in deionized water
-
Oxidizing Solution: 1% (w/v) periodic acid in 3% (v/v) acetic acid
-
FTSC Staining Solution: 50 µM this compound (FTSC) in 3% (v/v) acetic acid
-
Deionized water
-
Orbital shaker
-
Fluorescence imaging system with appropriate filters for fluorescein
Procedure:
-
Fixation:
-
Following electrophoresis, carefully remove the polyacrylamide gel from the cassette.
-
Place the gel in a clean container and add a sufficient volume of Fixing Solution to fully immerse the gel.
-
Incubate on an orbital shaker with gentle agitation for 30 minutes. Repeat this step with fresh Fixing Solution for another 30 minutes.
-
-
Washing:
-
Discard the Fixing Solution and wash the gel with deionized water for 10 minutes on an orbital shaker.
-
Repeat the wash with deionized water two more times for 10 minutes each.
-
-
Oxidation:
-
Discard the final water wash and add the Oxidizing Solution to the gel.
-
Incubate on an orbital shaker for 30 minutes.
-
Note: This step should be performed in the dark as periodic acid can be light-sensitive.
-
-
Washing:
-
Discard the Oxidizing Solution and wash the gel thoroughly with deionized water three times for 5-10 minutes each to remove residual periodic acid.
-
-
FTSC Staining:
-
Prepare the FTSC Staining Solution.
-
Discard the final water wash and add the FTSC Staining Solution to the gel.
-
Incubate on an orbital shaker for 60-90 minutes at room temperature.
-
Note: Protect the gel from light during this incubation step to prevent photobleaching of the fluorescent dye.
-
-
Destaining/Washing:
-
Discard the FTSC Staining Solution.
-
Wash the gel with the Washing Solution (3% acetic acid) for 15-20 minutes on an orbital shaker.
-
Repeat this wash step two more times with fresh Washing Solution to reduce background fluorescence.
-
-
Imaging:
-
The gel is now ready for visualization.
-
Place the gel on a UV transilluminator or a laser-based gel scanner.
-
Excite the gel at ~492 nm and capture the emission at ~516 nm.
-
Acquire the image using a CCD camera or other appropriate detector.
-
Experimental Workflow
Caption: Workflow for FTSC staining of polyacrylamide gels.
Signaling Pathway Diagram (Example)
In the context of drug development, FTSC staining can be used to analyze changes in glycoprotein expression or glycosylation patterns in response to a therapeutic agent. For instance, if a drug is hypothesized to inhibit a specific glycosyltransferase, FTSC staining could be used to visualize the altered glycosylation of its target proteins.
Caption: Drug inhibiting a glycosylation pathway.
Application Notes & Protocols for Quantifying Protein Carbonyls in Tissue Samples using Fluorescein-5-Thiosemicarbazide (FTSC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein carbonylation is an irreversible post-translational modification that serves as a major hallmark of protein oxidation.[1][2] Elevated levels of protein carbonyls are associated with aging and a variety of pathological conditions, including Alzheimer's disease, Parkinson's disease, diabetes, and obesity.[1][2] Consequently, the accurate quantification of protein carbonyls in tissue samples is crucial for understanding disease mechanisms and for the development of therapeutic interventions.
Fluorescein-5-thiosemicarbazide (FTSC) is a highly fluorescent compound that specifically reacts with carbonyl groups in oxidized proteins, but not with oxidized lipids.[3] This specificity, coupled with its fluorescent properties, makes FTSC an excellent probe for the sensitive detection and quantification of protein carbonyls.[3][4] The FTSC-based method offers significantly higher sensitivity (at least 100-fold greater) compared to the classical 2,4-dinitrophenylhydrazine (B122626) (DNPH) spectrophotometric assay.[3] This application note provides detailed protocols for the quantification of total protein carbonyls in tissue samples using FTSC, as well as for the identification of specific carbonylated proteins using a proteomics approach.
Principle of the Method
The assay is based on the specific reaction between FTSC and protein carbonyl groups (aldehydes and ketones) to form a stable thiosemicarbazone product, which is highly fluorescent.[3] The fluorescence intensity is directly proportional to the amount of protein carbonyls present in the sample. Quantification can be achieved through spectrofluorometry in a microplate format for total carbonyl content, or by fluorescence imaging of gels for the identification of specific carbonylated proteins.
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from studies utilizing FTSC for protein carbonyl measurement in different tissue types. This data illustrates the typical ranges of protein carbonyl content and the changes observed under different physiological or pathological conditions.
| Tissue/Sample Type | Condition | Protein Carbonyl Content (nmol/mg protein) | Fold Change | Reference |
| Mouse Liver | Young | ~0.5 | - | [4] |
| Mouse Liver | Old | ~1.0 | 2.0 | [4] |
| Human Plasma | Healthy Control | 0.1 - 0.5 | - | [3] |
| Human Plasma | Oxidative Stress | Increased | Varies | [3] |
| Fish Skeletal Muscle | Control Diet | ~0.2 | - | [1] |
| Fish Skeletal Muscle | High-Fat Diet | ~0.4 | 2.0 | [1] |
Experimental Protocols
Protocol 1: Spectrofluorometric Quantification of Total Protein Carbonyls in Tissue Homogenates
This protocol describes a semi-microplate format assay for the rapid quantification of total protein carbonyl content in tissue samples.[3]
A. Materials and Reagents
-
This compound (FTSC)
-
Guanidine hydrochloride (GdnHCl)
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Ethyl acetate (B1210297)
-
Phosphate (B84403) buffered saline (PBS)
-
Homogenization buffer (e.g., 50 mM MES or phosphate buffer, pH 6.7, containing 1 mM EDTA)[5][6]
-
Streptomycin sulfate (B86663) (optional, for nucleic acid removal)[6]
-
Bovine serum albumin (BSA) standards
-
96-well black microplates
-
Fluorometer (Excitation: ~485 nm, Emission: ~520 nm)
B. Tissue Sample Preparation
-
Excise and weigh the tissue of interest.
-
Rinse the tissue with ice-cold PBS to remove any blood contaminants.[5]
-
Homogenize the tissue in 1-2 mL of cold homogenization buffer per 200-300 mg of tissue.[5]
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[5][6]
-
Carefully collect the supernatant, which contains the soluble proteins. If not proceeding immediately, store the supernatant at -80°C.[5]
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay). Adjust the protein concentration to 1-2 mg/mL with homogenization buffer.
C. FTSC Derivatization
-
To 100 µL of the protein sample (containing 100-200 µg of protein), add an equal volume of 20 mM FTSC in a suitable buffer (e.g., the homogenization buffer).
-
Incubate the mixture for 2 hours at room temperature in the dark.
D. Protein Precipitation and Washing
-
Precipitate the FTSC-labeled proteins by adding an equal volume of 20% (w/v) TCA.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Carefully discard the supernatant.
-
Wash the protein pellet three times with 1 mL of a 1:1 (v/v) ethanol:ethyl acetate solution to remove any unreacted FTSC.[7] After each wash, vortex briefly and centrifuge at 10,000 x g for 5 minutes at 4°C.
E. Solubilization and Fluorescence Measurement
-
After the final wash, air-dry the protein pellet for 5-10 minutes to remove residual ethanol/ethyl acetate.
-
Resuspend the pellet in 1 mL of 6 M GdnHCl in 20 mM phosphate buffer (pH 6.5).[8]
-
Incubate at 37°C for 15-30 minutes to ensure complete solubilization.
-
Transfer 200 µL of the solubilized, FTSC-labeled protein solution to a 96-well black microplate.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 520 nm.
F. Quantification
-
Prepare a standard curve using known concentrations of FTSC in 6 M GdnHCl.
-
Convert the fluorescence readings of the samples to nanomoles of FTSC using the standard curve.
-
Calculate the protein carbonyl content as nmol of FTSC per mg of protein.
Protocol 2: Identification of Carbonylated Proteins using 1D/2D Gel Electrophoresis and Fluorescence Imaging
This protocol allows for the identification of specific proteins that are carbonylated within a complex tissue proteome.[1][4][9]
A. Materials and Reagents
-
All reagents from Protocol 1
-
SDS-PAGE and/or 2D-gel electrophoresis reagents and equipment
-
Fluorescence gel scanner
B. Sample Preparation and FTSC Labeling
-
Prepare tissue homogenates and determine protein concentration as described in Protocol 1 (Section B).
-
Label a desired amount of protein (e.g., 50-100 µg for 1D-PAGE, or 200-500 µg for 2D-PAGE) with FTSC as described in Protocol 1 (Section C).
C. Removal of Unreacted FTSC
-
After the FTSC labeling reaction, precipitate the proteins with TCA as described in Protocol 1 (Section D).
-
Wash the protein pellet thoroughly with ethanol:ethyl acetate to remove free FTSC.
-
Resuspend the final protein pellet in a suitable sample buffer for electrophoresis (e.g., Laemmli buffer for SDS-PAGE or rehydration buffer for 2D-PAGE).
D. Electrophoresis and Fluorescence Imaging
-
Perform 1D or 2D gel electrophoresis according to standard procedures.
-
After electrophoresis, visualize the FTSC-labeled proteins directly in the gel using a fluorescence gel scanner with appropriate filters for fluorescein (B123965) (Excitation: ~488 nm, Emission: ~520 nm).
-
The fluorescent signal intensity of each protein spot or band corresponds to its carbonyl content.
E. Protein Identification (Optional)
-
Following fluorescence scanning, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue or SYPRO Ruby) to visualize all proteins.
-
Protein spots of interest can be excised from the gel, subjected to in-gel tryptic digestion, and identified by mass spectrometry (e.g., LC-MS/MS).[1][2]
Visualizations
Caption: Workflow for spectrofluorometric quantification of protein carbonyls.
Caption: Proteomics workflow for identifying carbonylated proteins.
Caption: Reaction of FTSC with a protein carbonyl group.
References
- 1. FTSC-Labeling Coupled with 2DE-LC-MS/MS Analysis of Complex Protein Mixtures for Identification and Relative Quantification of Tissue Carbonylome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FTSC-Labeling Coupled with 2DE-LC–MS/MS Analysis of Complex Protein Mixtures for Identification and Relative Quantification of Tissue Carbonylome | Springer Nature Experiments [experiments.springernature.com]
- 3. A FLUORIMETRIC SEMI-MICROPLATE FORMAT ASSAY OF PROTEIN CARBONYLS IN BLOOD PLASMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of protein carbonyls in aging liver tissue: A fluorescence-based proteomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Validation of protein carbonyl measurement: A multi-centre study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.as.uky.edu [chem.as.uky.edu]
- 9. researchgate.net [researchgate.net]
Protocol for FTSC Labeling of Cell Surface Glycoproteins
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescein-5-thiosemicarbazide (FTSC) is a fluorescent probe used for labeling cell surface glycoproteins. This technique is valuable for identifying and quantifying changes in glycosylation patterns, which are often associated with disease states, including cancer. The method involves two key steps: the oxidation of sialic acid residues on glycoproteins to create aldehyde groups, followed by the covalent attachment of FTSC to these aldehydes. This document provides a detailed protocol for the FTSC labeling of cell surface glycoproteins on live cells and subsequent analysis by flow cytometry.
Principle of FTSC Labeling
The protocol is based on the chemical modification of cell surface glycans. First, mild oxidation with sodium meta-periodate (NaIO₄) selectively cleaves the vicinal diols of sialic acid residues, the most common terminal monosaccharides on many cell surface glycoproteins, to generate reactive aldehyde groups. Subsequently, the thiosemicarbazide (B42300) group of FTSC reacts with the newly formed aldehydes to form a stable thiosemicarbazone linkage, effectively tagging the glycoproteins with a fluorescent label. The labeled cells can then be analyzed using techniques such as flow cytometry or fluorescence microscopy.
Data Presentation
Table 1: Reagent Concentrations and Incubation Parameters
| Parameter | Value | Notes |
| Sodium meta-periodate (NaIO₄) Concentration | 1 mM | For selective oxidation of sialic acid residues. Higher concentrations (>2.5 mM) may lead to increased cell death. |
| Oxidation Incubation Time | 10 - 30 minutes | Optimization may be required depending on the cell type. |
| Oxidation Incubation Temperature | 4°C (on ice) | To minimize endocytosis and maintain cell viability. |
| FTSC Concentration | 50 - 100 µM | Start with 50 µM and optimize for the specific cell line and experimental goals. |
| FTSC Labeling Incubation Time | 1 - 2 hours | |
| FTSC Labeling Incubation Temperature | Room Temperature or 37°C | Protect from light. |
| Labeling Buffer pH | 6.5 - 7.4 | PBS is a suitable buffer. |
Table 2: Expected Quantitative Outcomes
| Parameter | Expected Result | Reference |
| Cell Viability | > 90% | Viability of ~93% has been reported after combined periodate (B1199274) and ligation reactions.[1] |
| Labeling Efficiency | Significant increase in fluorescence intensity | A 345.1-fold increase in fluorescence has been observed in labeled cells compared to controls.[2] |
Experimental Protocols
Materials
-
Cells of interest in suspension
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sodium meta-periodate (NaIO₄)
-
This compound (FTSC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer (e.g., PBS, pH 6.5-7.4)
-
Quenching Solution (optional, e.g., 1 mM glycerol (B35011) or L-methionine in PBS) or cold PBS for washing
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
Microcentrifuge tubes
-
Flow cytometer
Experimental Workflow Diagram
Caption: Workflow for FTSC labeling of cell surface glycoproteins.
Step-by-Step Protocol
1. Cell Preparation
a. Harvest cells and wash them twice with ice-cold, sterile PBS to remove any residual media components.
b. Count the cells and determine viability using a suitable method (e.g., trypan blue exclusion).
c. Resuspend the cells in ice-cold Labeling Buffer at a concentration of 1-10 x 10⁶ cells/mL.
2. Oxidation of Cell Surface Glycoproteins
a. Prepare a fresh 2 mM stock solution of sodium meta-periodate in ice-cold Labeling Buffer. Protect the solution from light.
b. Add an equal volume of the 2 mM sodium meta-periodate solution to the cell suspension to achieve a final concentration of 1 mM.
c. Incubate the cells on ice (4°C) for 10-30 minutes in the dark. Gently mix the cells occasionally.
3. Quenching the Oxidation Reaction
-
Method A: Washing (Recommended for live cells) a. After incubation, centrifuge the cells at 300 x g for 5 minutes at 4°C. b. Discard the supernatant and wash the cells three times with a large volume of ice-cold PBS to remove any unreacted sodium meta-periodate. This method is often preferred for live-cell labeling to avoid potential side reactions from quenching agents.[3][4]
-
Method B: Chemical Quenching (Optional) a. To quench the reaction, add a quenching solution such as 1 mM glycerol or L-methionine to the cell suspension and incubate for 5 minutes on ice.[5] b. Centrifuge the cells and wash them twice with ice-cold PBS.
4. FTSC Labeling
a. Prepare a 10 mM stock solution of FTSC in DMSO.
b. Dilute the FTSC stock solution in Labeling Buffer to the desired final concentration (e.g., 50-100 µM).
c. Resuspend the oxidized and washed cell pellet in the FTSC labeling solution.
d. Incubate for 1-2 hours at room temperature or 37°C, protected from light. Gentle agitation can enhance labeling efficiency.
5. Washing and Preparation for Analysis
a. After labeling, centrifuge the cells at 300 x g for 5 minutes.
b. Wash the cells three times with Flow Cytometry Staining Buffer to remove unbound FTSC.
c. Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
Signaling Pathway Diagram
Caption: Chemical pathway of FTSC labeling on cell surface glycoproteins.
Analysis by Flow Cytometry
-
Instrument Setup:
-
Use a flow cytometer equipped with a 488 nm laser for excitation of FTSC.
-
Set up the emission filter to detect the fluorescence of FTSC (typically around 520 nm).
-
Calibrate the instrument using unstained control cells to set the baseline fluorescence and to gate for the cell population of interest based on forward and side scatter.
-
-
Controls:
-
Unstained Cells: To determine the level of autofluorescence.
-
Periodate-Treated, FTSC-Unlabeled Cells: To assess any changes in cell scatter or autofluorescence due to the oxidation step.
-
Non-Oxidized, FTSC-Labeled Cells: To confirm that FTSC labeling is specific to the periodate-generated aldehydes.
-
-
Data Acquisition and Analysis:
-
Acquire data for a sufficient number of events (e.g., 10,000-50,000 cells) for each sample.
-
Gate the cell population of interest based on forward and side scatter properties to exclude debris and dead cells.
-
Analyze the fluorescence intensity of the FTSC-positive population. The shift in fluorescence intensity compared to the negative control indicates the level of glycoprotein labeling.
-
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the concentration of sodium meta-periodate (up to 2.5 mM, but monitor cell viability).
-
Increase the concentration of FTSC or the incubation time.
-
Ensure the pH of the labeling buffer is optimal.
-
-
High Cell Death:
-
Decrease the concentration of sodium meta-periodate or shorten the incubation time.
-
Ensure all steps are performed at the recommended temperatures.
-
Handle cells gently throughout the procedure.
-
-
High Background Fluorescence:
-
Ensure adequate washing after the FTSC labeling step.
-
Include appropriate controls to identify the source of background.
-
Consider using an Fc block if non-specific antibody binding is a concern in subsequent co-staining experiments.
-
References
- 1. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface engineering of living myoblasts via selective periodate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid sodium periodate cleavage of an unnatural amino acid enables unmasking of a highly reactive α-oxo aldehyde for protein bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00972E [pubs.rsc.org]
One-Pot Fluorescent Labeling of Saccharides with FTSC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorescent labeling of saccharides is a critical technique for elucidating their biological roles, tracking their transport, and developing targeted therapeutics. Fluorescein-5-thiosemicarbazide (FTSC) has emerged as a valuable tool for this purpose, enabling a straightforward and efficient one-pot labeling strategy. This method relies on the reaction of the thiosemicarbazide (B42300) group of FTSC with the aldehyde group present at the reducing end of saccharides. This reaction proceeds via reductive amination to form a stable, highly fluorescent thiosemicarbazone conjugate.[1][2]
This one-pot approach offers significant advantages, including simplicity, efficiency, and the ability to perform the labeling under conditions that are compatible with sensitive biological molecules. The resulting FTSC-labeled saccharides can be readily visualized and quantified using standard fluorescence detection methods, making this technique broadly applicable in glycobiology, drug delivery, and cellular imaging.
Principle of the Method
The one-pot fluorescent labeling of saccharides with FTSC is based on the principle of reductive amination. In this reaction, the nucleophilic thiosemicarbazide moiety of FTSC attacks the electrophilic aldehyde carbon of the open-chain form of the saccharide. This initially forms an unstable Schiff base intermediate. A reducing agent present in the reaction mixture then selectively reduces the imine bond of the Schiff base to a stable secondary amine linkage, resulting in the fluorescently labeled saccharide. The entire process occurs in a single reaction vessel, simplifying the experimental workflow.
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 495 nm | [2] |
| Emission Wavelength (λem) | 517 nm | [2] |
| Labeling Temperature | 75 °C | [2] |
| Labeling Time | 1 hour | [2] |
Experimental Protocols
Materials
-
Saccharide (e.g., Glucose, Mannose, Galactose)
-
This compound (FTSC)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Glacial Acetic Acid
-
Deionized Water
-
Sephadex G-10 or equivalent size-exclusion chromatography column
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 M Ammonium bicarbonate buffer
Equipment
-
Heating block or water bath
-
Microcentrifuge tubes
-
Vortex mixer
-
Lyophilizer (optional)
-
Size-exclusion chromatography system
-
Fluorescence spectrophotometer or plate reader
Experimental Workflow Diagram
References
Detecting Oxidative Stress in vitro: An Application Note on the FTSC-based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of a cell, is implicated in a wide range of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. A key hallmark of oxidative stress is the modification of cellular macromolecules, particularly the carbonylation of proteins. Protein carbonyls, which are aldehydes and ketones formed on amino acid side chains, are stable biomarkers of oxidative damage. The Fluorescein-5-thiosemicarbazide (FTSC)-based assay is a sensitive and specific method for the in vitro detection and quantification of protein carbonylation. FTSC, a fluorescent probe, reacts specifically with carbonyl groups on proteins, allowing for their detection through fluorescence-based methods such as fluorometric plate readers, flow cytometry, and fluorescence microscopy.[1][2][3][4] This application note provides detailed protocols for the use of FTSC in detecting oxidative stress in vitro.
Principle of the FTSC Assay
The FTSC assay relies on the chemical reaction between the thiosemicarbazide (B42300) group of FTSC and the carbonyl groups (aldehydes and ketones) present on oxidized proteins. This reaction forms a stable thiosemicarbazone derivative that is highly fluorescent.[2] The intensity of the fluorescence emitted is directly proportional to the amount of protein carbonylation, thus providing a quantitative measure of oxidative stress. FTSC has an excitation maximum at approximately 492 nm and an emission maximum at around 516 nm.[3]
Signaling Pathway: Protein Carbonylation via Oxidative Stress
Increased levels of intracellular ROS, such as the hydroxyl radical (•OH) and superoxide (B77818) anion (O₂⁻), can lead to the direct oxidation of amino acid residues, particularly proline, arginine, lysine, and threonine, to form carbonyl derivatives. Additionally, ROS can induce lipid peroxidation, generating reactive aldehydes like 4-hydroxynonenal (B163490) (HNE) that can subsequently react with proteins to introduce carbonyl groups. FTSC serves as a fluorescent tag for these carbonyl groups, enabling their detection.
Caption: Oxidative stress leads to protein carbonylation, which is detected by FTSC.
Experimental Workflow
The general workflow for the FTSC-based assay involves several key steps, from preparing the biological sample to analyzing the fluorescence data. This workflow can be adapted for different sample types and detection platforms.
Caption: Key steps in the FTSC-based assay for oxidative stress detection.
Data Presentation
The quantitative data obtained from the FTSC assay can be summarized in tables to facilitate comparison between different experimental conditions. Below is an example of how to present data from a microplate reader-based assay.
Table 1: Quantification of Protein Carbonyls using FTSC in a Microplate Assay
| Sample Description | Protein Concentration (mg/mL) | Mean Fluorescence Intensity (RFU) | Standard Deviation | nmol Carbonyl/mg Protein |
| Untreated Control Cells | 1.0 | 15,234 | 850 | 2.1 |
| Vehicle Control | 1.0 | 15,560 | 910 | 2.2 |
| H₂O₂ Treated (100 µM) | 1.0 | 35,890 | 1,540 | 5.0 |
| H₂O₂ Treated (250 µM) | 1.0 | 58,120 | 2,100 | 8.1 |
| H₂O₂ Treated (500 µM) | 1.0 | 89,450 | 3,200 | 12.5 |
| Positive Control (Oxidized BSA) | 1.0 | 125,600 | 4,500 | 17.5 |
Note: The values presented are hypothetical and for illustrative purposes. The "nmol Carbonyl/mg Protein" is calculated based on a standard curve generated with a known concentration of FTSC.
Experimental Protocols
Protocol 1: Detection of Protein Carbonyls in Cell Lysates using a Fluorescence Microplate Reader
This protocol is adapted from the fluorimetric semi-microplate format assay described by Kurien and Scofield (2010).[2]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound (FTSC) solution (0.2 mM in an appropriate buffer, e.g., HEPES, pH 6.0)
-
Trichloroacetic acid (TCA), 20% (w/v), ice-cold
-
Acetone (B3395972), ice-cold
-
Guanidine (B92328) hydrochloride (6 M in 20 mM sodium phosphate (B84403) buffer, pH 6.5)
-
96-well white microtiter plate
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm)
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with inducing agents for oxidative stress (e.g., H₂O₂) or test compounds as required. Include untreated and vehicle controls.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold lysis buffer.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay. Adjust the protein concentration of all samples to be equal (e.g., 1-10 mg/mL).
-
FTSC Labeling:
-
In a microcentrifuge tube, mix 50 µL of the protein sample with 50 µL of 0.2 mM FTSC solution.
-
Incubate the mixture overnight in the dark at room temperature.
-
-
Protein Precipitation and Washing:
-
Precipitate the proteins by adding 400 µL of ice-cold 20% TCA.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the protein pellet three times by resuspending in 1 mL of ice-cold acetone and centrifuging as above to remove unbound FTSC.
-
-
Solubilization:
-
After the final wash, air-dry the pellet for 5-10 minutes.
-
Resuspend the pellet in 500 µL of 6 M guanidine hydrochloride solution. The guanidine hydrochloride helps to denature the proteins and fully expose the FTSC-labeled carbonyls.
-
-
Fluorescence Measurement:
-
Transfer 200 µL of each solubilized sample to a well of a 96-well white microtiter plate.
-
Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Prepare an FTSC standard curve to convert fluorescence units to nanomoles of carbonyls.
-
Normalize the carbonyl content to the protein concentration (nmol carbonyl/mg protein).
-
Protocol 2: Flow Cytometry-based Detection of Protein Carbonylation in Intact Cells
This protocol is based on the methodology for assessing protein oxidation in human nasal epithelial cells as described by Reula et al. (2021).
Materials:
-
Suspension or adherent cells
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FTSC solution (e.g., 800 nM working solution in PBS or appropriate buffer)
-
Flow cytometer with a 488 nm laser for excitation and a green fluorescence detector (e.g., FITC channel)
-
Optional: A viability dye (e.g., DAPI) to exclude dead cells.
Procedure:
-
Cell Preparation and Treatment:
-
Harvest cells and adjust the cell density to approximately 1 x 10⁶ cells/mL in culture medium or PBS.
-
Treat cells with the desired oxidative stress inducer or test compound for the appropriate duration.
-
-
FTSC Staining:
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in the FTSC working solution.
-
Incubate the cells for 20-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells twice with PBS to remove excess FTSC. Centrifuge at 300 x g for 5 minutes between washes.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry buffer.
-
If using a viability dye, add it according to the manufacturer's instructions.
-
Acquire the data on a flow cytometer. Excite the cells with a 488 nm laser and collect the green fluorescence emission in the FITC channel.
-
-
Data Analysis:
-
Gate on the single, live cell population.
-
Quantify the mean fluorescence intensity (MFI) of the FTSC signal for each sample.
-
Compare the MFI of treated samples to that of control samples to determine the relative increase in protein carbonylation.
-
Conclusion
The FTSC-based assay is a versatile and sensitive tool for the detection and quantification of protein carbonylation, a key indicator of oxidative stress. The protocols provided herein for both microplate-based and flow cytometry applications offer robust methods for researchers in various fields to assess the impact of oxidative damage in their in vitro models. The ability to generate quantitative data makes this assay particularly valuable for drug discovery and development, allowing for the screening and characterization of compounds with antioxidant properties.
References
- 1. Analysis of oxidative stress-induced protein carbonylation using fluorescent hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A FLUORIMETRIC SEMI-MICROPLATE FORMAT ASSAY OF PROTEIN CARBONYLS IN BLOOD PLASMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical probes for analysis of carbonylated proteins: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of protein carbonyls in aging liver tissue: A fluorescence-based proteomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Visualization of Mucin-Type O-Linked Glycoproteins using FTSC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucin-type O-linked glycosylation is a critical post-translational modification that plays a pivotal role in a myriad of biological processes, including cell signaling, adhesion, and immunity. Aberrant O-glycosylation is a hallmark of various diseases, notably cancer, making the in situ visualization of these glycans a crucial tool for both basic research and therapeutic development. This document provides a detailed methodology for the in situ visualization of mucin-type O-linked glycoproteins using Fluorescein-5-thiosemicarbazide (FTSC), a fluorescent probe that chemoselectively reacts with ketone groups introduced into glycans through metabolic labeling.
This technique offers a direct and robust method for imaging O-linked glycoproteins in their native cellular environment, providing valuable insights into their expression, localization, and dynamics. The protocol described herein is applicable to a wide range of cell types and can be adapted for various research applications.
Principle of the Method
The visualization strategy is a two-step process that combines metabolic glycoengineering with a bioorthogonal chemical ligation.
-
Metabolic Labeling: Cells are cultured in the presence of a peracetylated unnatural monosaccharide analog, N-(2-ketoacetyl)-D-galactosamine (Ac4GalNAz), which contains a ketone group. This analog is processed by the cellular glycosylation machinery and incorporated into mucin-type O-linked glycans, effectively introducing a chemical reporter (the ketone group) onto the cell surface and intracellular glycoproteins.
-
Chemoselective Ligation and Visualization: The ketone-modified glycoproteins are then specifically labeled with this compound (FTSC). The thiosemicarbazide (B42300) group of FTSC reacts with the ketone group on the modified glycans to form a stable thiosemicarbazone linkage, rendering the glycoproteins fluorescent. The labeled glycoproteins can then be visualized using fluorescence microscopy.
Data Presentation
The following tables provide a summary of key quantitative parameters and recommended instrument settings for the successful application of this protocol.
Table 1: Reagent and Experimental Parameters
| Parameter | Recommended Value | Notes |
| Metabolic Labeling | ||
| Ac4GalNAz Concentration | 25-100 µM | Optimal concentration may vary depending on the cell line and experimental goals. A titration is recommended. |
| Incubation Time | 48-72 hours | Longer incubation times generally lead to higher incorporation of the unnatural sugar. |
| FTSC Staining | ||
| FTSC Concentration | 50-200 µM | Higher concentrations may increase background fluorescence. Optimization is recommended. |
| Incubation Time | 1-2 hours at 37°C | |
| pH of Staining Buffer | 6.0-7.0 | A slightly acidic pH can enhance the reaction between FTSC and the ketone group. |
| Cell Viability | >80% | Cell viability should be assessed after labeling to ensure the experimental conditions are not cytotoxic.[1][2] |
Table 2: Confocal Microscopy Settings for FTSC Visualization
| Parameter | Recommended Setting | Notes |
| Excitation Laser | 488 nm Argon laser | |
| Excitation Wavelength | 494 nm | |
| Emission Wavelength | 518 nm | |
| Pinhole | 1 Airy Unit | For optimal confocality and rejection of out-of-focus light. |
| Detector Gain | 600-800 V | Adjust to achieve a good signal-to-noise ratio without saturating the detector. |
| Laser Power | 1-5% | Use the lowest laser power necessary to minimize phototoxicity and photobleaching. |
| Image Acquisition | 512x512 or 1024x1024 pixels | |
| Averaging | 2-4x line averaging | To improve the signal-to-noise ratio. |
Experimental Protocols
Materials
-
Cell line of interest (e.g., HeLa, CHO, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Ac4GalNAz (N-(2-ketoacetyl)-D-galactosamine, tetraacylated)
-
This compound (FTSC)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100 or Saponin (for permeabilization)
-
Bovine Serum Albumin (BSA)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Confocal microscope with a 488 nm laser line
Protocol 1: In Situ Visualization of Mucin-Type O-Linked Glycoproteins in Cultured Cells
Step 1: Cell Culture and Metabolic Labeling
-
Seed cells onto glass-bottom dishes or coverslips at an appropriate density to reach 60-70% confluency at the time of labeling.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of Ac4GalNAz in DMSO.
-
The following day, replace the culture medium with fresh medium containing the desired final concentration of Ac4GalNAz (e.g., 50 µM). Include a vehicle control (DMSO alone) for comparison.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the unnatural sugar.
Step 2: FTSC Staining
-
Prepare a stock solution of FTSC in DMSO.
-
After the metabolic labeling period, gently wash the cells three times with warm PBS to remove any unincorporated Ac4GalNAz.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional) Permeabilization: If visualizing intracellular glycoproteins, permeabilize the cells with 0.1-0.25% Triton X-100 or 0.05% Saponin in PBS for 10-15 minutes at room temperature. For cell surface staining, skip this step.
-
Wash the cells three times with PBS.
-
Prepare the FTSC staining solution by diluting the FTSC stock solution in PBS (pH 6.0-7.0) to a final concentration of 100 µM.
-
Incubate the cells with the FTSC staining solution for 1-2 hours at 37°C in the dark.
-
Wash the cells three times with PBS to remove unbound FTSC.
Step 3: Counterstaining and Mounting
-
(Optional) Counterstain the nuclei by incubating the cells with a DAPI solution for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
Step 4: Confocal Microscopy and Image Analysis
-
Image the stained cells using a confocal microscope equipped with a 488 nm laser for FTSC excitation and appropriate emission filters (see Table 2).
-
Acquire images of both the FTSC (green channel) and DAPI (blue channel) signals.
-
For quantitative analysis, ensure that all imaging parameters (laser power, gain, pinhole size) are kept consistent across all samples.
-
Analyze the fluorescence intensity and localization of the FTSC signal using image analysis software such as ImageJ or Fiji.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for FTSC-based visualization of O-linked glycoproteins.
MUC1-Mediated EGFR Signaling Pathway
Caption: MUC1 interaction with EGFR and downstream signaling pathways.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak FTSC Signal | Inefficient metabolic labeling. | - Increase the concentration of Ac4GalNAz. - Increase the incubation time with Ac4GalNAz. - Ensure the Ac4GalNAz stock is not degraded. |
| Inefficient FTSC ligation. | - Optimize the FTSC concentration. - Adjust the pH of the staining buffer to be slightly acidic (pH 6.0-6.5). - Increase the FTSC incubation time or temperature (up to 37°C). | |
| Low expression of O-linked glycoproteins. | - Use a positive control cell line known to have high levels of O-glycosylation. - Stimulate cells with growth factors or other agents that may increase glycosylation. | |
| High Background Fluorescence | Non-specific binding of FTSC. | - Decrease the FTSC concentration. - Increase the number and duration of wash steps after FTSC incubation. - Include a blocking step with BSA before FTSC incubation. |
| Autofluorescence of cells or medium. | - Use a culture medium with low background fluorescence. - Image a control sample without FTSC staining to assess the level of autofluorescence. | |
| Photobleaching | Excessive laser power or exposure time. | - Reduce the laser power to the minimum required for a good signal. - Decrease the pixel dwell time or use a faster scanning speed. - Use an antifade mounting medium. |
| Cell Death or Altered Morphology | Cytotoxicity of reagents. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of Ac4GalNAz and FTSC. - Reduce the incubation times with the labeling and staining reagents. - Ensure all solutions are sterile and properly buffered. |
Conclusion
The FTSC-based method for visualizing mucin-type O-linked glycoproteins provides a powerful and direct approach to study the glycome in situ. By following the detailed protocols and troubleshooting guide provided, researchers can obtain high-quality fluorescence images and quantitative data on the expression and localization of these important biomolecules. This methodology is a valuable addition to the toolbox of scientists and drug development professionals investigating the roles of O-glycosylation in health and disease.
References
Application Notes and Protocols for FTSC-based Detection of Protein Carbonyls in Redox Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein carbonylation is an irreversible post-translational modification of proteins that serves as a major biomarker for oxidative stress. This modification, often resulting from the oxidation of amino acid side chains by reactive oxygen species (ROS), is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes. The detection and quantification of protein carbonyls are therefore crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.[1][2]
Fluorescein-5-thiosemicarbazide (FTSC) is a fluorescent probe that specifically reacts with the carbonyl groups on proteins, allowing for their sensitive and specific detection. This application note provides detailed protocols for the use of FTSC in redox proteomics to identify and quantify carbonylated proteins in various biological samples.[1][3]
Principle of the Method
The methodology is based on the covalent labeling of protein carbonyl groups with FTSC. The thiosemicarbazide (B42300) moiety of FTSC reacts with aldehydes and ketones on oxidized proteins to form a stable thiosemicarbazone derivative, which is fluorescent. The fluorescently labeled proteins can then be detected and quantified using various techniques, including 2D gel electrophoresis (2D-PAGE) followed by fluorescence imaging and mass spectrometry (MS) for protein identification.[3][4]
A generalized workflow for the detection of carbonylated proteins using FTSC is as follows:
FTSC-based Carbonyl Detection Workflow.
Data Presentation
The following table summarizes representative quantitative data from studies utilizing FTSC for the detection of protein carbonylation in different biological contexts. This data highlights the utility of FTSC in discerning changes in protein oxidation under various physiological and pathological conditions.
| Sample Type | Condition | Protein | Fold Change in Carbonylation | Reference |
| Rat Skeletal Muscle Mitochondria (Fast-twitch) | Aging (Old vs. Young) | Voltage-dependent anion-selective channel protein 1 | ↑ 2.5 | [5] |
| Rat Skeletal Muscle Mitochondria (Fast-twitch) | Aging (Old vs. Young) | ATP synthase subunit alpha, mitochondrial | ↑ 2.1 | [5] |
| Rat Skeletal Muscle Mitochondria (Slow-twitch) | Aging (Old vs. Young) | Aconitate hydratase, mitochondrial | ↑ 1.8 | [5] |
| Human Plasma | Healthy Control | Albumin | - | [4] |
| Human Plasma | Oxidative Stress Model | Albumin | ↑ (qualitative) | [4] |
Experimental Protocols
Protocol 1: FTSC Labeling of Protein Carbonyls in Tissue Homogenates for 2D-PAGE
This protocol is adapted from the methodology described by Méndez et al. (2021).[1][3]
Materials:
-
Tissue sample
-
Homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
FTSC solution (10 mM in DMSO)
-
Trichloroacetic acid (TCA)
-
Acetone (B3395972) (ice-cold)
-
Rehydration buffer for 2D-PAGE
-
2D-PAGE equipment and reagents
-
Fluorescence imager
Procedure:
-
Protein Extraction: Homogenize the tissue sample in ice-cold homogenization buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of the extract using a standard protein assay.
-
FTSC Labeling:
-
To 100 µg of protein extract, add FTSC solution to a final concentration of 1 mM.
-
Incubate the reaction mixture in the dark at room temperature for 2 hours.
-
-
Protein Precipitation and Washing:
-
Precipitate the proteins by adding an equal volume of 20% TCA and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Discard the supernatant and wash the protein pellet twice with 500 µL of ice-cold acetone to remove excess FTSC. After each wash, centrifuge as in the previous step.
-
Air-dry the final protein pellet.
-
-
2D-PAGE and Fluorescence Imaging:
-
Resuspend the protein pellet in rehydration buffer for the first dimension (isoelectric focusing) of 2D-PAGE.
-
Perform 2D-PAGE according to standard protocols.
-
After the second dimension (SDS-PAGE), visualize the FTSC-labeled proteins using a fluorescence imager with appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 520 nm emission).
-
Subsequently, stain the gel with a total protein stain (e.g., Coomassie Brilliant Blue or SYPRO Ruby) to visualize the entire proteome.
-
Protocol 2: Identification of Carbonylated Proteins by Mass Spectrometry
Procedure:
-
Spot Excision: Ex-cise the fluorescent protein spots of interest from the 2D gel.
-
In-Gel Digestion: Perform in-gel tryptic digestion of the proteins within the excised gel pieces.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Database Searching: Identify the carbonylated proteins by searching the acquired MS/MS spectra against a protein database.
Signaling Pathways and Logical Relationships
Protein carbonylation can significantly impact cellular signaling pathways, often leading to cellular dysfunction. One of the key pathways affected is the Keap1-Nrf2 pathway, which is a critical regulator of the antioxidant response.
Impact of Protein Carbonylation on the Keap1-Nrf2 Pathway.
Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. However, under conditions of oxidative stress, ROS can induce the carbonylation of Keap1. This modification leads to a conformational change in Keap1, causing it to release Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This represents a crucial cellular defense mechanism against oxidative damage.[6][7]
The following diagram illustrates the chemical reaction between a protein carbonyl group and FTSC.
Reaction of FTSC with a Protein Carbonyl.
Conclusion
The use of FTSC in redox proteomics provides a robust and sensitive method for the detection and quantification of protein carbonylation. The detailed protocols and conceptual frameworks presented in this application note offer a comprehensive guide for researchers and drug development professionals to investigate the role of oxidative stress in health and disease. This approach can facilitate the identification of novel biomarkers and therapeutic targets, ultimately contributing to the development of more effective treatments for a wide range of oxidative stress-related disorders.
References
- 1. FTSC-Labeling Coupled with 2DE-LC-MS/MS Analysis of Complex Protein Mixtures for Identification and Relative Quantification of Tissue Carbonylome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomics Analysis of Carbonylation - Creative Proteomics [creative-proteomics.com]
- 3. FTSC-Labeling Coupled with 2DE-LC–MS/MS Analysis of Complex Protein Mixtures for Identification and Relative Quantification of Tissue Carbonylome | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Proteomic Profiling of Muscle Type-Dependent and Age-Dependent Protein Carbonylation in Rat Skeletal Muscle Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Carbonylation and Metabolic Control Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proposed role of primary protein carbonylation in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Fluorescent Labeling of Cellular Glycoproteins using FTSC in Combination with Metabolic and Chemoenzymatic Methods
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of cellular glycosylation is critical for understanding a vast array of biological processes, from cell-cell recognition and signaling to immune responses and disease progression, including cancer. Visualizing and quantifying changes in the cellular glycome provides invaluable insights for basic research and therapeutic development. Fluorescein-5-thiosemicarbazide (FTSC) is a fluorescent probe that serves as an effective tool for these studies.[1][2] FTSC possesses a thiosemicarbazide (B42300) group that chemoselectively reacts with aldehydes and ketones under physiological conditions to form a stable thiosemicarbazone linkage.[2][3][4] This reactivity, combined with its excellent fluorescent properties similar to FITC (Ex/Em: ~495/517 nm), makes FTSC a robust probe for labeling biomolecules.[1][4]
This document provides detailed protocols for two primary methods to label cellular glycoproteins using FTSC:
-
Chemoenzymatic Labeling via Periodate (B1199274) Oxidation: A rapid and efficient method for labeling cell surface sialylated glycoproteins on living cells.[5][6][7]
-
Metabolic Labeling with Ketone-Containing Sugars: A technique to probe specific glycan subtypes, such as mucin-type O-linked glycoproteins, by metabolically incorporating a ketone handle into the cellular machinery.[8][9]
These methods enable the visualization, localization, and quantification of glycoproteins using standard fluorescence microscopy and flow cytometry.[8][10]
Method 1: Chemoenzymatic Labeling of Cell Surface Sialic Acids via Periodate Oxidation
Principle of the Method
This method relies on the chemical modification of existing glycans on the surface of living cells. Sialic acids, which are terminal monosaccharides on many cell surface glycoproteins, contain vicinal diols. A mild treatment with sodium periodate (NaIO₄) selectively oxidizes these diols to generate aldehyde groups.[5][6][11] This chemical modification is gentle and maintains high cell viability.[6] The newly formed aldehydes serve as chemical handles for covalent ligation with FTSC. The thiosemicarbazide moiety of FTSC reacts with the aldehyde to form a fluorescent thiosemicarbazone conjugate on the cell surface.
Visualization of the Chemical Principle
Caption: Chemical principle of FTSC labeling via periodate oxidation.
Experimental Protocol
Materials:
-
Cells of interest (e.g., Jurkat, HeLa, CHO cells)
-
Complete cell culture medium
-
Dulbecco's Phosphate-Buffered Saline (DPBS) with and without calcium and magnesium
-
Sodium periodate (NaIO₄)
-
This compound (FTSC)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Bovine Serum Albumin (BSA)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Flow cytometer or fluorescence microscope
Protocol Steps:
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency in a suitable culture vessel (e.g., 6-well plate).
-
For suspension cells, culture to a density of 0.5-1.0 x 10⁶ cells/mL. Harvest cells by centrifugation (300 x g, 5 minutes).
-
-
Washing:
-
Wash cells twice with 1 mL of ice-cold DPBS (without Ca²⁺/Mg²⁺) to remove serum proteins. Centrifuge suspension cells between washes.
-
-
Periodate Oxidation:
-
Prepare a fresh 2 mM solution of NaIO₄ in ice-cold DPBS.
-
Resuspend/cover the cells with 500 µL of the 2 mM NaIO₄ solution.
-
Incubate on ice in the dark for 20 minutes. Note: This step is critical and should be performed on ice to minimize membrane damage and internalization of the periodate anion.[11]
-
Quench the reaction by adding 50 µL of 100 mM glycerol (B35011) or by washing the cells twice with ice-cold DPBS.
-
-
FTSC Labeling:
-
Prepare a 10 mM stock solution of FTSC in anhydrous DMSO. Store protected from light at -20°C.
-
Prepare a 100 µM FTSC working solution in DPBS (with Ca²⁺/Mg²⁺).
-
Resuspend/cover the cells with 500 µL of the 100 µM FTSC solution.
-
Incubate for 1 hour at 37°C, protected from light.
-
-
Final Washes:
-
Wash the cells three times with 1 mL of DPBS containing 1% BSA to remove unbound FTSC.
-
-
Analysis:
-
For Flow Cytometry: Resuspend cells in 500 µL of DPBS/1% BSA. Analyze on a flow cytometer using the FITC channel.
-
For Fluorescence Microscopy: If desired, fix cells with 4% PFA for 15 minutes at room temperature, wash with DPBS, and mount on a slide for imaging.
-
Visualization of the Experimental Workflow
Caption: Workflow for chemoenzymatic labeling of cell surface glycans.
Method 2: Metabolic Labeling using Ketone-Containing Sugars
Principle of the Method
This approach involves introducing a bioorthogonal chemical reporter—a ketone group—into cellular glycoproteins through the cell's own metabolic pathways.[8] An unnatural sugar analog, such as a peracetylated N-levulinoylmannosamine (ManNAl) or N-levulinoylgalactosamine (GalNAl) analog, is fed to the cells. The acetylated form enhances cell permeability. Inside the cell, esterases remove the acetyl groups, and the modified sugar is processed and incorporated into nascent glycans.[12] The ketone group serves as a specific target for subsequent labeling with FTSC, enabling the visualization of glycoproteins synthesized during the labeling period. This method has been successfully used to image mucin-type O-linked glycoproteins.[9]
Visualization of the Metabolic Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 2. moleculardepot.com [moleculardepot.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Fluorescent Probe [sigmaaldrich.com]
- 5. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound as a probe for directly imaging of mucin-type O-linked glycoprotein within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective radioactive labeling of cell surface sialoglycoproteins by periodate-tritiated borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Application Notes and Protocols for Imaging Polysaccharides in Living Cells using Fluorescein-5-thiosemicarbazide (FTSC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Fluorescein-5-thiosemicarbazide (FTSC) as a fluorescent probe for imaging polysaccharides in living cells. FTSC is a valuable tool for studying the cellular uptake, distribution, and dynamics of polysaccharides.
Introduction
This compound (FTSC) is a fluorescent labeling reagent that enables the visualization of polysaccharides in living cells.[1][2] The thiosemicarbazide (B42300) group of FTSC reacts specifically with the aldehyde group present at the reducing end of saccharides through reductive amination, forming a stable fluorescently tagged polysaccharide.[3][4] This method offers a convenient and efficient one-pot strategy for labeling polysaccharides with minimal impact on their biological activity and low cytotoxicity to cells.[3][4] The fluorescence properties of FTSC are compatible with standard fluorescence microscopy equipment, making it an accessible tool for a wide range of researchers.[1][3]
Principle of the Method
The core principle of this technique is the covalent labeling of polysaccharides with FTSC. This is achieved through a reductive amination reaction where the thiosemicarbazide moiety of FTSC forms a stable bond with the aldehyde group at the reducing end of the polysaccharide chain. This process yields a fluorescently labeled polysaccharide that can be introduced to living cells and subsequently visualized using fluorescence microscopy.
Caption: Chemical Labeling of Polysaccharides with FTSC.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the use of FTSC for imaging polysaccharides in living cells.
| Parameter | Value | Reference |
| FTSC Fluorescence Properties | ||
| Excitation Wavelength (λex) | 492 - 495 nm | [2][3] |
| Emission Wavelength (λem) | 516 - 517 nm | [2][3] |
| Labeling Reaction Conditions | ||
| Temperature | 75°C | [3] |
| Duration | 1 hour | [3] |
| Cell Viability | ||
| CHO Cells after FTSC ligation (1h) | 84.2% | [5] |
| CHO Cells after treatment | 84.3% | [6] |
| Cytotoxicity against rat thymus cells | Low | [3][7] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Polysaccharides with FTSC
This protocol describes the one-pot strategy for labeling polysaccharides with FTSC.[3]
Materials:
-
Polysaccharide of interest
-
This compound (FTSC)
-
Anhydrous methanol
-
Acetic acid
-
Sodium cyanoborohydride (NaCNBH₃)
-
Dialysis tubing (appropriate molecular weight cutoff)
-
Lyophilizer
Procedure:
-
Dissolve the polysaccharide in deionized water.
-
Add a solution of FTSC in anhydrous methanol.
-
Add acetic acid to the mixture.
-
Add a freshly prepared aqueous solution of sodium cyanoborohydride.
-
Incubate the reaction mixture at 75°C for 1 hour in a sealed vial.[3]
-
After incubation, cool the reaction mixture to room temperature.
-
To remove unlabeled FTSC and other small molecules, dialyze the reaction mixture extensively against deionized water for 48 hours at room temperature, with frequent water changes.
-
Lyophilize the dialyzed solution to obtain the purified FTSC-labeled polysaccharide.
-
Store the lyophilized product at -20°C, protected from light.
Protocol 2: Imaging of FTSC-Labeled Polysaccharides in Living Cells
This protocol outlines the procedure for introducing FTSC-labeled polysaccharides to cultured cells and subsequent imaging using confocal microscopy.
Materials:
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
FTSC-labeled polysaccharide
-
Confocal laser scanning microscope with appropriate filter sets for fluorescein
Procedure:
-
Cell Seeding: Seed the cells in a suitable imaging dish (e.g., glass-bottom dish) and culture them until they reach the desired confluency (typically 70-80%).
-
Cell Treatment:
-
Prepare a stock solution of the FTSC-labeled polysaccharide in sterile PBS or cell culture medium.
-
Remove the culture medium from the cells and wash them twice with sterile PBS.
-
Add fresh culture medium containing the desired concentration of FTSC-labeled polysaccharide to the cells.
-
Incubate the cells for the desired period (e.g., 4 to 24 hours) at 37°C in a 5% CO₂ incubator to allow for cellular uptake.
-
-
Cell Washing:
-
After incubation, remove the medium containing the FTSC-labeled polysaccharide.
-
Wash the cells three times with sterile PBS to remove any extracellular unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Immediately image the cells using a confocal laser scanning microscope.
-
Use an excitation wavelength of ~488 nm and collect the emission between ~500-550 nm for FTSC.
-
Acquire images at different z-planes to analyze the subcellular localization of the labeled polysaccharides.
-
Caption: Experimental Workflow for Imaging Polysaccharides.
Protocol 3: Cell Viability Assay
It is crucial to assess the potential cytotoxicity of the FTSC-labeled polysaccharide. A standard cell viability assay, such as the MTT or Trypan Blue exclusion assay, can be performed.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
FTSC-labeled polysaccharide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Plate reader
-
OR
-
Trypan Blue solution
-
Hemocytometer
MTT Assay Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FTSC-labeled polysaccharide and a vehicle control. Incubate for a period relevant to your imaging experiment (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of ~570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Trypan Blue Exclusion Assay Procedure:
-
Treat cells with the FTSC-labeled polysaccharide as described above.
-
After treatment, detach the cells and resuspend them in PBS.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Calculate the percentage of viable cells.
Applications
-
Studying Polysaccharide Uptake and Trafficking: Visualize the internalization and subcellular localization of polysaccharides in real-time.[3]
-
Drug Delivery Research: Track the delivery of polysaccharide-based drug carriers.[1]
-
Glycobiology: Investigate the roles of polysaccharides in various cellular processes.[]
-
Mucin-type O-linked Glycoprotein (B1211001) Imaging: FTSC can also be used to image mucin-type O-linked glycoproteins in living cells through a combination of metabolic engineering and chemical probing.[5][6]
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the concentration of the FTSC-labeled polysaccharide.
-
Increase the incubation time.
-
Optimize the labeling efficiency of the polysaccharide.
-
Check the microscope filter sets and laser power.
-
-
High Background Fluorescence:
-
Ensure thorough washing of cells after incubation to remove all unbound probe.
-
Check for autofluorescence from the cell culture medium or the cells themselves.
-
-
Cell Death/Toxicity:
-
Perform a dose-response curve to determine the optimal non-toxic concentration of the FTSC-labeled polysaccharide.
-
Reduce the incubation time.
-
Confirm the purity of the labeled polysaccharide to ensure the removal of any unreacted reagents.
-
Safety and Handling
-
FTSC and sodium cyanoborohydride should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Follow standard laboratory safety procedures when working with cell cultures and chemical reagents.
-
Dispose of chemical waste according to institutional guidelines.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. This compound Fluorescent Probe [sigmaaldrich.com]
- 3. One-pot fluorescent labeling of saccharides with this compound for imaging polysaccharides transported in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound as a probe for directly imaging of mucin-type O-linked glycoprotein within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fluorescein-5-thiosemicarbazide (FTSC) Non-Specific Binding
Welcome to the technical support center for Fluorescein-5-thiosemicarbazide (FTSC). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to non-specific binding of FTSC in your experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common causes of non-specific binding and high background fluorescence when using FTSC.
Issue: High Background Fluorescence or Non-Specific Staining
High background fluorescence can obscure specific signals, leading to difficulty in data interpretation and potentially false-positive results.[1] The following sections break down the common causes and provide step-by-step solutions.
Inappropriate FTSC Concentration
Using an excessive concentration of FTSC is a frequent cause of non-specific binding, where the dye adheres to unintended cellular components.[1]
Q: How do I determine the optimal concentration for FTSC?
A: The optimal concentration of FTSC is application-dependent and should be determined empirically through titration.
-
Recommendation: Start with a concentration range and perform a dilution series to find the lowest concentration that provides a strong specific signal with minimal background.[2]
-
Protocol: See "Protocol 1: FTSC Concentration Titration" for a detailed methodology.
Inadequate Blocking
Failure to properly block non-specific binding sites on your sample (e.g., cell membranes, proteins) can lead to indiscriminate attachment of FTSC.[3][4]
Q: What are the best blocking agents to use, and how should I optimize the blocking step?
A: The choice of blocking agent depends on the sample type and the experimental context. Common blocking agents include Bovine Serum Albumin (BSA), normal serum, and non-fat dry milk.[5]
-
Recommendation: Incubate your sample with an appropriate blocking agent before introducing FTSC. The concentration and incubation time of the blocking agent may need to be optimized.[6]
-
Protocol: Refer to "Protocol 2: Optimizing Blocking Conditions" for detailed instructions.
Insufficient Washing
Inadequate washing steps can leave unbound or loosely bound FTSC molecules in the sample, contributing to high background.[1][3]
Q: How can I improve my washing protocol to reduce background?
A: Increasing the number, duration, and stringency of wash steps after FTSC incubation is crucial for removing unbound dye.[2][7]
-
Recommendation: Wash the sample at least three times with a suitable buffer (e.g., PBS) after FTSC incubation. Adding a non-ionic detergent, such as Tween 20, to the wash buffer can help reduce non-specific interactions.[7][8]
-
Protocol: See "Protocol 3: Enhanced Washing Procedure" for a robust washing methodology.
Hydrophobic and Electrostatic Interactions
The chemical nature of FTSC can lead to non-specific binding through hydrophobic or electrostatic interactions with various cellular components.[4][8]
Q: How can I minimize non-specific interactions of FTSC?
A: Modifying the buffer composition can help mitigate these interactions.
-
Recommendation:
-
Salt Concentration: Increasing the salt concentration (e.g., NaCl) in your incubation and wash buffers can reduce electrostatic interactions.[8]
-
Detergents: Including a low concentration of a non-ionic detergent (e.g., 0.05% Tween 20) can disrupt hydrophobic interactions.[8]
-
pH: The fluorescence of fluorescein (B123965) is pH-sensitive. Optimizing the pH of your buffers (typically between 7.2 and 8.0) can improve the signal-to-noise ratio.[1]
-
Sample Autofluorescence
Some biological samples naturally fluoresce, which can be mistaken for high background from your fluorescent probe.[9][10]
Q: How can I check for and reduce autofluorescence?
A: It is essential to include a control sample that has not been treated with FTSC.
-
Recommendation: Image an unstained sample using the same settings as your experimental samples. If you observe significant fluorescence, it is likely due to autofluorescence.[10] Commercial quenching agents can be used to reduce autofluorescence.[4]
Frequently Asked Questions (FAQs)
Q1: What is this compound (FTSC)?
A1: FTSC is a fluorescent probe containing an amine group with excitation and emission maxima of approximately 495 nm and 517 nm, respectively.[11] It is commonly used to label molecules containing aldehyde and ketone groups.[11][12]
Q2: What are the primary causes of non-specific binding with FTSC?
A2: The main causes include excessive dye concentration, inadequate blocking of non-specific sites, insufficient washing to remove unbound dye, and interactions of the dye with unintended targets due to its chemical properties.[1][4]
Q3: Can the fixation method affect non-specific binding?
A3: Yes, certain fixatives, particularly those containing aldehydes like glutaraldehyde, can leave behind unreacted aldehyde groups that may bind to FTSC, increasing background fluorescence.[1]
Q4: How should I store FTSC?
A4: FTSC should be stored at -20°C and protected from light.[13]
Q5: At what pH is FTSC most effective?
A5: The reactivity of the thiosemicarbazide (B42300) group and the fluorescence of the fluorescein moiety are pH-dependent. A pH range of 7.2 to 8.0 is generally recommended for the final washes and imaging.[1]
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Best For |
| Bovine Serum Albumin (BSA) | 1-5% | Well-characterized, useful for detecting phosphoproteins.[5] | Can be expensive, potential for cross-reactivity with some antibodies.[5] | General use, phosphoprotein detection. |
| Normal Serum | 5-10% | Very effective at blocking, especially in immunohistochemistry.[4][14] | Must be from the same species as the secondary antibody to prevent cross-reactivity.[4] | Immunohistochemistry, when using secondary antibodies. |
| Non-fat Dry Milk | 1-5% | Cost-effective and readily available.[5] | Not suitable for all applications, may interfere with biotinylated systems or phosphoprotein detection.[5] | Western blotting and other immunoassays where phosphoproteins are not the target. |
| Fish Gelatin | 0.1-0.5% | Low cross-reactivity with mammalian antibodies.[5] | May not be as effective as BSA or milk in all situations.[5] | Applications where mammalian-derived blockers are a concern. |
Experimental Protocols
Protocol 1: FTSC Concentration Titration
-
Prepare a stock solution of FTSC: Dissolve FTSC in an appropriate solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 1-10 mg/mL).[4]
-
Prepare a dilution series: Create a series of working solutions by diluting the stock solution in your reaction buffer. A typical starting range might be from 0.1 µM to 100 µM.
-
Label your samples: Incubate your prepared cells or tissue with each concentration of FTSC for a consistent amount of time (e.g., 1-2 hours) at room temperature, protected from light.[4]
-
Wash: Follow a standardized, thorough washing protocol (see Protocol 3) for all samples.
-
Image and analyze: Acquire images of each sample using identical microscope settings.
-
Determine optimal concentration: Identify the lowest concentration that yields a bright, specific signal with the lowest background.
Protocol 2: Optimizing Blocking Conditions
-
Select a blocking agent: Choose a blocking agent based on your experimental setup (see Table 1).
-
Prepare blocking solutions: Prepare a range of concentrations for your chosen blocking agent (e.g., 1%, 3%, and 5% BSA in PBS).
-
Block samples: Incubate your fixed and permeabilized samples with the different blocking solutions for varying amounts of time (e.g., 30 minutes, 1 hour, 2 hours) at room temperature.[6]
-
Proceed with FTSC labeling: After blocking, proceed with your optimized FTSC labeling protocol.
-
Wash and image: Use a consistent washing and imaging protocol for all samples.
-
Evaluate: Compare the signal-to-noise ratio for each blocking condition to determine the most effective concentration and incubation time.
Protocol 3: Enhanced Washing Procedure
-
Initial washes: After FTSC incubation, remove the labeling solution and wash the sample three times with PBS for 5 minutes each on a shaker.[2]
-
Detergent wash: Perform an additional wash with PBS containing a non-ionic detergent (e.g., 0.05% Tween 20) for 10-15 minutes to help remove non-specifically bound dye.[4][8]
-
Final washes: Wash the sample two more times with PBS for 5 minutes each to remove any residual detergent.
-
Mounting: Proceed with mounting your sample for imaging. Ensure the sample does not dry out at any stage.[15]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. sinobiological.com [sinobiological.com]
- 4. benchchem.com [benchchem.com]
- 5. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 6. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 7. agilent.com [agilent.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound | 76863-28-0 [chemicalbook.com]
- 13. 荧光素-5-氨基硫脲 suitable for fluorescence, ~80% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]
- 14. biocompare.com [biocompare.com]
- 15. Immunofluorescence Troubleshooting Tips [elabscience.com]
Best practices for FTSC incubation time and temperature
Welcome to the Technical Support Center for Forced Transdifferentiation of Somatic Cells (FTSC). This guide provides best practices, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with FTSC technologies.
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation temperature and CO₂ level for FTSC?
A1: For most mammalian cell lines, including common starting cells for FTSC like fibroblasts, the optimal incubation temperature is 37°C.[1] This temperature mimics the physiological conditions of the human body. The incubator should also maintain a CO₂ concentration of 5% to ensure the bicarbonate-buffered culture media remains at a stable physiological pH.[1]
Q2: How long does the entire FTSC process typically take?
A2: The duration of FTSC protocols can vary significantly depending on the target cell type and the specific methodology used. For example, converting fibroblasts into neurons can take anywhere from two to five weeks.[2][3] The initial induction phase may last for several days, followed by a maturation phase that can extend for several weeks to allow the transdifferentiated cells to become fully functional.
Q3: How often should I change the medium during the incubation period?
A3: Generally, the culture medium should be changed every 48 to 72 hours.[1] However, during the initial, sensitive stages of transdifferentiation, a partial media change may be preferable to avoid shocking the cells with a sudden change in their environment.[1] Always pre-warm the new medium to 37°C before adding it to the culture.
Q4: What are the key signs that transdifferentiation is successful?
A4: Successful transdifferentiation is marked by several key changes. Morphologically, the cells will transition from their original shape (e.g., the spindle shape of fibroblasts) to the morphology of the target cell type, such as the distinct axon and dendrite structures of neurons.[4] Success is confirmed by testing for the expression of lineage-specific markers (e.g., MAP2 for neurons) and the loss of markers from the original cell type.[2][5] Functional assays, like testing for action potentials in induced neurons, are the ultimate confirmation.[6]
Troubleshooting Guide
This section addresses common issues encountered during FTSC experiments.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low Conversion Efficiency | Suboptimal concentration of small molecules or transcription factors. | Perform a dose-response optimization for each factor. The ideal combination and concentration can be highly cell-type specific. | [7] |
| Poor health of starting somatic cells. | Ensure the initial cell population is healthy, proliferative, and at a low passage number. Healthy cells are more amenable to reprogramming. | [8] | |
| Cell Death or Detachment | Toxicity from viral vectors or small molecules. | Titrate the concentration of inducing agents to the lowest effective level. Ensure even distribution when adding to the medium. | [9] |
| Abrupt changes in media conditions. | When changing media, replace only half the volume to minimize stress on the cells, especially in the early stages. | [1] | |
| Overgrowth of Fibroblast-like Cells | Incomplete reprogramming of the initial cell population. | Manually remove colonies of fibroblast-like cells with a pipette tip or needle to provide more space for the expanding transdifferentiated cell colonies. | [10] |
| High Variability Between Experiments | Inconsistent protocol execution. | Adhere strictly to the timing of media changes and the addition of inducing factors. Variations can lead to different outcomes. | [11] |
| Differences in starting cell populations. | Use cells from the same donor and passage number where possible. Donor age can also impact reprogramming efficiency. | [7] | |
| Induced Cells Fail to Mature | Lack of appropriate maturation factors or co-culture support. | After the initial induction, switch to a maturation medium containing neurotrophic factors (e.g., BDNF, GDNF). Co-culturing with supportive cells like astrocytes can also promote maturation. | [4] |
Experimental Protocols & Data
Standard Incubation Parameters
The success of FTSC is highly dependent on maintaining a stable and optimal culture environment. Below are the standard parameters for incubation.
| Parameter | Recommended Value | Purpose | Citation |
| Temperature | 37°C | Mimics human body temperature for optimal cell growth and function. | [1] |
| CO₂ Concentration | 5% | Maintains stable pH in bicarbonate-buffered media. | [1] |
| Humidity | >95% | Prevents evaporation of the culture medium, which can lead to toxic concentrations of solutes. | [1] |
| Incubation Period | Varies (2-5 weeks) | Dependent on the specific transdifferentiation protocol and target cell type. | [2][3] |
Detailed Protocol: Chemical Transdifferentiation of Human Fibroblasts into Neurons
This protocol is a synthesized example for converting human dermal fibroblasts into functional neurons using a cocktail of small molecules.
Materials:
-
Human Dermal Fibroblasts (low passage)
-
Fibroblast Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Neuronal Induction Medium
-
Neuronal Maturation Medium
-
Matrigel-coated culture plates
-
Small molecules: Forskolin, RepSox, CHIR99021, Y-27632, ISX-9, I-BET151
Procedure:
-
Cell Plating (Day -1):
-
Coat a 24-well plate with Matrigel and incubate at room temperature.
-
Seed human fibroblasts at a density of 2 x 10⁴ cells per well.
-
Incubate overnight at 37°C and 5% CO₂ in Fibroblast Medium.[12]
-
-
Induction of Transdifferentiation (Day 0):
-
Aspirate the Fibroblast Medium.
-
Replace it with the Neuronal Induction Medium supplemented with the cocktail of small molecules.[12]
-
Incubate the plate at 37°C and 5% CO₂.
-
-
Maintenance and Maturation (Day 1 onwards):
-
Perform a half-media change every 2-3 days using fresh, pre-warmed Neuronal Induction Medium.
-
After 7-9 days, replace the induction medium with Neuronal Maturation Medium, which may contain additional neurotrophic factors like BDNF and GDNF to promote synapse formation.[12]
-
Continue to culture for another 2-3 weeks, monitoring for morphological changes and the expression of neuronal markers.
-
Visual Guides and Workflows
Logical Workflow for Troubleshooting Low FTSC Efficiency
This diagram outlines a step-by-step process for addressing low conversion efficiency in your experiments.
Caption: Troubleshooting workflow for low FTSC efficiency.
Signaling Pathway for Chemical-Induced Transdifferentiation
This diagram illustrates a simplified signaling pathway activated by small molecules to convert fibroblasts into neurons, bypassing a pluripotent state.
Caption: Simplified signaling for chemical-induced transdifferentiation.
References
- 1. gmpplastic.com [gmpplastic.com]
- 2. Frontiers | Transgene and Chemical Transdifferentiation of Somatic Cells for Rapid and Efficient Neurological Disease Cell Models [frontiersin.org]
- 3. Protocol Optimization for Direct Reprogramming of Primary Human Fibroblast into Induced Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transdifferentiating Fibroblasts into Neurons Protocol | Tocris Bioscience [tocris.com]
- 5. Frontiers | Direct Reprogramming of Adult Human Somatic Stem Cells Into Functional Neurons Using Sox2, Ascl1, and Neurog2 [frontiersin.org]
- 6. Direct Reprogramming of Adult Human Fibroblasts to Functional Neurons under Defined Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Transdifferentiation of Somatic Cells: Unleashing the Power of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Generation of Induced Pluripotent Stem Cells by Reprogramming Human Fibroblasts with the Stemgent Human TF Lentivirus Set [jove.com]
- 9. Protocol Optimization for Direct Reprogramming of Primary Human Fibroblast into Induced Striatal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. Common pitfalls of stem cell differentiation: a guide to improving protocols for neurodegenerative disease models and research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecular compounds efficiently convert human fibroblasts directly into neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FTSC Protein Labeling and Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully removing unreacted Fluorescein-5-thiosemicarbazide (FTSC) from labeled protein samples.
Frequently Asked Questions (FAQs)
Q1: What is FTSC and how does it label proteins?
A1: Fluorescein (B123965) isothiocyanate (FITC), of which FTSC is a derivative, is a widely used fluorescent dye for labeling proteins.[1][2] The isothiocyanate group (-N=C=S) on FTSC reacts with primary amine groups, such as the N-terminal amine and the ε-amino group of lysine (B10760008) residues on a protein, to form a stable thiourea (B124793) bond.[1][2][3] This covalent linkage attaches the fluorescein dye to the protein, allowing for fluorescent detection in various applications like flow cytometry, immunofluorescence, and ELISA.[1][2][4]
Q2: Why is it crucial to remove unreacted FTSC?
A2: Removing excess, unbound FTSC is a critical step for several reasons.[5][6][7] Unreacted dye can lead to high background noise and interfere with downstream applications, such as fluorescence microscopy, resulting in inaccurate data.[6][7][8] Furthermore, its removal is essential for the accurate determination of the dye-to-protein ratio (degree of labeling).[5][6][7]
Q3: What are the common methods for removing free FTSC?
A3: The most common methods for separating labeled proteins from unreacted FTSC are based on size differences. These include gel filtration chromatography (also known as size exclusion chromatography), dialysis, and the use of spin columns.[3][9][10][11]
Q4: What factors can affect the success of the FTSC labeling reaction?
A4: Several factors can influence the labeling efficiency. The pH of the reaction buffer is critical; a pH between 8.5 and 9.5 is generally recommended to ensure the primary amine groups on the protein are deprotonated and available for reaction.[3][4][12] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the protein for reaction with FTSC.[4][9] The concentration of both the protein and the dye, as well as the reaction time and temperature, also play significant roles.[9][13]
Troubleshooting Guide
Problem 1: Low or no fluorescence detected after labeling.
-
Possible Cause: Suboptimal Reaction pH. The labeling reaction is highly pH-dependent. If the pH is too low, the amine groups on the protein will be protonated and less reactive.[12]
-
Possible Cause: Interfering Substances in the Buffer. Buffers containing primary amines (e.g., Tris) or sodium azide (B81097) will compete with the protein for FTSC, reducing labeling efficiency.[9]
-
Possible Cause: Over-labeling and Self-Quenching. Attaching too many dye molecules to a single protein can lead to fluorescence quenching, where the fluorophores interact and reduce the overall signal.[14]
Problem 2: Protein precipitates during or after the labeling reaction.
-
Possible Cause: High Concentration of Organic Solvent. FTSC is typically dissolved in an organic solvent like DMSO or DMF.[1] Adding a large volume of this solvent to the protein solution can cause the protein to denature and precipitate.[15]
-
Solution: Use a minimal amount of high-quality, anhydrous DMSO to dissolve the FTSC to a high concentration.[1] Add the dye solution to the protein solution slowly while gently stirring.
-
-
Possible Cause: Altered Protein Properties. The addition of the bulky, hydrophobic FTSC molecule can alter the surface properties of the protein, leading to aggregation and precipitation.[14]
Problem 3: Significant amount of free dye remains after purification.
-
Possible Cause: Inefficient Purification Method. A single purification step may not be sufficient, especially if the initial concentration of free dye is very high.[8]
-
Solution: Repeat the purification step. For example, you can run the sample through a second spin column.[8] For gel filtration, ensure the column bed volume is adequate to separate the labeled protein from the small dye molecules.
-
-
Possible Cause: Non-covalent Binding of Dye. Some proteins can non-covalently bind to FTSC, making it difficult to remove through standard purification methods.[17]
-
Solution: Consider using more stringent washing conditions if your purification method allows. If the problem persists, exploring alternative fluorescent dyes may be necessary.
-
Experimental Protocols
Method 1: Gel Filtration Chromatography (Size Exclusion)
This method separates molecules based on their size. The larger labeled protein will pass through the column more quickly (eluting first), while the smaller, unreacted FTSC molecules will enter the pores of the chromatography beads and take longer to elute.[9][18][19]
Protocol:
-
Column Preparation: Select a gel filtration resin with an appropriate exclusion limit for your protein (e.g., G-25).[10] Pack a column and equilibrate it with at least two column volumes of your desired buffer (e.g., PBS).
-
Sample Application: Stop the column flow and carefully apply your reaction mixture to the top of the resin bed. Allow the sample to fully enter the resin.[9]
-
Elution: Carefully add elution buffer to the top of the column and begin collecting fractions.
-
Fraction Collection: Two colored bands should become visible. The first, faster-moving band is your labeled protein. The second, slower-moving band is the free FTSC.[9]
-
Analysis: Collect the fractions corresponding to the first band. You can confirm the presence of your protein by measuring the absorbance at 280 nm and the presence of the dye by measuring absorbance at ~494 nm.[4]
Method 2: Dialysis
Dialysis involves placing the sample in a semi-permeable membrane that allows small molecules like unreacted FTSC to pass through into a larger volume of buffer, while retaining the larger labeled protein.
Protocol:
-
Membrane Preparation: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein but larger than FTSC (MW ~389 Da). A 3-10 kDa MWCO is typically suitable. Prepare the membrane according to the manufacturer's instructions.
-
Sample Loading: Load your protein labeling reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Place the sealed tubing/cassette in a large beaker containing at least 200 times the sample volume of your desired buffer (e.g., PBS). Stir the buffer gently at 4°C.
-
Buffer Changes: Allow dialysis to proceed for several hours or overnight. For efficient dye removal, perform at least three buffer changes.[5]
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette. Note that dialysis can result in sample dilution.[11]
Method 3: Spin Columns
Spin columns are a rapid method for dye removal, utilizing a pre-packed gel filtration resin in a microcentrifuge tube format.[4][6]
Protocol:
-
Column Preparation: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.[4]
-
Equilibration: Equilibrate the column with your desired buffer.
-
Sample Application: Apply the labeling reaction mixture to the top of the resin bed.
-
Centrifugation: Place the spin column into a collection tube and centrifuge according to the manufacturer's protocol. The labeled protein will be collected in the flow-through, while the unreacted dye is retained in the resin.[16]
Quantitative Data Summary
The efficiency of each method can vary based on the specific protein, dye concentration, and experimental conditions. The table below provides a general comparison.
| Method | Protein Recovery | Dye Removal Efficiency | Time Required | Key Advantages | Key Disadvantages |
| Gel Filtration | High (>90%) | Very High | 1-2 hours | Excellent separation, buffer exchange capable[10] | Can lead to sample dilution |
| Dialysis | High (>90%) | High | 12-48 hours | Gentle on proteins, handles large volumes | Very slow, results in sample dilution[11] |
| Spin Columns | High (>95%)[6][7] | High | < 15 minutes[6][7] | Fast, easy to use, high recovery | Limited sample volume per column |
Visualizations
Workflow for FTSC Protein Labeling and Purification
Caption: General workflow for protein labeling with FTSC and subsequent purification.
Detailed Workflow for Gel Filtration Chromatography
Caption: Step-by-step process for removing free dye using gel filtration.
Detailed Workflow for Dialysis
References
- 1. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 3. youdobio.com [youdobio.com]
- 4. assaygenie.com [assaygenie.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
FTSC labeling issues with low abundant proteins
Welcome to the technical support center for Fluorescein-5-thiosemicarbazide (FTSC) labeling, with a special focus on addressing the challenges associated with low-abundance proteins. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance to overcome common issues encountered during FTSC labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is FTSC and how does it label proteins?
A1: this compound (FTSC) is a fluorescent dye containing a thiosemicarbazide (B42300) group. This group exhibits intrinsic reactivity towards aldehyde groups.[1] Therefore, FTSC is primarily used to label proteins that have been modified to contain aldehyde or ketone groups, such as carbonylated proteins, which are often of low abundance.[2][3][4] The reaction forms a stable covalent bond, allowing for fluorescent detection of the target protein.
Q2: My fluorescent signal is very low after FTSC labeling. What are the potential causes?
A2: Low fluorescence signal is a common issue, especially with low-abundance proteins. Several factors can contribute to this problem:
-
Low Labeling Efficiency: The reaction conditions may not be optimal, leading to a low degree of labeling (DOL).
-
Low Protein Concentration: The starting concentration of your protein may be too low for efficient labeling.[5]
-
Protein Degradation: Your protein of interest may have degraded during sample preparation or the labeling reaction.
-
Fluorescence Quenching: An excessively high dye-to-protein ratio can lead to self-quenching of the fluorescent signal.[3]
-
Inactive FTSC Reagent: Improper storage or handling of the FTSC reagent can lead to its degradation.
-
Incompatible Buffer Components: Certain buffer components can interfere with the labeling reaction.
Q3: How can I increase the signal from my FTSC-labeled low-abundance protein?
A3: Several strategies can be employed to enhance the signal:
-
Enrichment of the Target Protein: Before labeling, you can enrich your protein of interest to increase its concentration.[6]
-
Signal Amplification Techniques: Methods like tyramide signal amplification (TSA) can be used to amplify the fluorescent signal after labeling.[7][8]
-
Optimization of Labeling Conditions: Fine-tuning the pH, dye-to-protein ratio, and incubation time can improve labeling efficiency.
-
Use of High-Sensitivity Detection Systems: Employing imaging systems with high sensitivity and low background noise is crucial.
Q4: What is the optimal dye-to-protein ratio for FTSC labeling?
A4: The optimal dye-to-protein molar ratio is critical and needs to be determined empirically for each protein. A general starting point is a 10:1 to 40:1 molar ratio of dye to protein.[9] For low-abundance proteins, it is often necessary to use a higher molar excess of the dye to drive the reaction to completion. However, excessive dye can lead to protein precipitation and fluorescence quenching.[3] Therefore, a titration experiment is recommended to find the optimal ratio that provides the best signal-to-noise ratio.
Q5: How can I remove unconjugated FTSC after the labeling reaction?
A5: Removing excess, unbound FTSC is crucial to reduce background fluorescence. Common methods for purifying the labeled protein include:
-
Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a widely used method to separate the labeled protein from the smaller, unbound dye molecules.[6]
-
Dialysis: Dialysis against an appropriate buffer can effectively remove small molecules like unconjugated FTSC.
-
Spin Columns: Commercially available dye removal spin columns offer a quick and efficient way to purify the labeled protein.[10]
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
This is a frequent challenge when working with low-abundance proteins. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Low Protein Concentration | Concentrate the protein sample before labeling using methods like ultrafiltration or lyophilization. Consider enriching the target protein from a complex mixture.[6] |
| Inefficient Labeling Reaction | Optimize reaction parameters such as pH (typically slightly acidic to neutral for hydrazone formation), temperature, and incubation time.[6] Ensure the FTSC reagent is fresh and active. |
| Suboptimal Dye-to-Protein Ratio | Perform a titration experiment to determine the optimal molar ratio of FTSC to your protein. Start with a range of ratios (e.g., 5:1, 10:1, 20:1, 40:1).[9] |
| Protein Degradation | Add protease inhibitors to your sample and perform all steps at low temperatures (e.g., 4°C) to minimize enzymatic degradation. |
| Fluorescence Quenching | This can occur with over-labeling. Reduce the dye-to-protein ratio.[3] |
| Photobleaching | Minimize exposure of the labeled sample to light. Use an anti-fade mounting medium if performing microscopy.[2] |
| Incorrect Filter Sets on Imaging System | Ensure the excitation and emission filters on your imaging system are appropriate for fluorescein (B123965) (Ex/Em maxima ~495/517 nm).[11] |
Problem 2: High Background Fluorescence
High background can mask the specific signal from your labeled protein.
| Potential Cause | Recommended Solution |
| Incomplete Removal of Unconjugated FTSC | Ensure thorough removal of free dye using size-exclusion chromatography, dialysis, or dye removal spin columns.[10] Monitor the purification process to confirm the separation of labeled protein and free dye. |
| Non-specific Binding of FTSC or Labeled Protein | Include a blocking step in your protocol (e.g., with BSA or non-fat dry milk) if performing assays like immunofluorescence or western blotting.[2] Increase the number and duration of wash steps.[2] |
| Autofluorescence of the Sample or Matrix | Image an unlabeled control sample to assess the level of autofluorescence. If significant, consider using a fluorophore with a longer wavelength or employ spectral unmixing techniques if available on your imaging system. |
Experimental Protocols
Protocol 1: Enrichment of Low-Abundance Proteins from Serum
This protocol provides a general workflow for enriching low-abundance proteins from a complex sample like serum prior to FTSC labeling.[2][6]
Materials:
-
Serum sample
-
IgG depletion resin
-
Albumin depletion resin
-
Appropriate binding and elution buffers for the resins
-
Buffer exchange columns or dialysis cassettes
Methodology:
-
IgG Depletion:
-
Equilibrate the IgG depletion resin with the appropriate binding buffer.
-
Incubate the serum sample with the resin according to the manufacturer's instructions to bind IgG.
-
Collect the flow-through containing the IgG-depleted serum.
-
-
Albumin Depletion:
-
Equilibrate the albumin depletion resin with its binding buffer.
-
Apply the IgG-depleted serum to the albumin depletion column.
-
Collect the flow-through, which is now enriched for low-abundance proteins.
-
-
Buffer Exchange:
-
Perform a buffer exchange on the enriched protein sample into the desired labeling buffer (e.g., 0.1 M sodium acetate, pH 5.5) using a desalting column or dialysis.
-
-
Protein Quantification:
-
Determine the protein concentration of the enriched sample using a suitable protein assay (e.g., BCA assay).
-
Protocol 2: FTSC Labeling of Aldehyde-Containing Proteins
This protocol is adapted for labeling proteins containing aldehyde groups, which can be endogenous (e.g., carbonylated proteins) or introduced artificially.[6]
Materials:
-
Aldehyde-containing protein sample (at least 0.5-1 mg/mL for optimal labeling)
-
FTSC stock solution (e.g., 10 mg/mL in anhydrous DMSO or DMF)
-
Labeling buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Quenching solution (optional, e.g., hydroxylamine)
-
Purification column (e.g., Sephadex G-25)
Methodology:
-
Protein Preparation:
-
Ensure the protein sample is in an amine-free buffer at the appropriate pH. If necessary, perform a buffer exchange.
-
-
FTSC Solution Preparation:
-
Immediately before use, prepare a fresh stock solution of FTSC in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add the FTSC stock solution to the protein solution at the desired molar excess (e.g., a 20-fold molar excess is a common starting point).[6]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent like hydroxylamine (B1172632) can be added.
-
-
Purification of Labeled Protein:
-
Separate the FTSC-labeled protein from the unreacted dye using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25).
-
Collect the fractions containing the labeled protein (usually the first colored fractions to elute).
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~494 nm (for FTSC).
-
Calculate the protein concentration and the DOL using the following formulas (ensure to use the correct extinction coefficients for your specific protein and FTSC):
-
Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ × CF)] / ε_protein
-
DOL = A₄₉₄ / (ε_FTSC × Protein Concentration)
-
Where CF is the correction factor for the absorbance of FTSC at 280 nm.
-
-
Quantitative Data Summary
Achieving a good signal-to-noise ratio is critical for detecting low-abundance proteins. The following table provides a template for optimizing your FTSC labeling experiment by tracking key parameters and their outcomes. It is recommended to perform a pilot experiment with varying conditions to populate this table for your specific protein of interest.
| Protein Concentration (µg/mL) | Dye:Protein Molar Ratio | Incubation Time (min) | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (S/N) |
| e.g., 10 | e.g., 10:1 | e.g., 60 | Measure | Measure | Calculate |
| e.g., 10 | e.g., 20:1 | e.g., 60 | Measure | Measure | Calculate |
| e.g., 10 | e.g., 40:1 | e.g., 60 | Measure | Measure | Calculate |
| e.g., 20 | e.g., 10:1 | e.g., 60 | Measure | Measure | Calculate |
| e.g., 20 | e.g., 20:1 | e.g., 120 | Measure | Measure | Calculate |
Note: A signal-to-noise ratio greater than 3 is generally considered a positive signal, while a ratio greater than 10 is desirable for robust detection.
Visual Guides
Workflow for Enrichment and FTSC Labeling of Low-Abundance Proteins
Caption: Workflow for the enrichment and FTSC labeling of low-abundance proteins.
Troubleshooting Logic for Low Fluorescence Signal
Caption: A logical workflow for troubleshooting low fluorescence signal in FTSC labeling experiments.
References
- 1. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An experimental workflow for enrichment of low abundant proteins from human serum for the discovery of serum biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity and chemical enrichment strategies for mapping low-abundance protein modifications and protein-interaction networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Alteration of Proteotranscriptomic Landscape Reveals the Transcriptional Regulatory Circuits Controlling Key-Signaling Pathways and Metabolic Reprogramming During Tumor Evolution [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Minimum required signal-to-noise ratio for optimal precision in HPLC and CE - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FTSC Solubility in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot solubility issues with Fluorescein-5-thiosemicarbazide (FTSC) in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of FTSC?
A1: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of FTSC. FTSC is readily soluble in DMSO at high concentrations.
Q2: I'm observing precipitation when I dilute my FTSC DMSO stock solution into my aqueous buffer. What is happening?
A2: This is a common issue known as solvent-shift precipitation. FTSC is significantly less soluble in aqueous solutions than in DMSO. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local concentration of FTSC can exceed its solubility limit in the mixed solvent, causing it to precipitate out of solution.
Q3: What is the maximum recommended final concentration of DMSO in my experimental buffer?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent effects on your experiment. For most cell-based assays, a final DMSO concentration of 0.1% to 0.5% is generally considered safe, though this can be cell-line dependent. It is always best to include a vehicle control (buffer with the same final DMSO concentration but without FTSC) in your experiments.
Q4: How does pH affect the solubility and stability of FTSC?
A4: The solubility and stability of FTSC can be pH-dependent. The thiosemicarbazide (B42300) group and the fluorescein (B123965) core have ionizable protons. While specific data on FTSC's pH-dependent solubility is limited, generally, the fluorescence of fluorescein is quenched at acidic pH (below 7). For labeling reactions, a pH range of 7.0 to 7.5 is often recommended to balance reactivity and stability. Extreme pH values should be avoided as they can lead to the degradation of the molecule.
Q5: How should I store my FTSC solutions?
A5: Lyophilized FTSC powder should be stored at -20°C or -80°C, protected from light and moisture. Concentrated stock solutions in anhydrous DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Under these conditions, the DMSO stock is generally stable for up to one month at -20°C and up to six months at -80°C. Aqueous working solutions of FTSC are less stable and should be prepared fresh for each experiment.
FTSC Solubility and Recommended Concentrations
The following tables summarize the known solubility of FTSC in various solvents and provide recommended starting concentrations for experimental buffers.
Table 1: FTSC Solubility in Different Solvents
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | High | Recommended for stock solutions. |
| Dimethylformamide (DMF) | Soluble | Alternative to DMSO for stock solutions. |
| Water | Sparingly soluble | Direct dissolution in water is not recommended for high concentrations. |
| Ethanol | Sparingly soluble | Not a primary solvent for stock solutions. |
Table 2: Recommended Working Concentrations in Experimental Buffers
| Buffer | Recommended Maximum Final FTSC Concentration | Recommended Maximum Final DMSO Concentration | Notes |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Empirically determine, start with 1-10 µM | ≤ 0.5% | Prepare fresh. Visually inspect for precipitation. |
| Tris-Buffered Saline (TBS), pH 7.4 | Empirically determine, start with 1-10 µM | ≤ 0.5% | Prepare fresh. Tris can interfere with some enzymatic reactions. |
| HEPES Buffer, pH 7.0-7.5 | Empirically determine, start with 1-10 µM | ≤ 0.5% | Good buffering capacity in this pH range. Prepare fresh. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM FTSC Stock Solution in DMSO
Materials:
-
This compound (FTSC) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of FTSC powder. For a 10 mM stock solution, you will need approximately 4.21 mg of FTSC for every 1 mL of DMSO.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the FTSC powder in a sterile, amber microcentrifuge tube.
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the FTSC is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution of FTSC in an Aqueous Buffer
Materials:
-
10 mM FTSC stock solution in DMSO
-
Your desired experimental buffer (e.g., PBS, pH 7.4), pre-warmed to the experimental temperature.
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM FTSC stock solution at room temperature, protected from light.
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, perform an intermediate dilution of the stock solution in your experimental buffer.
-
For example, to prepare a 10 µM final working solution, you can first prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock to 99 µL of the experimental buffer. Vortex gently to mix.
-
-
Final Dilution: Add the appropriate volume of the intermediate solution (or the stock solution if not performing an intermediate dilution) to the final volume of your pre-warmed experimental buffer.
-
Continuing the example, add 100 µL of the 100 µM intermediate solution to 900 µL of the experimental buffer to achieve a final volume of 1 mL with a 10 µM FTSC concentration.
-
-
Mixing: Mix the final working solution gently by inverting the tube or by brief, low-speed vortexing. Avoid vigorous vortexing, which can introduce air bubbles and potentially denature proteins in your assay.
-
Use Immediately: Use the freshly prepared FTSC working solution in your experiment without delay. Do not store aqueous working solutions for extended periods.
Troubleshooting Guide
Issue: FTSC precipitates out of solution when added to my aqueous experimental buffer.
Caption: Troubleshooting workflow for FTSC precipitation.
Issue: Low or no fluorescent signal in my labeling experiment.
Caption: Troubleshooting workflow for low fluorescence signal.
Improving signal-to-noise ratio in FTSC-based assays
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fluorescein (B123965) isothiocyanate-casein (FTSC)-based assays, with a focus on improving the signal-to-noise ratio for robust and reproducible results.
Understanding the FTSC Assay Principle
The FTSC-based protease assay is a simple and sensitive method for measuring proteolytic enzyme activity.[1] It uses casein, a common protease substrate, that has been heavily labeled with fluorescein isothiocyanate (FITC). In the intact FTSC-casein conjugate, the proximity of the FITC molecules leads to self-quenching, resulting in a low fluorescence signal.[2][3] When a protease cleaves the casein backbone, smaller, fluorescently-labeled peptide fragments are released. This separation relieves the quenching effect, causing a proportional increase in fluorescence intensity that can be measured over time.[4][5]
Troubleshooting Guide
Poor signal-to-noise is a common challenge in fluorescence-based assays.[6] This section addresses specific issues in a question-and-answer format to help you identify and resolve problems in your FTSC experiments.
Issue 1: High Background Fluorescence
Q: My negative control (no enzyme) shows a very high fluorescence signal. What is causing this and how can I fix it?
A: High background fluorescence can mask the signal from enzymatic activity, leading to a poor signal-to-noise ratio.[7] The primary causes and solutions are outlined below.
-
Substrate Degradation: The FTSC-casein substrate is sensitive to light and multiple freeze-thaw cycles.[7] Improper handling can lead to non-enzymatic degradation, releasing fluorescent fragments.
-
Autofluorescence of Assay Components: Some buffers, reagents, or microplates can have intrinsic fluorescence at the excitation and emission wavelengths used for FITC.[6]
-
Solution: Test the fluorescence of each component (buffer, additives) individually. If a component is fluorescent, try to find a non-fluorescent alternative. Use black, opaque microplates designed for fluorescence assays to minimize background from the plate itself.[6]
-
-
Contaminated Reagents: Contamination of buffer or substrate solutions with external proteases can cause premature cleavage of the FTSC-casein.
-
Solution: Use sterile, high-purity water and reagents. Prepare solutions in a clean environment. If contamination is suspected, prepare fresh reagents from new stock materials.
-
Issue 2: Low or No Signal
Q: I'm not seeing an increase in fluorescence after adding my protease. What are the likely problems?
A: A low or absent signal suggests an issue with the enzyme's activity or the assay conditions.[7]
-
Inactive Enzyme: The protease may have lost its activity due to improper storage or handling.
-
Solution: Ensure the enzyme is stored at the correct temperature and in a buffer that preserves its activity. Avoid repeated freeze-thaw cycles. Test the enzyme's activity with a known positive control substrate if available.[7]
-
-
Suboptimal Assay Conditions: Protease activity is highly dependent on pH, temperature, and the presence of cofactors.
-
Incorrect Instrument Settings: The plate reader may not be set to the correct wavelengths for FITC.
Issue 3: Poor Signal-to-Noise Ratio and Data Variability
Q: My results are inconsistent between replicates and the overall signal window is small. How can I improve my assay's performance?
A: Improving the signal-to-noise (S/N) ratio is crucial for assay precision and can be achieved by either increasing the specific signal or decreasing the background noise.[9]
-
Suboptimal Reagent Concentrations: The concentrations of both the enzyme and the FTSC-casein substrate must be optimized.
-
Solution: Perform titration experiments. First, vary the enzyme concentration while keeping the substrate concentration constant to find a level that gives a robust signal within your desired assay time. Next, with the optimized enzyme concentration, titrate the FTSC-casein substrate to find the concentration that yields the best signal window without unnecessarily increasing the background.
-
-
Pipetting Inaccuracies: Small volume variations, especially of the enzyme, can lead to large differences in reaction rates.[5]
-
Solution: Use calibrated pipettes and consider techniques like reverse pipetting for viscous solutions to improve accuracy.[5] Ensure all components are mixed thoroughly but gently in the well.
-
-
Temperature Fluctuations: Enzyme kinetics are sensitive to temperature. Inconsistent temperature across the microplate or during incubation can cause variability.
-
Solution: Ensure the plate is uniformly equilibrated to the assay temperature before adding the final reagent to start the reaction.[10] Use a temperature-controlled plate reader if performing a kinetic assay.
-
Quantitative Data Summary
For a robust assay, it is critical to determine the optimal concentrations of both enzyme and substrate. The following tables provide a troubleshooting summary and example data from an enzyme titration experiment.
Table 1: Troubleshooting Guide for FTSC Assays
| Issue | Potential Cause | Recommended Solution |
| High Background | Substrate Degradation | Aliquot substrate; store frozen and protected from light; prepare fresh.[3][7] |
| Autofluorescence | Test individual components; use black opaque microplates.[6] | |
| Reagent Contamination | Use high-purity reagents; prepare solutions in a clean environment. | |
| Low Signal | Inactive Enzyme | Verify enzyme storage and handling; use a positive control.[7] |
| Suboptimal pH/Temp | Use a buffer with the optimal pH for the enzyme; incubate at optimal temp.[5][8] | |
| Incorrect Instrument Settings | Set excitation/emission to ~490/525 nm; optimize gain.[6][8] | |
| Poor S/N Ratio | Suboptimal Reagent Levels | Titrate both enzyme and substrate to find the optimal concentrations. |
| High Variability | Pipetting Errors | Use calibrated pipettes; ensure thorough mixing.[5] |
| Temperature Fluctuations | Equilibrate plate to assay temperature before starting the reaction.[10] |
Table 2: Example Data from a Trypsin Titration Experiment
| Trypsin Concentration (µg/mL) | Average Fluorescence (RFU) | Standard Deviation | Signal-to-Background Ratio |
| 0 (Background) | 150 | 12 | 1.0 |
| 0.1 | 450 | 25 | 3.0 |
| 0.5 | 1875 | 98 | 12.5 |
| 1.0 | 3550 | 180 | 23.7 |
| 2.0 | 6200 | 310 | 41.3 |
| 5.0 | 11500 | 550 | 76.7 |
Visual Guides and Workflows
Visual aids can clarify complex processes. The following diagrams illustrate the assay principle, a standard workflow, and a logical approach to troubleshooting.
References
- 1. Fluorescein isothiocyanate-labeled casein assay for proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
Validation & Comparative
Fluorescein-5-thiosemicarbazide (FTC) vs. DNPH Assay for Protein Carbonylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quantification of protein carbonylation is a critical biomarker for assessing oxidative stress and associated cellular damage. Among the various methods available, the 2,4-Dinitrophenylhydrazine (DNPH) assay has been the classical standard. However, the emergence of fluorescence-based techniques, such as the Fluorescein-5-thiosemicarbazide (FTC) assay, offers a sensitive alternative. This guide provides an objective comparison of the FTC and DNPH assays, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Quantitative Performance Comparison
The choice between the FTC and DNPH assays often depends on the specific requirements of the experiment, such as sample volume, required sensitivity, and available equipment. The following table summarizes the key quantitative performance metrics of each assay.
| Feature | This compound (FTC) Assay | 2,4-Dinitrophenylhydrazine (DNPH) Assay |
| Principle | Fluorescence-based detection of protein carbonyls. FTC reacts with carbonyl groups to form a fluorescent thiosemicarbazone adduct. | Spectrophotometric or immunochemical detection of protein carbonyls. DNPH reacts with carbonyl groups to form a dinitrophenylhydrazone adduct.[1][2] |
| Detection Method | Fluorometry | Spectrophotometry, ELISA, Western Blot[3][4] |
| Sensitivity | High; reported to be at least 100 times more sensitive than the spectrophotometric DNPH method.[5] The detection limit for FTC is approximately 2 nanomolar (nM).[5] | Lower for the spectrophotometric method, with a detection limit for DNPH around 2 micromolar (µM).[5] Sensitivity can be increased with ELISA or Western blot formats.[6] |
| Throughput | Adaptable to a semi-microplate format, making it suitable for high-throughput screening of numerous samples.[5] | Spectrophotometric method can be adapted to 96-well plates. ELISA format is also suitable for high-throughput analysis. |
| Specificity | Specifically reacts with carbonyl groups in oxidized proteins and not in oxidized lipids.[5] | Prone to interference from nucleic acids, which can react with DNPH and lead to artifactually high readings.[6] |
| Cost | The fluorescent probe (FTC) may be more expensive than DNPH. | The basic spectrophotometric assay is generally less expensive. However, ELISA and Western blot versions can be significantly more costly.[3] |
| Sample Type | Suitable for various biological samples, including blood plasma.[5] | Widely used for a variety of biological samples, including tissue extracts.[6] |
Experimental Workflows
The following diagrams illustrate the generalized experimental workflows for the FTC and DNPH assays for protein carbonylation.
Detailed Experimental Protocols
This compound (FTC) Assay Protocol (Microplate Format)
This protocol is a generalized representation based on published methodologies.[5]
-
Sample Preparation: Prepare protein samples to a concentration of approximately 1 mg/mL in a suitable buffer.
-
FTC Labeling:
-
To 50 µL of the protein sample, add 50 µL of 0.1 mM FTC in a buffer containing 0.6 M Guanidine HCl and 0.1 M NaH2PO4, pH 7.0.
-
Incubate the mixture at room temperature for a specified time (e.g., 1-2 hours) in the dark to allow for the reaction between FTC and protein carbonyls.
-
-
Removal of Unbound FTC:
-
Precipitate the FTC-labeled proteins by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Incubate on ice for 15 minutes.
-
Centrifuge to pellet the protein and discard the supernatant containing unbound FTC.
-
Wash the pellet with ethanol/ethyl acetate (B1210297) (1:1) to remove any remaining free FTC.
-
-
Resuspension: Resuspend the protein pellet in a suitable buffer, such as 6 M Guanidine HCl.
-
Fluorescence Measurement:
-
Transfer the resuspended samples to a black microplate.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 492 nm and an emission wavelength of approximately 516 nm.
-
-
Quantification: Determine the protein carbonyl concentration by comparing the fluorescence of the samples to a standard curve generated with known concentrations of FTC.
2,4-Dinitrophenylhydrazine (DNPH) Assay Protocol (Spectrophotometric)
This protocol is a generalized representation based on the classical Levine method and commercial kit instructions.[1][3]
-
Sample Preparation: Adjust the protein concentration of the samples to 1-10 mg/mL. An optional step to remove interfering nucleic acids is to treat the sample with streptomycin (B1217042) sulfate.[7]
-
DNPH Derivatization:
-
To 100 µL of the protein sample, add 100 µL of 10 mM DNPH in 2.5 M HCl.
-
Incubate the mixture at room temperature for 1 hour, vortexing every 15 minutes.
-
-
Protein Precipitation:
-
Add 200 µL of 20% TCA to each sample.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
-
Washing:
-
Discard the supernatant.
-
Wash the protein pellet three times with 1 mL of ethanol/ethyl acetate (1:1, v/v) to remove free DNPH. Vortex and centrifuge after each wash.
-
-
Resuspension:
-
Resuspend the final protein pellet in 500 µL of 6 M guanidine hydrochloride.
-
Incubate at 37°C for 15-30 minutes to facilitate solubilization.
-
-
Absorbance Measurement:
-
Centrifuge the samples to remove any insoluble material.
-
Measure the absorbance of the supernatant at 375 nm in a spectrophotometer or microplate reader.
-
-
Calculation: Calculate the protein carbonyl content using the molar extinction coefficient of DNPH (22,000 M⁻¹ cm⁻¹).[3]
Logical Comparison of Key Assay Features
The following diagram provides a logical comparison of the defining characteristics of the FTC and DNPH assays.
Conclusion
Both the this compound (FTC) and the 2,4-Dinitrophenylhydrazine (DNPH) assays are valuable tools for the quantification of protein carbonylation. The classical DNPH spectrophotometric assay is a cost-effective and well-established method. However, for researchers requiring higher sensitivity and throughput, the fluorescence-based FTC assay presents a compelling alternative. The choice of assay should be guided by the specific experimental goals, sample availability, and instrumentation at hand. Careful consideration of potential interferences, particularly for the DNPH assay, is crucial for obtaining accurate and reliable data.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biocompare.com [biocompare.com]
- 3. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. A FLUORIMETRIC SEMI-MICROPLATE FORMAT ASSAY OF PROTEIN CARBONYLS IN BLOOD PLASMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. cellbiolabs.com [cellbiolabs.com]
A Comparative Guide to FTSC and Fluorescein Hydrazide for Aldehyde Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of aldehydes is crucial in various scientific disciplines, from understanding oxidative stress in biological systems to quality control in industrial processes. Fluorescent probes offer a powerful tool for this purpose, and among them, Fluorescein-5-Thiosemicarbazide (FTSC) and fluorescein (B123965) hydrazide have emerged as common reagents. This guide provides an objective comparison of their performance for aldehyde detection, supported by available experimental data and detailed protocols to assist researchers in selecting the optimal probe for their specific needs.
At a Glance: FTSC vs. Fluorescein Hydrazide
| Feature | FTSC (this compound) | Fluorescein Hydrazide |
| Reaction with Aldehydes | Forms a thiosemicarbazone | Forms a hydrazone |
| Reaction Product Stability | Thiosemicarbazones can be less stable than hydrazones, particularly those formed with aldehydes. Reduction with sodium borohydride (B1222165) can increase stability.[1] | Hydrazones are generally stable.[2] |
| Selectivity (Aldehydes vs. Ketones) | Reacts with both aldehydes and ketones. The reaction with aldehydes may be faster, though the resulting hydrazone can be less stable than that formed with ketones.[1] | Reacts with both aldehydes and ketones. Generally, aldehydes react faster than ketones due to lower steric hindrance and higher electrophilicity.[3] |
| Reported Detection Limit | Data on specific limits of detection for various aldehydes is not readily available in comparative studies. | Detection limits in the micromolar to nanomolar range have been reported for certain aldehydes, such as 0.104 µM to 16.6 µM for formaldehyde (B43269).[4][5] |
| Excitation/Emission Maxima (approx.) | ~492 nm / ~516 nm | ~508 nm / ~531 nm[4] |
Signaling Pathways and Reaction Mechanisms
Both FTSC and fluorescein hydrazide operate on the principle of forming a fluorescent derivative upon reaction with a carbonyl group of an aldehyde. This reaction converts the relatively non-fluorescent probe into a highly fluorescent product.
FTSC Reaction with an Aldehyde
FTSC reacts with an aldehyde to form a fluorescein thiosemicarbazone. The thiosemicarbazide (B42300) group of FTSC undergoes a condensation reaction with the aldehyde's carbonyl group.
Fluorescein Hydrazide Reaction with an Aldehyde
Fluorescein hydrazide reacts with an aldehyde in a condensation reaction to form a stable and highly fluorescent hydrazone.[2] The hydrazide moiety of the probe attacks the electrophilic carbonyl carbon of the aldehyde.
Performance Comparison
Sensitivity: Fluorescein hydrazide has demonstrated high sensitivity, with reported detection limits for formaldehyde in the micromolar to nanomolar range.[4][5] While FTSC is widely used for labeling, specific quantitative data on its limit of detection for various aldehydes in solution-based assays is less prevalent in comparative literature, with its primary application often being the labeling of carbonylated proteins.[6]
Selectivity: Both probes react with aldehydes and ketones. For fluorescein hydrazide, the reaction with aldehydes is generally faster than with ketones.[3] This is attributed to the greater electrophilicity and reduced steric hindrance of aldehydes compared to ketones.[3] Similarly, FTSC reacts with both, and while the reaction with aldehydes may be faster, the resulting thiosemicarbazone can be less stable than that formed with ketones.[1] For applications requiring high specificity for aldehydes, it is recommended to perform validation experiments with the specific analytes of interest.[3]
Reaction Kinetics: The reaction rates for both probes are influenced by factors such as pH and the specific structure of the aldehyde.[4] Generally, the formation of the fluorescent product is rapid, often allowing for measurements within 30 to 60 minutes.[4] For FTSC, the reaction to form hydrazones with aldehydes can be faster than with ketones.[1]
Experimental Protocols
The following are generalized protocols for the detection of aldehydes in solution. Optimization of parameters such as reagent concentrations, incubation time, and buffer conditions may be necessary for specific applications.
Protocol 1: Aldehyde Detection using FTSC
This protocol is adapted from methods used for labeling biomolecules with FTSC.[7]
Materials:
-
FTSC solution (1 mM in DMSO or ethanol)
-
Aldehyde standard solutions
-
Reaction buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 4.5-5.5)
-
96-well black microplate with a clear bottom
-
Fluorometer
Procedure:
-
Preparation of Standards and Samples: Prepare a series of standard solutions of a known aldehyde in the reaction buffer. Prepare unknown samples in the same buffer.
-
Reaction Setup: In each well of the 96-well microplate, add 50 µL of the standard or sample solution.
-
Addition of FTSC: Add 50 µL of the 1 mM FTSC solution to each well.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation at approximately 492 nm and emission at approximately 516 nm.
-
Data Analysis: Subtract the fluorescence of a blank control (reaction buffer with FTSC only) from all readings. Plot a standard curve of fluorescence intensity versus the concentration of the aldehyde standards. Use this curve to determine the concentration of aldehydes in the unknown samples.
Protocol 2: Aldehyde Detection using Fluorescein Hydrazide
This protocol provides a general procedure for the detection of aldehydes and ketones in solution.[4]
Materials:
-
Fluorescein hydrazide solution (1 mM in DMSO or ethanol)
-
Aldehyde standard solutions
-
Reaction buffer (e.g., 0.1 M acetate buffer, pH 5.0)
-
96-well black microplate with a clear bottom
-
Fluorometer
Procedure:
-
Preparation of Standards and Samples: Prepare a series of standard solutions of a known aldehyde in the reaction buffer. Prepare your unknown samples in the same buffer.[4]
-
Reaction Setup: To each well of the 96-well microplate, add 50 µL of the standard or sample solution.[4]
-
Addition of Fluorescein Hydrazide: Add 50 µL of the 1 mM fluorescein hydrazide solution to each well.[4]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[4]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation at approximately 490 nm and emission at approximately 520 nm.[4]
-
Data Analysis: Subtract the fluorescence of a blank control (reaction buffer with fluorescein hydrazide only) from all readings. Plot a standard curve of fluorescence intensity versus the concentration of the aldehyde standards. Use the standard curve to determine the concentration of aldehydes in the unknown samples.[4]
Conclusion
Both FTSC and fluorescein hydrazide are valuable fluorescent probes for the detection of aldehydes. Fluorescein hydrazide appears to be more extensively characterized for quantitative solution-based assays, with established data on detection limits for specific aldehydes. FTSC is a well-established reagent for labeling carbonyl groups on proteins and other biomolecules.
The choice between FTSC and fluorescein hydrazide will depend on the specific requirements of the experiment. For quantitative detection of aldehydes in solution, fluorescein hydrazide may be the preferred choice due to the greater availability of performance data. For applications involving the labeling of aldehydes on surfaces or within complex biological matrices like proteins, FTSC is a proven reagent. In all cases, empirical validation and optimization are recommended to ensure the accuracy and reliability of the results.
References
- 1. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for efficient fluorescence 3′ end-labeling of native noncoding RNA domains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Labeling of Ketones: Alternatives to FTSC
For researchers, scientists, and drug development professionals engaged in the study of ketones—whether as metabolic intermediates, biomarkers of oxidative stress, or components of post-translationally modified proteins—fluorescent labeling is an indispensable tool. Fluorescein-5-thiosemicarbazide (FTSC) has traditionally been a popular choice for this purpose. However, a range of alternative reagents are available, often offering advantages in terms of reaction chemistry, spectral properties, and performance in specific applications. This guide provides an objective comparison of FTSC and its alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal probe for your research needs.
Overview of Ketone-Reactive Fluorescent Probes
The most common strategy for labeling ketones involves chemoselective ligation with hydrazine (B178648) or hydroxylamine (B1172632) derivatives of fluorophores, forming fluorescent hydrazones and oximes, respectively. Other innovative approaches, such as "turn-on" probes, have also been developed. The primary alternatives to FTSC include a variety of fluorescent hydrazides, aminooxy compounds, and specialized reagents like para-methoxy-2-amino benzamidoxime (B57231) (PMA).
FTSC (this compound) is an amine-containing fluorescent probe that can be reversibly coupled to aldehydes and ketones.[1] It has been utilized to fluorescently tag a variety of molecules, including saccharides, proteins, and RNA.[1]
Performance Comparison of Ketone Labeling Reagents
The choice of a fluorescent probe for ketone labeling depends on several factors, including the specific ketone of interest, the experimental conditions (e.g., pH), and the desired photophysical properties of the final conjugate. The following table summarizes the key performance characteristics of FTSC and its alternatives.
| Reagent Class | Example Probe(s) | Excitation Max (nm) | Emission Max (nm) | Key Advantages | Key Disadvantages |
| Thiosemicarbazide | This compound (FTSC) | ~495 | ~517 | Well-established reagent.[1] | Reversible linkage[1]; pH-sensitive fluorescence of fluorescein. |
| Hydrazides | Dansyl hydrazine | ~340 | ~525 | High sensitivity for chromatographic analysis.[2] | UV excitation may not be suitable for all applications. |
| Alexa Fluor™ 488 hydrazide | ~495 | ~519 | High photostability and brightness; pH-insensitive fluorescence.[2] | Higher cost compared to traditional dyes. | |
| CF® Dye hydrazides | Various | Various | Bright, photostable, and highly water-soluble.[3] | Proprietary dyes with potentially higher costs. | |
| Aminooxy (Hydroxylamine) | Alexa Fluor™ 488 hydroxylamine | ~495 | ~519 | Forms a stable oxime linkage.[2] | Reaction kinetics can be slower than hydrazide reactions. |
| Benzamidoxime | para-methoxy-2-amino benzamidoxime (PMA) | ~389 | ~515 | Fluorogenic ("turn-on") response reduces background from unreacted probe.[4][5] | Limited spectral variety; optimal performance in acidic conditions (pH ~5.0).[4][5] |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible fluorescent labeling of ketones. Below are representative protocols for labeling with FTSC and a common alternative, a fluorescent hydrazide.
Protocol 1: General Labeling of Ketones with FTSC
This protocol is adapted for the general labeling of ketone-containing molecules in solution.
Materials:
-
Ketone-containing sample
-
This compound (FTSC)
-
Reaction Buffer: 0.1 M acetate (B1210297) buffer, pH 4.5-5.5
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent for dissolving FTSC
-
Purification column (e.g., size-exclusion chromatography) to remove unreacted FTSC
Procedure:
-
Prepare a stock solution of FTSC (e.g., 10 mM) in DMSO.
-
Dissolve the ketone-containing sample in the reaction buffer.
-
Add the FTSC stock solution to the sample solution in a molar excess (typically 5- to 10-fold) relative to the expected ketone concentration. The final concentration of DMSO should be kept low (e.g., <5%) to avoid affecting the sample's stability.
-
Incubate the reaction mixture in the dark at room temperature or 37°C for 2-4 hours. Reaction times may need to be optimized depending on the reactivity of the ketone.
-
After incubation, remove the unreacted FTSC using a suitable purification method, such as size-exclusion chromatography or dialysis.
-
The labeled product can be analyzed by spectrophotometry to determine the degree of labeling and by fluorescence spectroscopy to confirm the fluorescent properties.
Protocol 2: Labeling of Ketones with a Fluorescent Hydrazide (e.g., Alexa Fluor™ 488 Hydrazide)
This protocol provides a general procedure for labeling ketones with a fluorescent hydrazide.
Materials:
-
Ketone-containing sample
-
Fluorescent hydrazide (e.g., Alexa Fluor™ 488 hydrazide)
-
Reaction Buffer: 0.1 M acetate buffer, pH 5.0
-
Anhydrous DMSO
-
Purification supplies (e.g., dialysis tubing or gel filtration column)
Procedure:
-
Prepare a stock solution of the fluorescent hydrazide (e.g., 1 mM) in anhydrous DMSO.
-
Dissolve the ketone-containing sample in the reaction buffer.
-
Add the fluorescent hydrazide stock solution to the sample solution to achieve a final concentration that provides a molar excess over the ketone.
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Remove the excess, unreacted fluorescent hydrazide by dialysis or gel filtration.[6]
-
The fluorescently labeled protein can then be visualized, for example, after separation by SDS-PAGE using a fluorescence gel scanner.[6]
Visualizing Experimental Workflows and Applications
General Workflow for Ketone Labeling and Analysis
The following diagram illustrates a typical experimental workflow for the fluorescent labeling of ketones and subsequent analysis.
Application in Detecting Protein Carbonylation due to Oxidative Stress
A significant application of ketone-reactive probes is the detection of protein carbonylation, a marker of oxidative stress. In this pathway, reactive oxygen species (ROS) damage proteins, leading to the formation of carbonyl groups (aldehydes and ketones). These can then be labeled with a fluorescent probe for detection and quantification.
Conclusion
While FTSC remains a viable option for fluorescently labeling ketones, researchers now have a broad toolkit of alternative probes at their disposal. Fluorescent hydrazides and hydroxylamines, particularly those conjugated to modern fluorophores like the Alexa Fluor™ and CF® dyes, offer superior photostability and brightness, which can be critical for demanding imaging applications.[2][3] Furthermore, fluorogenic probes such as PMA provide an elegant solution for reducing background signal in high-throughput screening assays.[4][5] The selection of the most appropriate reagent will ultimately be guided by the specific requirements of the experiment, including the nature of the target molecule, the required sensitivity, and the available instrumentation. The protocols and comparative data provided in this guide serve as a starting point for the informed selection and successful application of these powerful chemical tools.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to Negative Controls for FTSC Staining in Cellular Assays
An objective comparison of essential negative controls to ensure data integrity in the fluorescent labeling of cell surface glycans.
For researchers in cellular biology and drug development, accurate and reliable quantification of cell surface glycans is paramount. Fluorescein-5-thiosemicarbazide (FTSC) has emerged as a valuable tool for this purpose, enabling the fluorescent labeling of aldehyde groups on cell surface sialic acids following mild periodate (B1199274) oxidation. However, the validity of any FTSC staining experiment hinges on the meticulous implementation of appropriate negative controls. This guide provides a comprehensive comparison of essential negative control experiments for FTSC staining, complete with detailed protocols, expected outcomes, and a look at alternative methods.
The Principle of FTSC Staining
FTSC is a fluorescent probe that possesses a thiosemicarbazide (B42300) group, which exhibits a specific reactivity towards aldehyde groups.[1] The process, often termed the periodate-FTSC (PF) strategy, involves two key steps. First, mild oxidation of cell surface sialic acids with sodium periodate generates aldehyde groups. Subsequently, FTSC is introduced and forms a stable thiosemicarbazone bond with these newly created aldehydes, resulting in fluorescently labeled cells that can be quantified using techniques like flow cytometry or fluorescence microscopy.[2]
Comparison of Negative Control Experiments for FTSC Staining
To ensure that the observed fluorescence is a direct result of specific FTSC binding to periodate-generated aldehydes, a panel of negative controls is indispensable. The following table summarizes the most critical negative controls, their underlying principles, and the expected experimental outcomes.
| Negative Control | Principle | Expected Outcome |
| Unstained Cells | To measure the intrinsic autofluorescence of the cells without any staining reagents. | Baseline low-level fluorescence, setting the threshold for positive staining. |
| Vehicle/Solvent Control | To account for any potential fluorescent contribution or cellular effects of the solvent (e.g., DMSO) used to dissolve FTSC. | Fluorescence intensity should be comparable to that of unstained cells. |
| No-Oxidation Control | Cells are treated with FTSC without prior periodate oxidation. This is the most critical control to assess the non-specific binding of FTSC to the cell surface. | Minimal to no increase in fluorescence compared to unstained cells, demonstrating that FTSC does not bind non-specifically to native cell surface components. |
| Aldehyde Blockade Control | After periodate oxidation, cells are treated with a non-fluorescent aldehyde-reactive molecule (e.g., a high concentration of a non-fluorescent hydrazide) before the addition of FTSC. | A significant reduction in fluorescence intensity compared to the FTSC-stained positive sample, indicating that the binding sites for FTSC have been successfully blocked. |
| Biologically Negative Cells | Staining of a cell line known to have very low or no expression of surface sialic acids. | Fluorescence intensity should be significantly lower than that of the experimental cell line and comparable to the no-oxidation control. |
Experimental Protocols
Detailed methodologies for performing FTSC staining and the corresponding negative control experiments are provided below. These protocols are designed for analysis by flow cytometry but can be adapted for fluorescence microscopy.
Materials
-
Cells of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Sodium Periodate (NaIO₄) solution (2 mM in ice-cold PBS, freshly prepared)
-
This compound (FTSC) stock solution (e.g., 10 mM in DMSO)
-
Non-fluorescent aldehyde-reactive blocking agent (optional, for Aldehyde Blockade Control)
-
Flow cytometry tubes
Protocol 1: Positive FTSC Staining
-
Cell Preparation: Harvest cells and wash twice with ice-cold PBS. Resuspend the cell pellet in ice-cold PBS to a concentration of 1-5 x 10⁶ cells/mL.
-
Periodate Oxidation: Add an equal volume of 2 mM sodium periodate solution to the cell suspension (final concentration 1 mM). Incubate on ice for 20 minutes in the dark.
-
Quenching and Washing: Quench the reaction by adding an excess of Flow Cytometry Staining Buffer. Wash the cells twice with Flow Cytometry Staining Buffer.
-
FTSC Staining: Resuspend the oxidized cells in Flow Cytometry Staining Buffer containing the desired final concentration of FTSC (e.g., 10-50 µM). Incubate at room temperature for 30-60 minutes in the dark.
-
Final Washes: Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound FTSC.
-
Analysis: Resuspend the cells in Flow Cytometry Staining Buffer and analyze by flow cytometry.
Protocol 2: Negative Controls
-
Unstained Cells: Follow the cell preparation steps, but do not add any staining reagents. Resuspend in Flow Cytometry Staining Buffer for analysis.
-
Vehicle/Solvent Control: Follow the positive staining protocol, but in the FTSC staining step, add the equivalent volume of the solvent used to dissolve FTSC (e.g., DMSO) instead of the FTSC solution.
-
No-Oxidation Control: Follow the positive staining protocol, but in the periodate oxidation step, add an equal volume of ice-cold PBS instead of the sodium periodate solution.
-
Aldehyde Blockade Control: After the periodate oxidation and washing steps (Protocol 1, steps 2-3), resuspend the cells in a buffer containing a high concentration of a non-fluorescent aldehyde-reactive molecule and incubate according to the manufacturer's instructions. Then, proceed with FTSC staining (Protocol 1, steps 4-6).
Visualizing the Experimental Workflow
The logical flow of the FTSC staining procedure and its key negative control are illustrated below.
Caption: Workflow for positive FTSC staining and the essential no-oxidation negative control.
Alternative Methods for Cell Surface Glycan Labeling
While FTSC staining is a robust method, researchers have other options for labeling cell surface glycans. One prominent alternative is the use of fluorescently-labeled lectins.
Lectin-Based Staining: Lectins are proteins that bind to specific carbohydrate structures.[3] A wide variety of lectins with known glycan specificities are commercially available conjugated to fluorophores.
Comparison: FTSC vs. Lectin Staining
| Feature | FTSC Staining | Lectin Staining |
| Specificity | Labels sialic acids with a vicinal diol that can be oxidized to an aldehyde. | Specific to the carbohydrate-binding domain of the chosen lectin (e.g., mannose, galactose, N-acetylglucosamine). |
| Procedure | Requires a chemical modification step (periodate oxidation) prior to labeling. | Direct staining of cells with the fluorescently-labeled lectin. |
| Information Gained | Provides a measure of total accessible, oxidizable sialic acids. | Provides information on the presence and relative abundance of specific glycan epitopes. |
| Potential Issues | Periodate oxidation can potentially damage other cell surface molecules if not performed under mild conditions. | Steric hindrance can affect lectin binding; lectins can cross-link receptors, potentially inducing cellular signaling. |
Logical Relationship of Controls
The relationship between the different experimental conditions and their expected outcomes can be visualized as a decision tree, guiding the interpretation of results.
References
A Head-to-Head Battle of Brightness: FTSC vs. Other Fluorescent Probes in Glycobiology
For researchers, scientists, and drug development professionals navigating the complex world of glycan analysis, the choice of a fluorescent probe is a critical decision that significantly impacts data quality and experimental outcomes. This guide provides a comprehensive quantitative comparison of Fluorescein-5-thiosemicarbazide (FTSC) against other widely used fluorescent labels, offering a clear, data-driven perspective to inform your selection process.
In the intricate field of glycobiology, where the study of complex carbohydrates holds the key to understanding cell signaling, immune responses, and disease pathogenesis, the ability to accurately detect and quantify glycans is paramount. Fluorescent labeling of glycans released from glycoproteins is a cornerstone of modern glycoanalysis. This guide delves into a detailed comparison of FTSC, a hydrazide-based probe, with popular amine-reactive dyes such as 2-aminobenzamide (B116534) (2-AB), 2-aminobenzoic acid (2-AA), procainamide (B1213733), and the more recent RapiFluor-MS.
Performance at a Glance: A Quantitative Comparison
The selection of an optimal fluorescent probe hinges on several key performance metrics. These include labeling efficiency, the brightness of the fluorophore (quantum yield), and its resilience to photobleaching. The following tables summarize the available quantitative data to facilitate a direct comparison between FTSC and its counterparts.
| Probe | Labeling Chemistry | Typical Labeling Efficiency | Excitation Max (nm) | Emission Max (nm) | Relative Fluorescence Intensity |
| FTSC | Hydrazone Formation | High (~90%)[1][2] | ~494 | ~520 | High |
| 2-AB | Reductive Amination | Moderate to High[3][4] | ~330 | ~420 | Low[3][5] |
| 2-AA | Reductive Amination | Moderate to High[4] | ~360 | ~425 | Low[5] |
| Procainamide | Reductive Amination | High[3][6] | ~310 | ~370 | High (up to 3x > 2-AB)[3] |
| RapiFluor-MS | Rapid Glycosylamine Tagging | Very High (>90%)[3][7] | ~265 | ~425 | Very High (up to 4x > Procainamide)[3] |
| APTS | Reductive Amination | Moderate[1][8] | ~425 | ~512 | High |
Table 1: Comparative Overview of Fluorescent Probes for Glycan Analysis. This table summarizes the key characteristics of FTSC and other common fluorescent probes used in glycobiology.
| Probe | Reported Quantum Yield (Φ) | Photostability |
| FTSC (Fluorescein Core) | ~0.9 (unconjugated fluorescein) | Moderate (subject to photobleaching) |
| 2-AB | Not widely reported for glycan conjugates | High |
| 2-AA | Not widely reported for glycan conjugates | High |
| Procainamide | Not widely reported for glycan conjugates | High |
| RapiFluor-MS | High | High |
| APTS | High | High |
Table 2: Photophysical Properties of Fluorescent Probes. This table provides an overview of the quantum yield and photostability of the compared fluorescent probes. Note that data for FTSC is based on its core fluorescein (B123965) structure, and specific data for FTSC-glycan conjugates is limited.
The Chemistry of Illumination: Labeling Methodologies
The fundamental difference between FTSC and many other popular glycan probes lies in their labeling chemistry. This distinction has significant implications for reaction efficiency and experimental workflow.
FTSC and Hydrazone Formation
FTSC possesses a hydrazide moiety that reacts with the aldehyde group of a reducing-end glycan to form a stable hydrazone bond.[9] This reaction is typically carried out under mild acidic conditions and is known for its high efficiency, often reaching around 90%.[1][2] The simplicity and efficiency of hydrazone ligation make FTSC an attractive option for quantitative glycan analysis.
Amine-Reactive Probes and Reductive Amination
Probes like 2-AB, 2-AA, and procainamide utilize reductive amination.[9] In this two-step process, the primary amine group of the label first forms an unstable Schiff base with the glycan's aldehyde group. This intermediate is then stabilized by a reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine linkage. While a well-established and reliable method, reductive amination can have lower labeling efficiencies compared to hydrazone formation, with one study reporting a yield of only ~10% for APTS under certain conditions due to the reduction of the analyte by the reducing agent.[1]
Rapid Tagging with RapiFluor-MS
RapiFluor-MS employs a distinct and rapid labeling chemistry. It reacts with the glycosylamine intermediate formed immediately after enzymatic release of N-glycans, a process that is significantly faster than traditional reductive amination.[3][7] This rapid tagging, combined with its high fluorescence and MS signal enhancement, has made RapiFluor-MS a popular choice for high-throughput glycan analysis.[10]
Experimental Workflows: A Visual Guide
To provide a clearer understanding of the experimental processes, the following diagrams, generated using Graphviz, illustrate the typical workflows for glycan release and labeling with FTSC and amine-reactive probes.
Figure 1: General workflow for N-glycan release and fluorescent labeling.
Detailed Experimental Protocols
For reproducible and reliable results, adherence to optimized experimental protocols is crucial. Below are detailed methodologies for the key experiments discussed in this guide.
Protocol 1: Enzymatic Release of N-Glycans from Glycoproteins using PNGase F
-
Denaturation: To 10-50 µg of glycoprotein in an Eppendorf tube, add a denaturing buffer (e.g., 50 mM ammonium (B1175870) bicarbonate with 0.1% SDS and 10 mM DTT). Incubate at 95°C for 5 minutes.
-
Enzymatic Digestion: Cool the sample to room temperature. Add a solution containing a non-ionic detergent (e.g., 1% NP-40) to sequester the SDS. Add 1-2 units of Peptide-N-Glycosidase F (PNGase F) and incubate at 37°C for 2-4 hours (or overnight for heavily glycosylated proteins).[11]
-
Glycan Cleanup: Released N-glycans can be separated from the deglycosylated protein using a variety of methods, including solid-phase extraction (SPE) with a graphitized carbon or HILIC stationary phase.
Protocol 2: Fluorescent Labeling of Released N-Glycans with FTSC (Hydrazone Formation)
-
Reaction Setup: To the dried, released glycans, add a solution of FTSC (typically 10-50 mM) in a reaction buffer (e.g., 100 mM sodium acetate, pH 5.5).
-
Incubation: Incubate the reaction mixture at 60-80°C for 1-2 hours.
-
Purification: Remove excess FTSC reagent using a suitable SPE cartridge (e.g., HILIC or reversed-phase). Elute the labeled glycans and dry them prior to analysis.
Protocol 3: Fluorescent Labeling of Released N-Glycans with 2-AB (Reductive Amination)
-
Labeling Solution Preparation: Prepare a fresh labeling solution containing 0.35 M 2-AB and 1 M sodium cyanoborohydride in a mixture of DMSO and glacial acetic acid (e.g., 70:30 v/v).[3]
-
Reaction: Add the labeling solution to the dried, released glycans. Incubate at 65°C for 2-3 hours.[3]
-
Purification: After cooling to room temperature, purify the 2-AB labeled glycans from excess reagents using HILIC SPE. Elute the labeled glycans and prepare them for analysis.
Choosing the Right Probe for Your Application
The selection of a fluorescent probe for glycan analysis is a multifaceted decision that depends on the specific requirements of the experiment.
-
For High-Efficiency Labeling and Quantitative Accuracy: FTSC, with its efficient hydrazone formation chemistry, presents a strong option. The near-quantitative labeling is advantageous for applications requiring accurate relative quantification of different glycan species.
-
For High Sensitivity and High-Throughput Screening: RapiFluor-MS stands out due to its rapid labeling protocol and superior fluorescence and mass spectrometry signals.[3][12][13] This makes it particularly well-suited for high-throughput workflows and the analysis of low-abundance glycans.
-
For Established Workflows and Extensive Databases: 2-AB has been a workhorse in glycan analysis for many years. A significant body of literature and extensive glycan databases based on 2-AB labeling are available, which can aid in structural identification.
-
For Enhanced Mass Spectrometry Performance: Procainamide offers a significant improvement in ESI-MS signal intensity compared to 2-AB, making it a good choice when sensitive MS detection is a priority.[3][6][14]
References
- 1. Comparison of oligosaccharide labeling employing reductive amination and hydrazone formation chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 4. Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 10. High-Throughput Analysis of Fluorescently Labeled N-Glycans Derived from Biotherapeutics Using an Automated LC-MS-Based Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-linked Glycan Release Efficiency: A Quantitative Comparison between NaOCl and PNGase F Release Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. lcms.cz [lcms.cz]
- 14. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization–mass spectrometry [agris.fao.org]
Assessing the Labeling Efficiency of Fluorescein-5-thiosemicarbazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fluorescein-5-thiosemicarbazide (FTSC) is a well-established fluorescent probe for the detection and quantification of aldehydes and ketones, particularly in the context of glycobiology and the study of oxidative stress. Its utility stems from the specific reaction of the thiosemicarbazide (B42300) group with carbonyls to form a stable thiosemicarbazone linkage, thereby tagging the molecule of interest with the fluorescent fluorescein (B123965) moiety.[1] This guide provides a comprehensive comparison of FTSC's performance against other common carbonyl-reactive fluorescent probes, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
Performance Comparison of Carbonyl-Reactive Probes
The selection of a fluorescent probe for carbonyl labeling depends on several factors, including the specific application, the nature of the target molecule, and the instrumentation available. While FTSC is a reliable and cost-effective option, several alternatives offer potential advantages in terms of brightness, photostability, and reaction conditions. The following table summarizes key quantitative data for FTSC and its main competitors.
| Feature | This compound (FTSC) | Alexa Fluor™ 488 Hydrazide | BODIPY™ FL Hydrazide | Dansyl Hydrazine |
| Excitation Max (nm) | ~495[1] | ~495 | ~503 | ~336 |
| Emission Max (nm) | ~517[1] | ~519 | ~512 | ~535 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~68,000 (for FITC)[2] | ~71,000[3] | ~80,000 | ~4,300 |
| Fluorescence Quantum Yield | ~0.92 (unconjugated fluorescein) | ~0.92[3] | ~0.99[4] | Low in aqueous solution |
| Reactive Group | Thiosemicarbazide | Hydrazide | Hydrazide | Hydrazide |
| Target | Aldehydes & Ketones | Aldehydes & Ketones | Aldehydes & Ketones | Aldehydes & Ketones |
| Common Applications | Glycoprotein (B1211001) & saccharide labeling, protein carbonyl detection[5][6] | Glycoprotein labeling, cell tracing[] | Protein carbonyl detection, lipid droplet staining[][] | Derivatization for HPLC[9] |
| Key Advantages | Cost-effective, well-established | High photostability, pH insensitive[3] | High quantum yield, narrow emission spectra[4][] | Small size, useful for chromatography |
| Key Disadvantages | Lower photostability than some alternatives, pH-sensitive fluorescence | Higher cost | Can be hydrophobic | Low quantum yield in aqueous environments |
Note: Data is compiled from various sources and may have been determined under different experimental conditions. Direct head-to-head comparisons are limited in the literature.
Experimental Protocols
Protocol 1: Labeling of Protein Carbonyls with this compound
This protocol is adapted from a commercially available protein carbonyl content assay kit and provides a robust method for labeling oxidized proteins.[10]
Materials:
-
This compound (FTSC) stock solution (e.g., 10 mM in DMSO)
-
Protein Carbonyl Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.2)
-
Protein sample (1-10 mg/mL)
-
20% (w/v) Trichloroacetic acid (TCA), ice-cold
-
Guanidine Solution (e.g., 6 M Guanidine HCl)
-
Carbonyl Sample Dilution Buffer
-
96-well microplate
Procedure:
-
Sample Preparation: Prepare 50 µL of your protein sample in a 1.5 mL microcentrifuge tube.
-
Reaction Mix Preparation: Dilute the FTSC stock solution 50-fold with Protein Carbonyl Assay Buffer to prepare a 0.2 mM working solution. Prepare enough for all samples (50 µL per sample).
-
Labeling Reaction: Add 50 µL of the 0.2 mM FTSC working solution to each 50 µL protein sample.
-
Incubation: Incubate the reaction overnight at room temperature, protected from light.
-
Protein Precipitation: Add 20% ice-cold TCA to precipitate the proteins.
-
Washing: Wash the protein pellet with isopropanol to remove unbound FTSC.
-
Resuspension: Resuspend the pellet in 50 µL of Guanidine Solution. Incubation at 50°C for 1-2 hours may be necessary to fully dissolve the pellet.
-
Dilution: Add 450 µL of Carbonyl Sample Dilution Buffer to the solubilized pellet.
-
Quantification:
-
Determine the protein concentration of the solubilized pellet using a suitable method (e.g., BCA assay).
-
Transfer 100 µL of each solubilized sample to a 96-well microplate.
-
Measure the fluorescence at Ex/Em = 485/535 nm.
-
A standard curve using a known concentration of FTSC should be prepared to quantify the amount of incorporated label.
-
Protocol 2: General Protocol for Labeling Glycoproteins with Fluorescent Hydrazides
This protocol can be adapted for FTSC and other fluorescent hydrazides for the labeling of glycoproteins following periodate (B1199274) oxidation.
Materials:
-
Glycoprotein sample (1-5 mg/mL)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Sodium meta-periodate solution (20 mM in sodium acetate buffer, freshly prepared)
-
Ethylene (B1197577) glycol
-
Fluorescent hydrazide (e.g., FTSC, Alexa Fluor™ 488 hydrazide) stock solution (e.g., 10-50 mM in DMSO or water)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Buffer Exchange: Ensure the glycoprotein is in 0.1 M sodium acetate buffer, pH 5.5.
-
Oxidation: Add an equal volume of 20 mM sodium meta-periodate solution to the glycoprotein solution. Incubate for 15-30 minutes at room temperature in the dark.
-
Quenching: Add ethylene glycol to a final concentration of 10 mM to quench the periodate. Incubate for 5-10 minutes.
-
Purification: Remove excess periodate and byproducts by dialysis against 0.1 M sodium acetate buffer, pH 5.5, or by using a desalting column.
-
Labeling: Add a 10- to 50-fold molar excess of the fluorescent hydrazide to the oxidized glycoprotein. Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Degree of Labeling (DOL) Determination: Calculate the DOL by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the dye (e.g., ~495 nm for FTSC and Alexa Fluor™ 488).[11][12][13]
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for labeling glycoproteins with FTSC.
Caption: Signaling pathway of FTSC labeling of glycoproteins.
References
- 1. caymanchem.com [caymanchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. BODIPY Dye Derivative for Irreversible Fluorescent Labeling of Eukaryotic Cells and Their Simultaneous Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. One-pot fluorescent labeling of saccharides with this compound for imaging polysaccharides transported in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. abcam.com [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 13. Degree of labeling (DOL) step by step [abberior.rocks]
A Head-to-Head Comparison of FTSC and FITC for Specific Protein Labeling Applications
For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, the choice of fluorescent dye is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of two fluorescein-based dyes, Fluorescein-5-thiosemicarbazide (FTSC) and Fluorescein (B123965) Isothiocyanate (FITC), highlighting their distinct reactivity, performance characteristics, and ideal applications.
While both FTSC and FITC impart the bright green fluorescence of fluorescein, their utility in protein labeling is governed by their unique chemical reactivities. This fundamental difference dictates which proteins can be labeled and what biological questions can be answered.
At a Glance: FTSC vs. FITC
| Feature | FTSC (this compound) | FITC (Fluorescein Isothiocyanate) |
| Target Functional Group | Aldehydes and Ketones (Carbonyls) | Primary Amines |
| Primary Applications | Labeling of glycoproteins, periodate-oxidized proteins, and products of oxidative stress (protein carbonylation).[1][2][3] | General labeling of proteins via lysine (B10760008) residues and N-terminus, antibody labeling.[4][5][6] |
| Reaction Chemistry | Forms a thiosemicarbazone linkage. | Forms a stable thiourea (B124793) bond.[5][7][8] |
| Excitation Maximum | ~495 nm[9] | ~495 nm[7][10] |
| Emission Maximum | ~517 nm[9] | ~519 nm[11] |
| Key Advantages | Specific for carbonyl groups, enabling targeted labeling of specific protein populations. | High quantum efficiency, well-established protocols.[12][13] |
| Key Disadvantages | Requires the presence of a carbonyl group on the target protein, which may necessitate prior chemical or enzymatic modification. | pH-sensitive fluorescence, prone to photobleaching.[13][14][15][16] |
Diving Deeper: Chemical Reactivity and Applications
The core difference between FTSC and FITC lies in the reactive moiety attached to the fluorescein core.
FITC , with its isothiocyanate group (-N=C=S), readily reacts with nucleophilic primary amine groups found on proteins, primarily the ε-amino group of lysine residues and the α-amino group of the N-terminus.[4][5][6] This broad reactivity makes FITC a workhorse for general protein labeling, particularly for antibodies in applications like immunofluorescence and flow cytometry.[6][7]
FTSC , on the other hand, possesses a thiosemicarbazide (B42300) group which specifically targets aldehyde and ketone functionalities (carbonyl groups).[1][2] In their native state, most proteins do not have accessible carbonyl groups. Therefore, FTSC is employed in more specialized applications where carbonyl groups are either naturally present or have been introduced. This includes:
-
Glycoprotein (B1211001) Labeling: The carbohydrate moieties of glycoproteins can be chemically oxidized with agents like sodium periodate (B1199274) to generate aldehyde groups, which can then be specifically labeled with FTSC.[12][17]
-
Detection of Protein Carbonylation: Oxidative stress can lead to the formation of carbonyl groups on proteins. FTSC serves as a valuable tool to detect and quantify this oxidative damage.[1][2][3]
Performance Characteristics: A Comparative Overview
While direct, side-by-side quantitative comparisons in the literature are scarce due to their different target specificities, we can infer performance based on the properties of the fluorescein core and the nature of their conjugation.
Photostability: Fluorescein and its derivatives, including FITC, are known to be susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[11][13][16] This can be a significant limitation in experiments requiring long or repeated imaging sessions. While specific data for FTSC is limited, it is expected to have similar photostability to FITC as they share the same fluorophore. Studies have shown that other modern dyes, such as Alexa Fluor 488, offer superior photostability compared to FITC.[2][18][19]
pH Sensitivity: The fluorescence intensity of FITC is highly dependent on the pH of its environment, with a significant decrease in fluorescence in acidic conditions.[14][15][16][20] This can be a critical factor in cellular imaging, where proteins may traffic through compartments with varying pH. As FTSC is also a fluorescein derivative, its fluorescence is also likely to be pH-sensitive.[15]
Signal-to-Noise Ratio: The signal-to-noise ratio in fluorescence imaging is influenced by factors such as the brightness of the fluorophore and the level of background fluorescence. FITC can sometimes contribute to higher background due to non-specific binding, especially in intracellular staining applications.[21][22] The specificity of FTSC for carbonyl groups can potentially lead to a better signal-to-noise ratio in its targeted applications, as it will only bind to proteins that have been specifically modified.
Experimental Protocols
General Protein Labeling with FITC
This protocol provides a general guideline for labeling proteins with FITC. The optimal conditions may vary depending on the specific protein.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
FITC, dissolved in anhydrous DMSO (e.g., 1 mg/mL)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[4]
-
FITC Addition: While gently stirring, add the FITC solution to the protein solution. The molar ratio of FITC to protein typically ranges from 10:1 to 20:1.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours or at 4°C overnight.[7]
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Separate the labeled protein from unreacted FITC using a size-exclusion chromatography column.[4]
-
Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and 495 nm (for FITC).
Labeling of Glycoproteins with FTSC following Periodate Oxidation
This protocol outlines a general procedure for labeling cell surface glycoproteins.
Materials:
-
Cells expressing the glycoprotein of interest
-
Sodium periodate (NaIO₄) solution
-
FTSC solution in an appropriate buffer
-
Aniline (B41778) (as a catalyst)
-
Wash buffers (e.g., PBS)
Procedure:
-
Cell Preparation: Wash the cells with a suitable buffer.
-
Periodate Oxidation: Incubate the cells with a freshly prepared solution of sodium periodate in the dark on ice to generate aldehyde groups on the sialic acid residues of the glycoproteins.[12]
-
Quenching: Quench the oxidation reaction by adding a quenching buffer (e.g., glycerol).
-
FTSC Labeling: Incubate the oxidized cells with the FTSC solution, often in the presence of aniline as a catalyst, to form a stable thiosemicarbazone linkage.[12]
-
Washing: Wash the cells extensively to remove unreacted FTSC.
-
Analysis: The labeled cells can then be analyzed by flow cytometry or fluorescence microscopy.
Visualizing Experimental Workflows and Biological Pathways
To better illustrate the practical application of these fluorescent dyes, the following diagrams, generated using the DOT language, depict a generalized experimental workflow and a representative signaling pathway.
Caption: Generalized workflow for fluorescent protein labeling.
References
- 1. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent Proteins: Essential Tools for Advanced Cellular Imaging an [proteomika.com]
- 4. Techniques for studying protein trafficking and molecular motors in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. Virtual Labs [ivl2-au.vlabs.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. molbiolcell.org [molbiolcell.org]
- 12. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Development of Glycoprotein Capture-Based Label-Free Method for the High-throughput Screening of Differential Glycoproteins in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. bmglabtech.com [bmglabtech.com]
- 22. blog.cellsignal.com [blog.cellsignal.com]
Safety Operating Guide
Personal protective equipment for handling Fluorescein-5-thiosemicarbazide
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Fluorescein-5-thiosemicarbazide. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a fluorescent tag used for labeling cell-surface functional groups and as a probe for detecting protein carbonyl derivatives.[1] While some safety data sheets (SDS) may not classify this substance as hazardous under the Globally Harmonized System (GHS)[2], others consider it a hazardous substance that may be harmful if swallowed, in contact with skin, or inhaled.[3][4] Therefore, a cautious approach to handling is essential.
The following table summarizes the recommended personal protective equipment (PPE) to be used when handling this compound, particularly in its solid, powdered form.[4][5][6]
| Protection Type | Recommended PPE | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or Chemical splash goggles | Provides a barrier against dust particles and accidental splashes.[3][6] A face shield may be necessary for procedures with a high risk of splashing.[7][8] |
| Hand Protection | Disposable nitrile gloves | Offers protection against incidental skin contact.[6] For prolonged contact or handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[6][9] |
| Respiratory Protection | N95 or higher rated respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[5][10] Local exhaust ventilation is required where solids are handled as powders.[4] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[6][7] |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect against spills and falling objects.[6][11] |
Operational Plan for Safe Handling
A systematic approach is critical to minimize exposure and ensure safety during the handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. For handling the solid powder, a certified chemical fume hood is strongly recommended to minimize inhalation risk.[4][12]
-
Ensure that an eyewash station and safety shower are readily accessible.[10]
-
Keep the container tightly closed when not in use.[4]
2. Handling the Compound:
-
Before handling, put on all required PPE as detailed in the table above.
-
Avoid generating dust when handling the solid form.[3]
-
Avoid direct contact with skin, eyes, and clothing.[10]
-
Do not eat, drink, or smoke in the laboratory area.[13]
3. In Case of a Spill:
-
For minor spills, carefully clean up the solid material to avoid creating dust.[3]
-
Wear appropriate PPE during cleanup.[3]
-
Collect the spilled material in a sealed container for proper disposal.
4. First Aid Measures:
-
After inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4]
-
After skin contact: Wash the affected area thoroughly with soap and water.[4]
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[4]
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.
-
Waste Characterization: Unused this compound and materials contaminated with it should be treated as chemical waste.
-
Containerization: Collect all waste in a clearly labeled, sealed, and appropriate waste container.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[3][4] Do not dispose of this chemical down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety office.[10]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
- 1. This compound, Fluorescent tag (CAS 76863-28-0) | Abcam [abcam.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. eurogentec.com [eurogentec.com]
- 5. フルオレセイン-5-チオセミカルバジド suitable for fluorescence, ~80% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 8. epa.gov [epa.gov]
- 9. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 10. fishersci.com [fishersci.com]
- 11. hazmatschool.com [hazmatschool.com]
- 12. thesafetygeek.com [thesafetygeek.com]
- 13. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
